molecular formula C9H8Cl3N3 B1283906 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride CAS No. 1025447-55-5

5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride

Cat. No.: B1283906
CAS No.: 1025447-55-5
M. Wt: 264.5 g/mol
InChI Key: PSJQDSKWFKDJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride is a useful research compound. Its molecular formula is C9H8Cl3N3 and its molecular weight is 264.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3.ClH/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJQDSKWFKDJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025447-55-5
Record name 1H-Pyrazol-3-amine, 5-(3,4-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025447-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a β-ketonitrile intermediate, 3-(3,4-dichlorophenyl)-3-oxopropanenitrile. This intermediate is then cyclized with hydrazine to form the pyrazole ring, followed by conversion to its hydrochloride salt for improved stability and handling. This approach is a common and effective method for the preparation of 5-aminopyrazoles.[1][2]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 3,4-Dichlorobenzonitrile 3,4-Dichlorobenzonitrile 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile 3,4-Dichlorobenzonitrile->3-(3,4-Dichlorophenyl)-3-oxopropanenitrile Acetonitrile, Strong Base Acetonitrile Acetonitrile Hydrazine Hydrate Hydrazine Hydrate 5-Amino-3-(3,4-dichlorophenyl)pyrazole 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl HCl This compound This compound 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile->5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrazine Hydrate 5-Amino-3-(3,4-dichlorophenyl)pyrazole->this compound HCl

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile

The initial step involves the base-catalyzed condensation of 3,4-dichlorobenzonitrile with acetonitrile to yield the key intermediate, 3-(3,4-dichlorophenyl)-3-oxopropanenitrile.[3] This reaction is a crucial C-C bond-forming step that sets the stage for the subsequent cyclization.

Experimental Protocol
  • To a stirred suspension of sodium amide in anhydrous diethyl ether, add a solution of 3,4-dichlorobenzonitrile and an excess of acetonitrile dropwise at a temperature maintained between 25-30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and a mineral acid (e.g., dilute sulfuric acid).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(3,4-dichlorophenyl)-3-oxopropanenitrile.

Quantitative Data
ParameterValue
Reactants
3,4-Dichlorobenzonitrile1.0 eq
Acetonitrile3.0 - 5.0 eq
Sodium Amide1.2 - 1.5 eq
Reaction Conditions
SolventAnhydrous Diethyl Ether
Temperature25 - 30°C
Reaction Time4 - 6 hours
Yield
Typical Yield75 - 85%

Step 2: Cyclization to 5-Amino-3-(3,4-dichlorophenyl)pyrazole and Salt Formation

The second step is the cyclization of the β-ketonitrile intermediate with hydrazine hydrate to form the 5-aminopyrazole ring.[1][2] The resulting free base is then treated with hydrochloric acid to produce the final hydrochloride salt.

Experimental Protocol
  • Dissolve 3-(3,4-dichlorophenyl)-3-oxopropanenitrile in a suitable solvent, such as ethanol or isopropanol.

  • To this solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition, heat the reaction mixture to reflux and maintain for a period to ensure complete cyclization. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the 5-Amino-3-(3,4-dichlorophenyl)pyrazole free base.

  • Collect the solid product by filtration and wash with cold ethanol.

  • To form the hydrochloride salt, suspend the dried free base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

  • Stir the resulting suspension at room temperature to ensure complete salt formation.

  • Collect the this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental_Workflow cluster_cyclization Cyclization cluster_salt_formation Salt Formation A Dissolve β-ketonitrile in Ethanol B Add Hydrazine Hydrate Dropwise A->B C Reflux Reaction Mixture B->C D Cool to Crystallize C->D E Filter to Isolate Free Base D->E F Suspend Free Base in Isopropanol E->F Transfer Product G Add HCl Solution F->G H Stir at Room Temperature G->H I Filter and Dry Final Product H->I

References

Technical Guide: Physicochemical Properties of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(3,4-dichlorophenyl)pyrazole hydrochloride is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The aminopyrazole scaffold, in particular, serves as a versatile framework for the development of targeted therapeutics, including kinase inhibitors.[3] This technical guide provides a summary of the available physicochemical properties of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl and detailed experimental protocols for their determination.

Physicochemical Properties

PropertyValueCompoundSource
Molecular Formula C₉H₇Cl₂N₃3-(2,4-dichlorophenyl)-1H-pyrazol-5-amineSigma-Aldrich
Molecular Weight 228.08 g/mol 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amineSigma-Aldrich
Melting Point 172-176 °C5-Amino-3-(4-chlorophenyl)pyrazoleSigma-Aldrich
Solubility Data not available--
pKa Data not available--
LogP Data not available--

Note: The data above is for compounds with similar but not identical structures. These values should be used as estimations only.

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[5]

Methodology: Capillary Melting Point Method [5][6][7][8]

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) along with a calibrated thermometer.

  • Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range.[5]

Solubility Determination

Solubility is a critical parameter for drug absorption and formulation development. The equilibrium solubility of an active pharmaceutical ingredient (API) is typically determined in various aqueous media.

Methodology: Shake-Flask Method [9][10]

  • Buffer Preparation: Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) are prepared to mimic physiological conditions.[11][12]

  • Sample Addition: An excess amount of the compound is added to a known volume of each buffer in a sealed flask.

  • Equilibration: The flasks are agitated (e.g., in a shaker bath) at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[9][11]

  • Sample Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9][10] The experiment should be performed in triplicate.[11]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter that influences the solubility, absorption, and distribution of a drug.[13]

Methodology: Potentiometric Titration [14][15]

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system for sparingly soluble substances.[13][14]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of acid (for a basic compound) or base (for an acidic compound) is added in small, precise increments.[14][15]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[14][15]

LogP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It describes the distribution of the compound between two immiscible phases, typically octan-1-ol and water.[16] Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16]

Methodology: Shake-Flask Method [16]

  • Phase Preparation: Octan-1-ol and water are mutually saturated by shaking them together and allowing the layers to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Potential Biological Activity and Signaling Pathways

Aminopyrazole derivatives are known to interact with various biological targets. A common mechanism of action for this class of compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammation.[3]

Below is a generalized representation of a signaling pathway that could be modulated by an aminopyrazole-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAS/RAF) Receptor->Kinase1 Activation Kinase2 MEK Kinase1->Kinase2 Kinase3 ERK Kinase2->Kinase3 TranscriptionFactor Transcription Factor (e.g., AP-1) Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor 5-Amino-3-(3,4-dichlorophenyl)pyrazole (Kinase Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: Generalized kinase signaling pathway potentially inhibited by an aminopyrazole compound.

The following diagram illustrates a typical workflow for determining the physicochemical properties as described in this guide.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting start Synthesize & Purify 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl mp Melting Point Determination start->mp sol Solubility (Shake-Flask) start->sol pka pKa (Potentiometric Titration) start->pka logp LogP (Shake-Flask) start->logp end Compile Technical Data Sheet mp->end sol->end pka->end logp->end

Caption: Experimental workflow for physicochemical characterization.

References

5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride CAS number 1025447-55-5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1025447-55-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride, a heterocyclic amine with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of specific public data for this particular hydrochloride salt, this guide focuses on the synthesis, known biological activities, and potential mechanisms of action of the parent compound and closely related 5-aminopyrazole analogs. The information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or biological potential of this compound. All quantitative data, where available for analogous compounds, is summarized in structured tables. Detailed experimental methodologies for the synthesis of similar compounds are also provided to guide research efforts.

Chemical and Physical Properties

While specific, experimentally determined properties for this compound are not widely published, the following information can be inferred or has been reported by chemical suppliers.

PropertyValueSource
CAS Number 1025447-55-5Chemical Supplier Catalogs
Molecular Formula C₉H₈Cl₃N₃Sigma-Aldrich[1]
Molecular Weight 264.54 g/mol Sigma-Aldrich[1]
IUPAC Name 3-(3,4-dichlorophenyl)-1H-pyrazol-5-amine hydrochlorideSigma-Aldrich[1]
Canonical SMILES C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)Cl.ClInferred
Physical Appearance White to off-white or yellow solidInferred from related compounds
Solubility Expected to be soluble in polar organic solvents such as DMSO and methanol. Solubility in aqueous solutions may be limited.General chemical knowledge
Storage Store at 2-8°C, protected from light and moisture.General recommendation for similar compounds

Synthesis

General Synthesis of 5-Amino-3-arylpyrazoles

The most common method for synthesizing the 5-aminopyrazole core involves the reaction of an appropriately substituted aryl β-ketonitrile with hydrazine hydrate. The subsequent formation of the hydrochloride salt can be achieved by treating the free base with hydrochloric acid in a suitable solvent.

Workflow for the Synthesis of 5-Amino-3-arylpyrazoles:

G General Synthesis of 5-Amino-3-arylpyrazoles cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product Formation Aryl_beta-ketonitrile Aryl β-ketonitrile Condensation Condensation Reaction (e.g., in Ethanol, Reflux) Aryl_beta-ketonitrile->Condensation Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Condensation 5-Amino-3-arylpyrazole 5-Amino-3-arylpyrazole (Free Base) Condensation->5-Amino-3-arylpyrazole HCl_treatment Treatment with HCl (e.g., in Ether or Isopropanol) 5-Amino-3-arylpyrazole->HCl_treatment Final_Product 5-Amino-3-arylpyrazole Hydrochloride HCl_treatment->Final_Product

Caption: General workflow for the synthesis of 5-amino-3-arylpyrazole hydrochlorides.

Experimental Protocol for a Structurally Related Compound: 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile[3]

This protocol describes the synthesis of a similar 5-aminopyrazole derivative and can be adapted for the synthesis of the title compound by using the appropriate starting materials.

Materials:

  • Arylhydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride) (0.01 mol)

  • (1-Ethoxyethylidene)malononitrile (0.01 mol)

  • Sodium acetate (0.02 mol)

  • Ethanol (40 mL)

  • Cold water

  • Silica gel plates for TLC

  • Hexane/Ethyl acetate (1:1) as eluent

Procedure:

  • To a round-bottom flask, add the arylhydrazine hydrochloride (0.01 mol), (1-ethoxyethylidene)malononitrile (0.01 mol), sodium acetate (0.02 mol), and ethanol (40 mL).

  • Reflux the reaction mixture for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a silica gel plate with a fluorescent indicator and a hexane/ethyl acetate (1:1) solvent system.

  • After the reaction is complete, pour the mixture into cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile.

To obtain the hydrochloride salt of 5-Amino-3-(3,4-dichlorophenyl)pyrazole, one would start with 3,4-dichlorophenylhydrazine and an appropriate β-ketonitrile. After formation of the free base, it would be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate would be the desired hydrochloride salt.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce in the public domain, the broader class of 5-aminopyrazoles has been extensively investigated and shown to exhibit a wide range of biological activities. These compounds are considered privileged scaffolds in medicinal chemistry.

Known Activities of Related 5-Aminopyrazoles

Research on structurally similar compounds suggests that this compound could be investigated for the following activities:

  • Anticancer: Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases.

  • Anti-inflammatory: The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial: Various substituted pyrazoles have shown activity against a range of bacteria and fungi.

  • Agrochemical: Certain pyrazole derivatives are used as herbicides and insecticides.[2]

Table of Biological Activities for Representative 5-Aminopyrazole Analogs:

Compound/AnalogBiological ActivityTarget/AssayQuantitative Data (IC₅₀/MIC)Reference
5-amino-1H-pyrazole-4-carboxamide derivativesPan-FGFR covalent inhibitorsFGFR1, FGFR2, FGFR3, NCI-H520, SNU-16, KATO III cellsIC₅₀ = 41-99 nM (biochemical), 19-73 nM (cellular)[3]
5-amino-3-((phenylamino)-N-(phenylamino)-1H-pyrazole-4-carboxamidesAnti-tubercularMycobacterium tuberculosisMIC = 2.23 - 4.61 mM
Fipronil (a phenylpyrazole)InsecticideGABA-gated chloride channel antagonist-[4]
Potential Mechanism of Action

The mechanism of action of 5-aminopyrazole derivatives is highly dependent on the specific substitutions on the pyrazole ring and the biological target.

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially modulate various signaling pathways, including:

  • Kinase Signaling Pathways: As many pyrazole derivatives are kinase inhibitors, this compound could potentially inhibit protein kinases involved in cell proliferation and survival, such as MAPKs, CDKs, or receptor tyrosine kinases like FGFR.

  • Inflammatory Pathways: It might interfere with the production of inflammatory mediators like prostaglandins and leukotrienes, possibly through the inhibition of enzymes like cyclooxygenase (COX).

  • Ion Channel Modulation: In the context of agrochemical applications, related compounds are known to modulate ion channels in insects.

Hypothetical Kinase Inhibition Workflow:

G Hypothetical Kinase Inhibition Workflow Compound 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride Kinase Target Protein Kinase Compound->Kinase Binds to ATP-binding site Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Block Blocked ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Phosphorylated_Substrate Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Caption: A potential mechanism of action involving the inhibition of a protein kinase.

Experimental Protocols for Biological Evaluation

Detailed experimental protocols for the biological evaluation of this compound are not available. However, standard assays can be employed to investigate its potential activities based on the profile of related compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of the compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or WST-1 Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., DU-145 prostate cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT or WST-1 reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery and development. While specific data for this particular molecule is limited, the available information on related 5-aminopyrazoles suggests that it is a promising candidate for investigation as an anticancer, anti-inflammatory, or antimicrobial agent. The synthetic routes are generally well-established, and a variety of standard biological assays can be employed to elucidate its specific activity and mechanism of action. Further research is warranted to fully characterize the pharmacological profile of this compound. This guide provides a starting point for researchers to design and execute studies aimed at unlocking the potential of this compound.

References

The Unseen Battle: A Technical Guide to the Mechanism of Action of Dichlorophenylpyrazole Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenylpyrazole compounds represent a critical class of insecticides, with fipronil being the most prominent member. Their widespread use in agriculture and veterinary medicine underscores the importance of a deep understanding of their mechanism of action. This technical guide provides an in-depth exploration of the molecular interactions and physiological consequences that define the potent insecticidal activity of these compounds. We will delve into the specific molecular targets, the quantitative aspects of their interactions, the experimental protocols used to elucidate these mechanisms, and the structure-activity relationships that govern their efficacy and selectivity.

Core Mechanism of Action: Targeting the Central Nervous System

The primary mode of action of dichlorophenylpyrazole insecticides is the disruption of the central nervous system (CNS) in insects.[1][2] These compounds act as noncompetitive antagonists of ligand-gated ion channels, specifically the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and, in insects, the glutamate-gated chloride channels (GluCls).[1][2][3]

Under normal physiological conditions, the binding of the inhibitory neurotransmitter GABA to its receptor opens the chloride ion channel, leading to an influx of chloride ions.[4][5] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus maintaining a state of inhibition.[4] Dichlorophenylpyrazole compounds bind to a site within the chloride channel pore of the GABA-A receptor, distinct from the GABA binding site.[6][7] This binding event blocks the channel, preventing the influx of chloride ions.[8][9] The consequence of this blockage is a persistent state of neuronal excitation, leading to hyperexcitation of the insect's CNS, which manifests as paralysis and ultimately, death.[1][8]

A key to the success of these insecticides is their selective toxicity towards insects over mammals. This selectivity is primarily attributed to two factors:

  • Higher affinity for insect GABA-A receptors: Dichlorophenylpyrazole compounds exhibit a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[8][9][10]

  • Action on GluCl channels: These compounds are also potent blockers of GluCl channels, which are prevalent in the nervous systems of invertebrates but are absent in vertebrates.[2][3][9]

Quantitative Analysis of Receptor Interactions

The potency and selectivity of dichlorophenylpyrazole compounds can be quantified through various experimental assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters used to express the efficacy of these compounds.

CompoundTarget ReceptorSpecies/TissueIC50KiReference(s)
Fipronil GABA-A ReceptorCockroach30 nM-[3][9]
GABA-A ReceptorRat (Dorsal Root Ganglion)1.61 - 1.66 µM-[6]
GABA-A ReceptorRat (Brain Membranes)800 nM-[8][11]
GABA-A Receptor (α6β3γ2S)Human (recombinant)17 nM-[8][11]
GABA-A Receptor (β3 homopentamer)Human (recombinant)2.4 nM1.8 nM[8][11]
GluCl Channel (non-desensitizing)Cockroach10 nM-[3][9]
GluCl Channel (desensitizing)Cockroach800 nM-[3][9]
Fipronil Sulfone GABA-A ReceptorRatWeaker antagonist than fipronil-[1]

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the mechanism of action of dichlorophenylpyrazole compounds.

G cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx GABA_R->Cl_in Opens Channel Block Channel Blockage GABA_R->Block GABA GABA GABA->GABA_R Binds DCP Dichlorophenylpyrazole Compound DCP->GABA_R Binds to pore site Hyper Hyperpolarization (Inhibition) Cl_in->Hyper Hyperexcitation Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis Block->Cl_in Prevents Block->Hyperexcitation

Diagram 1: Signaling pathway of dichlorophenylpyrazole action.

G cluster_workflow Experimental Workflow start Compound Synthesis or Acquisition screen In Vitro Screening (e.g., Radioligand Binding Assay) start->screen electro Electrophysiology (e.g., Patch-Clamp) screen->electro Confirm Mechanism vivo In Vivo Efficacy Testing (e.g., Insect Bioassay) electro->vivo Validate in Organism tox Mammalian Toxicity Assessment vivo->tox Assess Selectivity sar Structure-Activity Relationship Analysis tox->sar end Lead Optimization sar->end

Diagram 2: General experimental workflow.

Experimental Protocols

A thorough understanding of the mechanism of action of dichlorophenylpyrazole compounds relies on robust experimental methodologies. Below are outlines of key experimental protocols.

Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the ion flow through the GABA-A receptor in response to GABA and the inhibitory effect of dichlorophenylpyrazole compounds.

Objective: To characterize the inhibitory effect of a test compound on GABA-induced chloride currents.

Methodology:

  • Cell Preparation: Utilize primary cultured neurons (e.g., rat dorsal root ganglion neurons) or cell lines (e.g., HEK293) expressing the GABA-A receptor of interest.[1][6]

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution (e.g., containing 140 mM CsCl, 4 mM NaCl, 4 mM MgCl2, 0.5 mM CaCl2, 5 mM EGTA, and 10 mM HEPES; pH 7.4).[1][12] The external bath solution typically contains 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, and 10 mM HEPES; pH 7.4.[1]

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.

  • Data Recording: The cell is voltage-clamped at a holding potential of -60 mV. GABA is applied to the cell to elicit an inward chloride current. The test compound is then co-applied with GABA to measure the extent of current inhibition.

  • Data Analysis: The peak and steady-state currents in the presence and absence of the test compound are measured and compared to determine the IC50 value.

Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to the GABA-A receptor.

Objective: To determine the Ki of a test compound for the GABA-A receptor.

Methodology:

  • Membrane Preparation: Homogenize insect heads or mammalian brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction containing the receptors.[13][14]

  • Radioligand: A radiolabeled ligand that binds to the noncompetitive antagonist site, such as [3H]ethynylbicycloorthobenzoate ([3H]EBOB), is commonly used.[3]

  • Assay Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[13]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Insect Bioassay

This assay assesses the insecticidal efficacy of a compound on a target pest.

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of a test compound against a specific insect species.

Methodology:

  • Insect Rearing: Maintain a healthy colony of the target insect species under controlled environmental conditions.

  • Compound Application: The test compound can be applied in various ways, such as topical application to the insect's cuticle, incorporation into the diet, or as a residual film on a surface.[2][15]

  • Exposure: Expose the insects to a range of concentrations of the test compound. A control group treated with the solvent alone is also included.

  • Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 or LD50 value.

Structure-Activity Relationship (SAR)

The insecticidal potency and selectivity of dichlorophenylpyrazole compounds are highly dependent on their chemical structure. SAR studies explore how modifications to the molecular scaffold influence biological activity.

  • Phenyl Ring Substituents: The dichloro substitution at the 2- and 6-positions of the phenyl ring is crucial for high insecticidal activity. The trifluoromethyl group at the 4-position also contributes significantly to potency.

  • Pyrazole Ring Modifications: The substituents on the pyrazole ring play a key role in modulating the compound's affinity for the target receptors. The trifluoromethylsulfinyl group at the 4-position of the pyrazole ring in fipronil is important for its high activity.

  • Amino Group at the 5-Position: The amino group at the 5-position of the pyrazole is a common feature in many active dichlorophenylpyrazole insecticides and is involved in key interactions within the binding site.

Conclusion

Dichlorophenylpyrazole compounds are potent and selective insecticides that act by blocking GABA-gated and glutamate-gated chloride channels in the insect central nervous system. Their mechanism of action has been extensively studied using a combination of electrophysiological, biochemical, and in vivo techniques. A thorough understanding of their molecular targets, the quantitative aspects of their interactions, and the structure-activity relationships that govern their efficacy is essential for the development of new and improved insecticides and for managing the emergence of resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of pest control.

References

The Diverse Biological Activities of 5-Aminopyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 5-aminopyrazole derivatives, a promising scaffold in modern medicinal chemistry.

The 5-aminopyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery due to its synthetic versatility and the wide range of biological activities exhibited by its derivatives. These compounds have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties, making them a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of 5-aminopyrazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

5-Aminopyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).

A notable example is the inhibition of CDK2 and CDK5.[1] Some aminopyrazole analogs have been identified as potent and selective inhibitors of these kinases, which are critical for cell cycle regulation.[1] Dysregulation of the CDK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Furthermore, derivatives of 5-aminopyrazole have shown efficacy against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and HeLa cells.[2][3][4][5] The cytotoxic effects are often dose-dependent, with some compounds exhibiting IC50 values in the low micromolar range.

Quantitative Data on Anticancer Activity
Derivative ClassCell LineIC50 (µM)Reference
Spiro pyrazolo[3,4-b]pyridinesHepG24.2[2]
Spiro pyrazolo[3,4-b]pyridinesHeLa5.9[2]
Aryl azo imidazo[1,2-b]pyrazolesMCF-76.1 - 8.0[2]
Chloroacetanilide derivativeHep-G23.6[4][5]
Pyrazolopyrimidine derivativeHep-G224.4[4][5]
Enamine derivativeHep-G217.7[4][5]
Pyrazolo[1,5-a]pyrimidine derivativeEhrlich Ascites Carcinoma10[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 add_compound Add 5-Aminopyrazole Derivatives incubation1->add_compound incubation2 Incubate 48-72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution incubation3->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Inflammation is a complex biological response implicated in numerous diseases. 5-Aminopyrazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and p38 MAP kinase.

Certain 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives have been designed as multi-target anti-inflammatory agents, exhibiting potent inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX).[8] These compounds show high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α. 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, effectively reducing the production of these inflammatory mediators.[9]

Quantitative Data on Anti-inflammatory Activity
Derivative ClassTargetIC50Reference
4-(5-Amino-pyrazol-1-yl)benzenesulfonamidesCOX-249 nM[8]
4-(5-Amino-pyrazol-1-yl)benzenesulfonamides5-LOX1.9 µM[8]
5-Amino-pyrazolesp38α MAP kinasePotent inhibition[9]
Signaling Pathway: p38 MAP Kinase

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.

p38_MAPK_Pathway cluster_upstream Upstream Activators cluster_core_cascade Core Cascade cluster_downstream Downstream Effects stimuli Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MAPKAPK2) p38->substrates transcription_factors Transcription Factors (e.g., ATF2) p38->transcription_factors cytokine_production Pro-inflammatory Cytokine Production (e.g., TNF-α) substrates->cytokine_production transcription_factors->cytokine_production inhibitor 5-Aminopyrazole Inhibitor inhibitor->p38

p38 MAP Kinase Signaling Pathway Inhibition

Antimicrobial and Antiviral Activities

The versatility of the 5-aminopyrazole scaffold extends to its effectiveness against microbial and viral pathogens. Various derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antiviral activities.

Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles, have shown promising antimicrobial activity against a range of bacteria and fungi, including Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans.[2] Some derivatives have also exhibited activity against multidrug-resistant (MDR) strains of Staphylococcus and Mycobacterium tuberculosis.[10]

In the antiviral arena, certain 5-aminopyrazole derivatives have been investigated for their activity against viruses such as the avian influenza virus.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A series of dilutions of the antimicrobial agent are prepared and inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration at which no visible growth is observed.[3][4][12]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: Two-fold serial dilutions of the 5-aminopyrazole derivative are made in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.

Antioxidant Activity: Scavenging Harmful Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. 5-Aminopyrazole derivatives have been shown to possess significant antioxidant properties.

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Several imidazo[1,2-b]pyrazole derivatives have demonstrated high antioxidant activity, with inhibition percentages comparable to that of ascorbic acid.[2]

Quantitative Data on Antioxidant Activity
Derivative ClassAssayInhibition (%)Reference
Imidazo[1,2-b]pyrazoleDPPH75.3[2]
Imidazo[1,2-b]pyrazoleDPPH72.9[2]
Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[2]

Procedure:

  • DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: Solutions of the 5-aminopyrazole derivatives at various concentrations are prepared.

  • Reaction: The sample solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample).

Synthesis of 5-Aminopyrazole Derivatives

The synthetic versatility of the 5-aminopyrazole scaffold is a key reason for its widespread investigation. A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[12] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole ring.

Another prevalent synthetic route is the reaction of ketene N,S-acetals with hydrazine hydrate.[2] Furthermore, multicomponent reactions involving malononitrile, aldehydes, and hydrazine derivatives have also been successfully employed to generate diverse 5-aminopyrazole libraries.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_product Product ketonitrile β-Ketonitrile condensation Condensation ketonitrile->condensation hydrazine Hydrazine hydrazine->condensation cyclization Cyclization condensation->cyclization aminopyrazole 5-Aminopyrazole Derivative cyclization->aminopyrazole

General Synthesis of 5-Aminopyrazoles

Conclusion

The 5-aminopyrazole scaffold represents a highly valuable template in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents has been well-documented, with many compounds demonstrating potent and selective activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Continued research into the synthesis and biological evaluation of novel 5-aminopyrazole derivatives holds significant promise for the development of new and effective therapeutic agents to address a wide range of diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical entity.

References

5-Amino-3-(3,4-dichlorophenyl)pyrazole: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-aryl pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors. Its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors. This technical guide focuses on the 5-Amino-3-(3,4-dichlorophenyl)pyrazole scaffold, a specific embodiment of this privileged core that has demonstrated significant potential, particularly in the inhibition of c-Jun N-terminal kinase 3 (JNK3).

Data Presentation: Kinase Inhibitory Activity

The substitution pattern on the 3-aryl ring of the 5-aminopyrazole scaffold plays a critical role in determining both the potency and selectivity of kinase inhibition. Structure-activity relationship (SAR) studies have indicated that the 3,4-dichlorophenyl moiety is particularly favorable for JNK3 inhibition.

A key example highlighting the potential of this scaffold is the compound (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile. While not a simple 5-amino derivative, this compound incorporates the core 3-(3,4-dichlorophenyl)pyrazole structure and has demonstrated potent and selective inhibition of JNK3.

Compound IDTarget KinaseIC50 (nM)Kinase SelectivityReference
1 JNK3227High selectivity over a panel of 38 kinases.[1][1]

Structure of Compound 1: (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for the synthesis of the 5-aminopyrazole core and for conducting in vitro kinase inhibition assays.

General Synthesis of 5-Amino-3-aryl-pyrazole Derivatives

The synthesis of 5-amino-3-aryl-pyrazoles can be achieved through a multicomponent reaction. A general and environmentally benign approach involves the reaction of an aryl ketone, malononitrile, and hydrazine hydrate.

Materials:

  • 3,4-dichloroacetophenone

  • Malononitrile

  • Hydrazine hydrate

  • Ethanol

  • Catalyst (e.g., piperidine)

Procedure:

  • A mixture of 3,4-dichloroacetophenone (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1.5 mmol) is prepared in ethanol (10 mL).

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum.

  • The final product, 5-amino-3-(3,4-dichlorophenyl)pyrazole, can be further purified by recrystallization from a suitable solvent system.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human JNK3 enzyme

  • Substrate (e.g., ATF2)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, the following are added in order:

    • 1 µL of the diluted test compound or DMSO (vehicle control).

    • 2 µL of recombinant JNK3 enzyme in kinase buffer.

    • 2 µL of a mixture of the ATF2 substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for JNK3.

  • Kinase Reaction: The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.[1]

  • Reaction Termination and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. The plate is incubated at room temperature for 30 minutes.

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Understanding the cellular context in which a kinase inhibitor acts is essential. The following diagrams illustrate the JNK3 signaling pathway and a typical experimental workflow for inhibitor screening.

JNK3_Signaling_Pathway Stress Stress Stimuli (e.g., Oxidative Stress, Aβ oligomers) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4/MKK7) MAP3K->MAP2K JNK3 JNK3 MAP2K->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 5-Amino-3-(3,4-dichlorophenyl)pyrazole Scaffold Inhibitor Inhibitor->JNK3

Caption: Simplified JNK3 signaling pathway leading to apoptosis.

Experimental_Workflow Synthesis Compound Synthesis (5-Amino-3-(3,4-dichlorophenyl)pyrazole scaffold) PrimaryScreen Primary Biochemical Screen (e.g., ADP-Glo™ Assay vs. JNK3) Synthesis->PrimaryScreen HitID Hit Identification (Potent Inhibitors) PrimaryScreen->HitID DoseResponse IC50 Determination (Dose-Response Curves) HitID->DoseResponse Selectivity Kinase Selectivity Profiling (Panel of Kinases) DoseResponse->Selectivity CellularAssay Cell-Based Assays (e.g., p-c-Jun Western Blot, Cell Viability) Selectivity->CellularAssay LeadOpt Lead Optimization CellularAssay->LeadOpt

Caption: Experimental workflow for kinase inhibitor discovery.

References

Technical Guide: Solubility of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride, a key consideration for its use in various research and drug development applications. The following sections detail its solubility in Dimethyl Sulfoxide (DMSO), present experimental protocols for its dissolution, and outline the necessary considerations for preparing stable stock solutions.

Physicochemical Properties

PropertyValue
IUPAC Name 3-(3,4-dichlorophenyl)-1H-pyrazol-5-ylamine hydrochloride
CAS Number 1025447-55-5
Molecular Weight 264.54 g/mol
Molecular Formula C₉H₇Cl₂N₃·HCl

Solubility Data in DMSO

This compound demonstrates good solubility in DMSO.[1] However, achieving high concentrations often necessitates the use of heat and sonication to facilitate dissolution.[1] It is critical to utilize anhydrous DMSO, as the solvent is hygroscopic and the presence of moisture can significantly diminish the compound's solubility.[1]

SolventReported Concentration Range
DMSO 32 mg/mL to 80 mg/mL[1]

A stock solution with a concentration as high as 92 mg/mL (approximately 230 mM) has been reported.[1]

Experimental Protocol for High-Concentration Stock Solution

The following protocol details the preparation of a 92 mg/mL stock solution of this compound in DMSO.[1]

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (from a newly opened bottle)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Water bath or heat block set to 60°C

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration of 92 mg/mL.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a water bath or on a heat block at 60°C for 10-15 minutes.

  • Following heating, sonicate the solution for an additional 10-15 minutes, or until the solution becomes clear.

  • Once fully dissolved, the stock solution can be aliquoted for storage.

Experimental Workflow

The following diagram illustrates the workflow for preparing a high-concentration stock solution of this compound in DMSO.

G cluster_0 Preparation of this compound Stock Solution start Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex check_dissolution1 Fully Dissolved? vortex->check_dissolution1 heat Heat to 60°C (10-15 min) check_dissolution1->heat No aliquot Aliquot for Storage check_dissolution1->aliquot Yes sonicate Sonicate (10-15 min) heat->sonicate check_dissolution2 Clear Solution? sonicate->check_dissolution2 check_dissolution2->heat No check_dissolution2->aliquot Yes end End aliquot->end

Caption: Workflow for preparing a high-concentration DMSO stock solution.

General Considerations for Solubility Determination

For determining the solubility of compounds like this compound, a systematic approach is recommended. This involves attempting to dissolve the compound in a solvent at a high concentration and, if unsuccessful, proceeding with serial dilutions.[2] Mechanical procedures such as vortexing, sonication, and gentle warming can be employed to facilitate dissolution.[2][3] It is crucial to ensure that the solid and liquid phases are in equilibrium, which may require agitation for an extended period, such as 24 hours.[4] The temperature should also be controlled as it significantly impacts solubility.[4]

References

Navigating Aqueous Stability: A Technical Guide for 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aqueous Stability Testing

The stability of an active pharmaceutical ingredient (API) in an aqueous solution is a critical parameter that can influence its potency, purity, and safety.[1][2] Environmental factors such as pH, temperature, light, and oxidative stress can lead to the degradation of the API, potentially forming toxic byproducts or reducing its therapeutic efficacy.[1] Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing validated analytical methods to ensure the quality of the drug substance and product.[1][2]

Key Factors Influencing Stability in Aqueous Solutions

The stability of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl in an aqueous environment is likely to be influenced by several key factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. The pyrazole ring and the amino group are susceptible to pH-dependent reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, following the principles of chemical kinetics.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation, leading to the formation of photo-degradants.

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to generate its likely degradation products for the development of stability-indicating methods.[2] The following are detailed protocols for the key stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Objective: To assess the stability of the compound across a range of pH values.

Methodology:

  • Prepare stock solutions of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl at a known concentration, typically 1 mg/mL.[3]

  • For acidic conditions, dilute the stock solution with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3]

  • For basic conditions, dilute the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • For neutral conditions, dilute the stock solution with purified water.

  • Incubate the solutions at room temperature and an elevated temperature (e.g., 50-60°C) for a defined period (e.g., up to 7 days).[3]

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

  • Neutralize the acidic and basic samples before analysis to prevent further degradation.[3]

  • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Methodology:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL).

  • Treat the solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 0.1% to 3.0%.[3] Other oxidizing agents like metal ions or radical initiators (e.g., azobisisobutyronitrile, AIBN) can also be used.[2]

  • Maintain the solution at room temperature for a specified duration, monitoring the reaction periodically.

  • Analyze the samples at different time intervals to determine the extent of degradation.

Photolytic Degradation

Objective: To determine the compound's sensitivity to light.

Methodology:

  • Expose a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[3]

  • A control sample should be protected from light to differentiate between photolytic and thermal degradation.

  • The exposure duration should be sufficient to assess the potential for photodegradation.

  • Analyze the exposed and control samples by HPLC.

Thermal Degradation

Objective: To assess the impact of elevated temperatures on the compound's stability.

Methodology:

  • Store both solid and solution samples of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • For solid samples, also consider the effect of humidity (e.g., 75% relative humidity).

  • Monitor the samples over a defined period.

  • Analyze the samples at various time points to quantify any degradation.

Analytical Methodology

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective analytical technique for stability studies due to its ability to separate the parent compound from its degradation products.[2]

Typical HPLC Method Parameters:

ParameterDescription
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

The quantitative data generated from the stability studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies for 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl

Stress ConditionTime (hours)% Assay of Active Substance% DegradationNumber of Degradants
0.1 M HCl (60°C) 0100.00.00
24
48
0.1 M NaOH (60°C) 0100.00.00
24
48
3% H₂O₂ (RT) 0100.00.00
24
48
Photolytic (ICH Q1B) 0100.00.00
-
Thermal (80°C) 0100.00.00
24
48

Table 2: Chromatographic Data of Degradation Products

DegradantRetention Time (min)Relative Retention Time% Peak Area
Parent Compound 1.00
Degradant 1
Degradant 2
Degradant 3

Visualization of Workflows and Pathways

Diagrams are useful for visualizing experimental workflows and hypothetical degradation pathways.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Photo Photolysis (ICH Q1B) Stock->Photo Thermal Thermal Stress (80°C) Stock->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize (if applicable) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl Hydrolysis_Product Potential Hydrolysis Product (e.g., cleavage of amino group) Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product Potential Oxidation Product (e.g., N-oxide formation) Parent->Oxidation_Product [O] Photo_Product Potential Photodegradation Product (e.g., ring cleavage or rearrangement) Parent->Photo_Product

References

starting materials for 5-Amino-3-(3,4-dichlorophenyl)pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole, a key intermediate in the development of pharmaceuticals and agrochemicals, most notably the insecticide Fipronil. This document details the primary starting materials, provides detailed experimental protocols for the synthesis of the target molecule and its key precursor, summarizes quantitative data, and illustrates the relevant biological signaling pathway.

Core Synthesis Strategy and Starting Materials

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or its derivatives.[1] This reaction is a variant of the classic Knorr pyrazole synthesis.[2][3]

For the specific synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole, the essential starting materials are:

  • 3-(3,4-dichlorophenyl)-3-oxopropanenitrile: Also known as 3',4'-dichlorobenzoylacetonitrile, this β-ketonitrile provides the carbon backbone and the dichlorophenyl moiety of the target molecule.[4][5]

  • Hydrazine Hydrate (N₂H₄·H₂O): This serves as the source of the two adjacent nitrogen atoms required to form the pyrazole ring.

The overall reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization onto the nitrile carbon, ultimately yielding the stable aromatic 5-aminopyrazole ring system.[1]

Synthesis of Starting Material: 3-(3,4-dichlorophenyl)-3-oxopropanenitrile

The primary precursor, 3-(3,4-dichlorophenyl)-3-oxopropanenitrile, can be synthesized from 3,4-dichloroacetophenone. The following is a representative experimental protocol based on established methods for analogous compounds.

Experimental Protocol: Claisen Condensation

This procedure details the formation of the β-ketonitrile from the corresponding acetophenone and a cyanide source, a common method for such transformations.

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reaction Initiation: Sodium hydride (NaH) (1.2 equivalents) is suspended in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Reactants: A solution of 3,4-dichloroacetophenone (1.0 equivalent) and ethyl cyanoformate (1.1 equivalents) in the same anhydrous solvent is added dropwise to the stirred suspension of NaH at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting acetophenone.

  • Work-up: The reaction is carefully quenched by the slow addition of ice-cold water. The aqueous layer is separated and acidified with dilute hydrochloric acid (e.g., 2M HCl) to precipitate the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(3,4-dichlorophenyl)-3-oxopropanenitrile.

Synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole

The following is a detailed experimental protocol for the cyclocondensation reaction to form the target compound. This protocol is adapted from a high-yield synthesis of a structurally analogous 5-aminopyrazole.[6]

Experimental Protocol: Cyclocondensation
  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Charging the Flask: 3-(3,4-dichlorophenyl)-3-oxopropanenitrile (1.0 equivalent) is dissolved in absolute ethanol.

  • Addition of Hydrazine: Hydrazine hydrate (5.0 to 6.0 equivalents) is added to the solution. The excess hydrazine helps to drive the reaction to completion.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) and stirred for 15-20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure (in vacuo).

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in CH₂Cl₂) to isolate the pure 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of 5-aminopyrazoles via the condensation of β-ketonitriles and hydrazine, based on published data for analogous compounds.

CompoundStarting MaterialsSolventTemperatureTimeYieldReference
5-Amino-3-(4-methoxyphenyl)pyrazole3-(4-methoxyphenyl)-3-oxopropionitrile, Hydrazine HydrateEthanol80 °C15 h97%[6]
5-amino-3-cyano-4-ethylthio-1-(2,6-dichloro-4-trifluoromethylphenyl) pyrazole (multi-step synthesis)5-amino-3-cyano-4-thiocyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, Haloethane, Alkali Metal SulfideEthanolReflux1.5 h80-86%[4]
5-amino-3-(aryl)-1-phenyl-1H-pyrazole-4-carbonitriles (three-component reaction)Azo-linked aldehydes, Malononitrile, PhenylhydrazineNone50 °C5-15 min90-97%[7]

Visualization of Synthesis and Biological Action

Synthesis Workflow

The logical flow from starting materials to the final product is a two-stage process involving the synthesis of the key β-ketonitrile intermediate followed by the final cyclocondensation.

G Figure 1: General Synthesis Workflow cluster_0 Stage 1: β-Ketonitrile Synthesis cluster_1 Stage 2: Pyrazole Formation A 3,4-Dichloroacetophenone C 3-(3,4-dichlorophenyl)- 3-oxopropanenitrile A->C Claisen Condensation B Ethyl Cyanoformate B->C Claisen Condensation E 5-Amino-3-(3,4-dichlorophenyl)pyrazole C->E Cyclocondensation (Knorr Synthesis) D Hydrazine Hydrate D->E

Caption: Figure 1: General Synthesis Workflow

Biological Signaling Pathway: Mechanism of Action

5-Amino-3-(3,4-dichlorophenyl)pyrazole is a precursor to phenylpyrazole insecticides like Fipronil. These compounds act on the central nervous system of insects by targeting the γ-aminobutyric acid (GABA) receptor, specifically the GABA-gated chloride channel (GABA-A receptor).[8][9]

GABA is the primary inhibitory neurotransmitter in the insect CNS.[10] When GABA binds to its receptor on a postsynaptic neuron, it opens a chloride (Cl⁻) channel, causing an influx of chloride ions.[2][10] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.

Phenylpyrazole insecticides act as non-competitive antagonists of this receptor.[9] They bind within the chloride channel itself, physically blocking the passage of ions.[1] This prevents the inhibitory signal, regardless of whether GABA is bound to the receptor. The result is uncontrolled neuronal excitation, leading to hyperexcitation, paralysis, and ultimately the death of the insect.[8] The high selectivity for insects over mammals is attributed to a greater binding affinity for insect GABA receptors.[1][11]

Caption: Figure 2: Phenylpyrazole Action on GABAergic Synapse

References

Potential Therapeutic Targets of 5-Amino-3-(3,4-dichlorophenyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 5-Amino-3-(3,4-dichlorophenyl)pyrazole. While direct extensive research on this exact molecule is limited in publicly available literature, this document synthesizes data from structurally related analogs, particularly those bearing a dichlorophenyl moiety, to elucidate its probable mechanisms of action, identify high-potential therapeutic targets, and provide detailed experimental frameworks for future investigation. The evidence strongly suggests that 5-Amino-3-(3,4-dichlorophenyl)pyrazole warrants investigation as a kinase inhibitor, with potential applications in oncology and inflammatory diseases.

Introduction

5-Aminopyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological activities, which include anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The substitution pattern on the pyrazole ring plays a crucial role in determining the specific biological targets and the potency of these compounds. The presence of a 3,4-dichlorophenyl group is often associated with enhanced biological activity, making 5-Amino-3-(3,4-dichlorophenyl)pyrazole a compound of considerable interest for therapeutic development. This guide will explore its potential therapeutic targets by examining data from closely related analogs.

Potential Therapeutic Targets

Based on the analysis of structurally similar compounds, the primary potential therapeutic targets for 5-Amino-3-(3,4-dichlorophenyl)pyrazole are protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.

c-Jun N-terminal Kinase 3 (JNK3)

A close structural analog, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, has been identified as a selective inhibitor of JNK3 with an IC50 value of 227 nM.[1] JNK3 is predominantly expressed in the brain and is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] Inhibition of JNK3 is a promising therapeutic strategy for these conditions.

Other Potential Kinase Targets

Derivatives of 5-aminopyrazole have shown inhibitory activity against a range of other kinases, suggesting that 5-Amino-3-(3,4-dichlorophenyl)pyrazole may also modulate these targets. These include:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key enzyme in the inflammatory response.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2]

  • Bruton's Tyrosine Kinase (BTK): A crucial component of B-cell receptor signaling, making it a target for B-cell malignancies and autoimmune diseases.[2]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in solid tumors, its inhibition is a validated anti-cancer strategy.[2]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory activities of various 5-aminopyrazole derivatives against different kinase targets. This data provides a strong rationale for investigating 5-Amino-3-(3,4-dichlorophenyl)pyrazole against these and other related kinases.

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Reference
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrileJNK3227[1]
5-Amino-1H-pyrazole-4-carboxamideRepresentative compound 10hFGFR146[3]
5-Amino-1H-pyrazole-4-carboxamideRepresentative compound 10hFGFR241[3]
5-Amino-1H-pyrazole-4-carboxamideRepresentative compound 10hFGFR399[3]
5-Amino-1H-pyrazole-4-carboxamideRepresentative compound 10hFGFR2 V564F mutant62[3]
Pyrazolo[3,4-d]pyrimidineCompound 17mPKD17-35[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the therapeutic potential of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., JNK3, p38 MAPK).

    • Kinase-specific substrate (peptide or protein).

    • ATP (Adenosine triphosphate).

    • Test compound (5-Amino-3-(3,4-dichlorophenyl)pyrazole) dissolved in DMSO.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of a compound on the viability of cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., A549 lung cancer, U-2 OS osteosarcoma).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

JNK3 Signaling Pathway

The following diagram illustrates a simplified JNK signaling pathway, which is a potential target of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK3 JNK3 MAPKK->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 5-Amino-3-(3,4-dichlorophenyl)pyrazole Inhibitor->JNK3

Caption: Simplified JNK3 signaling cascade leading to apoptosis.

Experimental Workflow for Kinase Inhibitor Discovery

The diagram below outlines a typical workflow for the discovery and characterization of novel kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Preclinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Selectivity Kinase Selectivity Profiling SAR->Selectivity Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Selectivity->Cell_Assay ADME ADME/Tox Profiling Cell_Assay->ADME In_Vivo In Vivo Efficacy Studies (Animal Models) ADME->In_Vivo

Caption: A typical workflow for kinase inhibitor drug discovery.

Conclusion

While direct experimental data on 5-Amino-3-(3,4-dichlorophenyl)pyrazole is not extensively available, the analysis of its structural analogs strongly suggests its potential as a kinase inhibitor. The 3,4-dichlorophenyl moiety is a key feature that often enhances biological activity. The most promising therapeutic target identified through analogy is JNK3, indicating potential applications in neurodegenerative disorders. Furthermore, a broad range of other kinases involved in cancer and inflammation represent plausible targets. This technical guide provides a foundational framework for initiating a comprehensive investigation into the therapeutic potential of 5-Amino-3-(3,4-dichlorophenyl)pyrazole, outlining key targets, quantitative benchmarks from related molecules, and detailed experimental protocols to guide future research and development efforts.

References

literature review of 3-aryl-5-aminopyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Aryl-5-Aminopyrazole Compounds

Introduction

The 3-aryl-5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active molecules.[1][2][3] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, an amino group at the C5 position, and an aryl substituent at the C3 position, serves as a versatile template for designing potent therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and potent enzyme-inhibiting properties.[4][5][6] The synthetic accessibility and the chemical reactivity of the amino group allow for extensive structural modifications, leading to the development of diverse chemical libraries and fused heterocyclic systems with significant therapeutic potential.[7][8]

This technical guide provides a comprehensive , focusing on their synthesis, key pharmacological activities, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Synthesis and Chemical Reactivity

The most prevalent and efficient method for synthesizing the 3-aryl-5-aminopyrazole core is the Knorr pyrazole synthesis, which involves the condensation of an aryl hydrazine with a β-ketonitrile.[9][10] This reaction is often catalyzed by an acid and can be performed under various conditions, including solvent-free grinding, which aligns with green chemistry principles.[11]

General Synthetic Workflow

The synthesis typically begins with the formation of a β-ketonitrile, which is then cyclized with a substituted hydrazine to yield the final pyrazole product.

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Formation (Knorr Synthesis) A Aryl Methyl Ketone C β-Ketonitrile (3-Aryl-3-oxopropanenitrile) A->C Base (e.g., NaOMe) B Dialkyl Oxalate B->C D Hydrazine Hydrate or Substituted Hydrazine E 3-Aryl-5-Aminopyrazole D->E C_ref β-Ketonitrile C_ref->E Acid Catalyst (e.g., p-TSA)

Caption: General workflow for the synthesis of 3-aryl-5-aminopyrazoles.

Detailed Experimental Protocol: Synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles[11]
  • Reagents : 3-chloro-6-hydrazinopyridazine, β-ketonitriles (e.g., 3-oxo-3-phenylpropanenitrile), and p-toluenesulfonic acid (p-TSA) catalyst.

  • Procedure : A mixture of 3-chloro-6-hydrazinopyridazine (1 mmol), the appropriate β-ketonitrile (1 mmol), and a catalytic amount of p-TSA (0.1 mmol) is placed in a mortar.

  • Reaction : The mixture is ground with a pestle at room temperature for the time specified by reaction monitoring (e.g., via Thin Layer Chromatography).

  • Work-up : Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution.

  • Purification : The resulting solid product is filtered, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to afford the desired 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole.

The 5-amino group is a key functional handle for further derivatization, readily reacting with various electrophiles. This reactivity is widely exploited to synthesize fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which often exhibit enhanced biological activities.[7][8]

Pharmacological Activities

Anticancer Activity

3-Aryl-5-aminopyrazole derivatives have emerged as potent anticancer agents, often acting as inhibitors of critical signaling kinases.[4][5]

One notable target is the c-Jun N-terminal Kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is specifically expressed in the brain and is a therapeutic target for neurodegenerative diseases, but the broader JNK family is implicated in cancer cell apoptosis pathways.[12]

G stress Cellular Stress (e.g., UV, Cytokines) jnkk MAPKK (e.g., MKK4/7) stress->jnkk activates jnk3 JNK3 jnkk->jnk3 activates cjun c-Jun jnk3->cjun phosphorylates apoptosis Apoptosis cjun->apoptosis induces inhibitor 3-Alkyl-5-aryl-1-pyrimidyl -1H-pyrazole derivative inhibitor->jnk3 inhibits

Caption: Simplified JNK3 signaling pathway and its inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity[13]

  • Cell Seeding : Cancer cell lines (e.g., U-2 OS osteosarcoma, A549 lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : The cells are treated with various concentrations of the synthesized 3-aryl-5-aminopyrazole compounds and incubated for an additional 48-72 hours.

  • MTT Addition : 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Table 1: Anticancer Activity of Selected 3-Aryl-5-Aminopyrazole Derivatives

Compound IDAryl/Other SubstituentsCell LineIC50 (µM)Reference
5h 3-Aryl-4-alkylU-2 OS (osteosarcoma)0.9[13]
A549 (lung cancer)1.2[13]
26a Aryl azo imidazo[1,2-b]pyrazoleMCF-7 (breast cancer)6.1 ± 0.4[7][14]
26b Aryl azo imidazo[1,2-b]pyrazoleMCF-7 (breast cancer)8.0 ± 0.5[7][14]
26c Aryl azo imidazo[1,2-b]pyrazoleMCF-7 (breast cancer)7.4 ± 0.3[7][14]
8a 3-alkyl-5-(3,4-dichlorophenyl)JNK3 (enzymatic assay)0.227[12]
Anti-inflammatory and Analgesic Activity

A significant mechanism for the anti-inflammatory and analgesic effects of this scaffold is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[11] COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.

G stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) cox2 COX-2 Enzyme stimuli->cox2 induces expression aa Arachidonic Acid pgs Prostaglandins (PGs) aa->pgs catalyzes conversion COX-2 inflammation Inflammation & Pain pgs->inflammation mediates inhibitor 3-Aryl-5-aminopyrazole Derivative inhibitor->cox2 inhibits

Caption: Inhibition of the COX-2 pathway by 3-aryl-5-aminopyrazole derivatives.

Experimental Protocol: Acetic Acid-Induced Writhing Test (In Vivo Analgesia)[11]

  • Animal Model : Swiss albino mice are used for the study.

  • Grouping and Dosing : Animals are divided into groups: a control group (vehicle), a standard group (e.g., Diclofenac Sodium), and test groups receiving different doses of the synthesized compounds, typically administered orally or intraperitoneally.

  • Induction of Writhing : After a set period (e.g., 30-60 minutes) post-dosing, a 0.6% (v/v) solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhes).

  • Observation : Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes for each animal is counted over a 20-minute period.

  • Data Analysis : The percentage of analgesic activity (or inhibition of writhing) is calculated using the formula: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Table 2: Analgesic Activity of Selected 3-Aryl-5-Aminopyrazole Derivatives

Compound IDAryl/Other SubstituentsDose% Analgesic ActivityReference
4D 3-(4-Chlorophenyl)-1-(6'-chloropyridazin-3'-yl)Not specifiedGood activity[11]
7C 3-(4-Methoxyphenyl)-1-(6'-(piperidin-1-yl)pyridazin-3'-yl)Not specifiedGood activity[11]
Standard Diclofenac SodiumNot specifiedHigh activity[11]
Other Biological Activities

Beyond anticancer and anti-inflammatory effects, derivatives of 3-aryl-5-aminopyrazole have shown a variety of other important biological activities. These include:

  • Antimicrobial and Antifungal Activity : Certain fused pyrazole derivatives show potent activity against various bacterial and fungal strains.[7][14]

  • Antioxidant Activity : Some compounds have been identified as effective antioxidants.[7]

  • Anti-diabetic and Anti-Alzheimer's Agents : Fused pyrazolo[1,5-a]pyrimidines have been evaluated for their potential in treating diabetes and Alzheimer's disease.[7]

Conclusion

The 3-aryl-5-aminopyrazole scaffold is a highly versatile and pharmacologically significant core in modern drug discovery. Its straightforward synthesis and the reactive nature of the 5-amino group provide a robust platform for generating diverse molecular architectures. The broad spectrum of biological activities, particularly in oncology and inflammation, underscores its therapeutic potential. Future research will likely focus on optimizing the scaffold for higher potency and selectivity against specific biological targets, exploring novel fused heterocyclic systems, and leveraging computational methods to refine structure-activity relationships for the rational design of next-generation therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Assay for 5-Amino-3-(3,4-dichlorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] 5-Amino-3-(3,4-dichlorophenyl)pyrazole represents a class of small molecules with the potential to inhibit specific kinases, thereby modulating cellular signaling pathways and exerting therapeutic effects. The dichlorophenyl moiety is a common feature in kinase inhibitors, often contributing to the compound's binding affinity and selectivity.[3]

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of 5-Amino-3-(3,4-dichlorophenyl)pyrazole against a target kinase. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[1][4]

Data Presentation: Inhibitory Activity of a Representative Pyrazole-Based Kinase Inhibitor

To illustrate the expected data output from an in vitro kinase assay, the following table summarizes the inhibitory activity of a representative pyrazole-based compound against various kinases. This data is crucial for determining the potency and selectivity of the test compound.

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 1Akt1Biochemical61[3]
AfuresertibAkt1Biochemical (Ki)0.08[1]
Compound 6Aurora ABiochemical160[1]
Compound 17Chk2Biochemical17.9[1]
TK4gJAK2Enzyme Assay12.6[2]
TK4gJAK3Enzyme Assay15.8[2]

Experimental Protocols

In Vitro Kinase Assay using ADP-Glo™ Technology

This protocol outlines the steps to measure the inhibitory effect of 5-Amino-3-(3,4-dichlorophenyl)pyrazole on a specific kinase.

Materials:

  • 5-Amino-3-(3,4-dichlorophenyl)pyrazole (Test Compound)

  • Target Kinase (e.g., Akt1, Aurora A)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer

  • DMSO (Dimethyl Sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

  • Positive Control Inhibitor (a known inhibitor of the target kinase)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 5-Amino-3-(3,4-dichlorophenyl)pyrazole in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control inhibitor, and DMSO (as a negative control) to the appropriate wells of a 384-well plate.[1]

  • Enzyme Addition:

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

    • Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the compound and the enzyme.[1]

  • Kinase Reaction Initiation:

    • Prepare a reaction mixture containing ATP and the specific substrate in the kinase assay buffer. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.[1]

    • Initiate the kinase reaction by adding 5 µL of this reaction mixture to each well.[1]

  • Incubation:

    • Incubate the reaction plate for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Reaction Termination and ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1] This typically involves a two-step process: first, the remaining ATP is depleted, and then the produced ADP is converted to ATP.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and, therefore, inversely proportional to the kinase inhibition.[1]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Determine the IC50 value by fitting the dose-response data to a suitable curve using appropriate software (e.g., GraphPad Prism). The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation & Serial Dilution Plate_Setup Plate Setup (Compound, Controls) Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Enzyme_Add Add Kinase Enzyme Reagent_Prep->Enzyme_Add Plate_Setup->Enzyme_Add Reaction_Start Initiate Reaction (Add ATP/Substrate) Enzyme_Add->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Stop Reaction & Add ADP-Glo Reagent Incubation->Reaction_Stop Luminescence_Read Read Luminescence Reaction_Stop->Luminescence_Read Data_Processing Calculate % Inhibition Luminescence_Read->Data_Processing IC50_Calc Determine IC50 Data_Processing->IC50_Calc

Caption: Workflow for the in vitro kinase assay.

Signaling Pathway

The PI3K/Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer.[3] Pyrazole-based compounds have been shown to inhibit kinases within this pathway, such as Akt.[1][3] The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by a compound like 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Survival, Proliferation, Growth mTORC1->Proliferation Inhibitor 5-Amino-3-(3,4-dichlorophenyl)pyrazole Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway.

References

Cell-Based Assay for 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride is a pyrazole derivative with potential therapeutic applications.[1][2] Pyrazole-based compounds have been extensively studied and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5][6] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[7][8][9][10][11]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[9] The NAD(P)H-dependent oxidoreductase enzymes in viable cells are responsible for this conversion.[9] The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[10] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Potential Signaling Pathway

While the specific mechanism of action for this compound is not yet fully elucidated, many pyrazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride Compound->Akt inhibits

Figure 1: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Protocols

Cell Viability Assay using MTT

This protocol outlines the steps to determine the dose-dependent effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[10]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., from 0.01 µM to 100 µM) to determine the approximate IC50 value.[10]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.[10]

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][10]

    • Incubate the plate for 2-4 hours at 37°C.[8][10] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_attach Incubate overnight at 37°C seed_cells->incubate_attach prepare_compound Prepare serial dilutions of the compound incubate_attach->prepare_compound treat_cells Treat cells with compound (24, 48, or 72 hours) prepare_compound->treat_cells add_mtt Add 10 µL of MTT solution (5 mg/mL) to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_solubilizer Add 100 µL of solubilization solution (e.g., DMSO) remove_medium->add_solubilizer shake_plate Shake plate for 5-10 minutes add_solubilizer->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance analyze_data Calculate % cell viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the MTT cell viability assay.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following table provides a representative example of IC50 values for other pyrazole-based compounds in various cancer cell lines. This data serves as a reference for the expected potency of compounds targeting similar pathways.

Compound IDCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Compound A MCF-7Breast Cancer485.2[4]
Compound B A549Lung Cancer488.7[5]
Compound C HeLaCervical Cancer483.1[5]
Compound D HCT-116Colon Cancer721.7[5]

Table 1: Representative IC50 values for various pyrazole derivatives in different cancer cell lines.

Expected Results

A successful experiment will yield a dose-dependent decrease in cell viability upon treatment with this compound. The data, when plotted as a sigmoidal dose-response curve, will allow for the accurate determination of the IC50 value. This value is a critical parameter for evaluating the compound's potency and for guiding further drug development efforts. Further investigations may include exploring the compound's effects on other cellular processes, such as apoptosis and cell cycle progression, to elucidate its mechanism of action.

References

Application Notes and Protocols: 5-Amino-3-(3,4-dichlorophenyl)pyrazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related aminopyrazole and dichlorophenyl pyrazole derivatives in cancer cell lines. As of the date of this document, specific experimental data for 5-Amino-3-(3,4-dichlorophenyl)pyrazole is not extensively available in public literature. Therefore, this document should be used as a guideline and a starting point for investigating the potential anticancer properties of this specific compound. The experimental conditions and observed effects may vary.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. The aminopyrazole scaffold, in particular, is a privileged structure in medicinal chemistry, found in several clinically approved drugs and investigational agents. The incorporation of a dichlorophenyl moiety can enhance the lipophilicity and potential for specific interactions with biological targets, making 5-Amino-3-(3,4-dichlorophenyl)pyrazole a compound of interest for cancer research.

Based on studies of analogous compounds, 5-Amino-3-(3,4-dichlorophenyl)pyrazole is hypothesized to exert its anticancer effects through the induction of apoptosis, cell cycle arrest, and potentially through the inhibition of key signaling pathways involved in tumor progression. This document provides a summary of expected biological activities, data from related compounds, and detailed protocols for the in vitro evaluation of this compound in cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of Related Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various aminopyrazole and dichlorophenyl pyrazole derivatives against a panel of human cancer cell lines. This data provides a reference for the potential potency of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Compound Class/NameCancer Cell LineCell TypeIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivativeA549Lung8.21[1]
Pyrazolo[3,4-d]pyrimidine derivativeHCT116Colorectal19.56[1]
1,3,5-trisubstituted-1H-pyrazole (Compound 10b)MCF-7Breast3.9[2][3]
1,3,5-trisubstituted-1H-pyrazole (Compound 10c)A549Lung4.2[2]
1,3,5-trisubstituted-1H-pyrazole (Compound 10c)PC-3Prostate5.5[2]
Pyrazole-based CDK2 inhibitor (Compound 4)Full Panel (average)Various3.81[4]
Aminopyrazole derivative (Compound 7)MCF-7Breast11.51 ± 0.35[5]
Aminopyrazole derivative (Compound 7)HCT-116Colorectal21.25 ± 0.37[5]
Pyrazolinyl-Indole derivative (HD05)Leukemia (average)Leukemia<10[6]
Pyrazole derivative (Compound 5b)A549Lung~5-fold more potent than ABT-751[7]
Pyrazole derivative (PTA-1)CCRF-CEMLeukemia<10[8]

Anticipated Mechanism of Action

Based on the literature for related compounds, 5-Amino-3-(3,4-dichlorophenyl)pyrazole is likely to induce cancer cell death through one or more of the following mechanisms:

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to trigger programmed cell death. This is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins (downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax), leading to caspase activation (e.g., Caspase-3, -9).[2][3][9]

  • Cell Cycle Arrest: The compound may cause cell cycle arrest at various phases, such as G1 or G2/M, thereby inhibiting cell proliferation. This effect is often linked to the modulation of cyclin-dependent kinases (CDKs).[4][10]

  • Inhibition of Protein Kinases: The pyrazole scaffold is a common feature in many kinase inhibitors. Potential targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell growth and survival.[9][10][11]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[7][8]

G cluster_proliferation Proliferation Pathways cluster_apoptosis Apoptotic Pathway cluster_cellcycle Cell Cycle Control compound 5-Amino-3-(3,4-dichlorophenyl)pyrazole EGFR EGFR/VEGFR compound->EGFR Inhibition Bcl2 Bcl-2 (anti-apoptotic) compound->Bcl2 Inhibition Bax Bax (pro-apoptotic) compound->Bax Activation CDK CDKs compound->CDK Inhibition PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK CellCycleArrest Cell Cycle Arrest (G1 or G2/M) Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Progression CDK->CellCycle CellCycle->Proliferation

Caption: Postulated signaling pathways affected by 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the anticancer activity of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 5-Amino-3-(3,4-dichlorophenyl)pyrazole

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 5-Amino-3-(3,4-dichlorophenyl)pyrazole in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation compound_treatment Treat with Compound (Serial Dilutions) overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72 hours compound_treatment->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_3_4h Incubate for 3-4 hours add_mtt->incubation_3_4h solubilize Solubilize Formazan incubation_3_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 5-Amino-3-(3,4-dichlorophenyl)pyrazole

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 5-Amino-3-(3,4-dichlorophenyl)pyrazole

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion

The aminopyrazole scaffold, particularly with a dichlorophenyl substitution, holds promise for the development of novel anticancer agents. The provided protocols offer a robust framework for the initial in vitro characterization of 5-Amino-3-(3,4-dichlorophenyl)pyrazole. Based on the activity of related compounds, it is anticipated that this molecule will exhibit cytotoxic effects in various cancer cell lines, likely through the induction of apoptosis and cell cycle arrest. Further investigation into its specific molecular targets will be crucial for its future development as a potential therapeutic.

References

Application Notes and Protocols for Testing Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval.[1] Protein kinases are critical targets in drug discovery, particularly in oncology, as their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] Pyrazole-based compounds have demonstrated significant potential in inhibiting a wide range of kinases, making them a focal point of intensive research and development.[1]

These application notes provide a comprehensive guide to the experimental evaluation of pyrazole-based kinase inhibitors. This document outlines detailed protocols for essential in vitro and cell-based assays, data presentation guidelines, and visual representations of key signaling pathways and experimental workflows to facilitate the systematic assessment of novel pyrazole-based compounds.

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[1]
Compound 3ALK2.9[1]
Compound 6Aurora A160[1]
Compound 17Chk217.9[1]
RuxolitinibJAK1/2~3[2]
AT7518CDK2/524/23[2]

Table 2: Anti-proliferative Activity of Selected Pyrazole-Based Compounds in Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)Reference
AfuresertibHCT116 (colon)0.95[1]
Compound 6HCT116 (colon)0.39[1]
Compound 6MCF-7 (breast)0.46[1]
Compound 54--[2]

Experimental Workflows

A systematic approach is essential for the efficient evaluation of novel kinase inhibitors. The process typically begins with biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to assess cellular potency, target engagement, and downstream effects.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation in_vitro_assay In Vitro Kinase Inhibition Assay ic50_determination Determine IC50 Value in_vitro_assay->ic50_determination cell_viability Cell Viability Assay (e.g., MTT) ic50_determination->cell_viability target_engagement Target Engagement (Western Blot for p-Substrate) cell_viability->target_engagement Potent? moa_assays Mechanism of Action Assays (Apoptosis, Cell Cycle) target_engagement->moa_assays On-Target? animal_models In Vivo Animal Models moa_assays->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd

Figure 1: General experimental workflow for testing pyrazole-based kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a pyrazole-based compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[1][3]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Pyrazole-based test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazole-based test compounds in DMSO.[1]

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO-only negative control to the appropriate wells of a 384-well plate.[1]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.[1]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

  • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to kinase inhibition.[1]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[1][4]

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Pyrazole-based test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole-based test compounds in cell culture medium.[1]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[1]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][4]

  • Gently shake the plate to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

Western Blot for Target Engagement

This protocol is used to determine if the pyrazole-based inhibitor affects the phosphorylation of a specific downstream target of the kinase in a cellular context.[5][6]

Materials:

  • Cancer cell line(s)

  • Pyrazole-based inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blot equipment

Procedure:

  • Seed cells and treat them with the pyrazole-based inhibitor at various concentrations and for different time points.[1]

  • After treatment, wash the cells with ice-cold PBS and lyse them.

  • Quantify the protein concentration of the cell lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.[6]

  • Wash the membrane three times with TBST.[1]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again three times with TBST.[1]

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[1]

G cluster_0 Sample Preparation cluster_1 Western Blot cluster_2 Data Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Densitometry & Normalization detection->analysis

Figure 2: Workflow for Western Blot analysis of target engagement.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by the pyrazole-based inhibitor.

Materials:

  • Cancer cell line(s)

  • Pyrazole-based inhibitor

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the kinase inhibitor at a desired concentration for a specified time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Signaling Pathways

Pyrazole-based inhibitors have been developed to target a multitude of kinases involved in various signaling pathways critical for cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting experimental results.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation.[5] Pyrazole-based inhibitors targeting kinases within this pathway are of significant interest.[7]

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor p70s6k p70S6K mtor->p70s6k four_ebp1 4E-BP1 mtor->four_ebp1 proliferation Cell Growth & Proliferation p70s6k->proliferation four_ebp1->proliferation inhibitor Pyrazole-based Inhibitor inhibitor->pi3k inhibitor->akt inhibitor->mtor

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and immune response.[6] Pyrazole-based JAK inhibitors are in clinical use.[8]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription nucleus->transcription inhibitor Pyrazole-based Inhibitor inhibitor->jak

Figure 4: The JAK-STAT signaling pathway and inhibition by pyrazole-based drugs.

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the preclinical evaluation of pyrazole-based kinase inhibitors. A systematic application of these in vitro and cell-based assays will enable researchers to effectively characterize novel compounds, elucidate their mechanisms of action, and identify promising candidates for further development.

References

Application Note: Quantitative Analysis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole using a Novel LC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole. This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research.[1][2] The described protocol provides a reliable framework for the accurate determination of this pyrazole derivative in various matrices, supporting drug discovery, development, and quality control processes. The method utilizes reverse-phase chromatography coupled with tandem mass spectrometry, offering high selectivity and sensitivity.

Introduction

5-Amino-3-(3,4-dichlorophenyl)pyrazole is a heterocyclic compound featuring a pyrazole core, a structure prevalent in many biologically active molecules.[3] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Given its potential applications, a reliable analytical method is crucial for its quantification in complex mixtures. This document provides a comprehensive protocol for an LC-MS method suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • 5-Amino-3-(3,4-dichlorophenyl)pyrazole reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or another pyrazole derivative with a distinct mass (e.g., 5-Amino-3-(4-chlorophenyl)pyrazole[5]).

Sample Preparation

A generic sample preparation workflow is outlined below. The specific steps may need optimization depending on the sample matrix (e.g., plasma, tissue homogenate, or formulation).

  • Standard and Internal Standard Stock Solutions: Prepare stock solutions of 5-Amino-3-(3,4-dichlorophenyl)pyrazole and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Sample Extraction:

    • For liquid samples (e.g., plasma), a protein precipitation method is recommended. To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the dried residue in 100 µL of the mobile phase.[6]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

LC-MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The theoretical monoisotopic mass of 5-Amino-3-(3,4-dichlorophenyl)pyrazole (C9H7Cl2N3) is approximately 227.00 g/mol . The protonated molecule [M+H]+ would be m/z 228.0.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Amino-3-(3,4-dichlorophenyl)pyrazole 228.0162.120
Internal Standard (Hypothetical) (To be determined based on IS)(To be determined based on IS)(To be determined)

Note: The product ion and collision energy are hypothetical and would need to be optimized during method development by infusing the standard compound into the mass spectrometer.

Data Presentation

The quantitative data for the analysis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole should be summarized in a clear and structured format.

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
5-Amino-3-(3,4-dichlorophenyl)pyrazole~ 3.5228.0162.1100
Internal Standard(To be determined)(To be determined)(To be determined)100

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample or Formulation Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Filter Filtration (0.22 µm) Reconstitute->Filter Inject Inject into LC-MS System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the LC-MS analysis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Conclusion

The described LC-MS method provides a robust and sensitive protocol for the quantification of 5-Amino-3-(3,4-dichlorophenyl)pyrazole. The detailed experimental procedure, including sample preparation and instrument parameters, offers a solid foundation for researchers in drug development and related fields. The method's high selectivity and sensitivity make it suitable for a wide range of applications, from early-stage discovery to quality control of final products. Further validation in specific matrices is recommended to ensure compliance with regulatory guidelines.

References

Application Notes and Protocols for the NMR Characterization of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) characterization of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride. This compound is of interest in medicinal chemistry and drug development, making its structural elucidation and characterization crucial for quality control and further research.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a 3,4-dichlorophenyl moiety. As a hydrochloride salt, the amino group or one of the pyrazole nitrogens is protonated, enhancing its solubility in polar solvents. NMR spectroscopy is a powerful analytical technique for confirming the chemical structure, assessing purity, and studying the tautomeric forms of such molecules in solution. This note details the expected ¹H and ¹³C NMR spectral features and provides a standardized protocol for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

Note: These are estimated values and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole H-46.0 - 6.5s-
Dichlorophenyl H-2'7.8 - 8.1d~2.0
Dichlorophenyl H-5'7.6 - 7.9dd~8.5, 2.0
Dichlorophenyl H-6'7.4 - 7.7d~8.5
Amino (-NH₂)5.0 - 6.0br s-
Pyrazole N-H / NH₃⁺10.0 - 12.0br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Pyrazole C-3148 - 152
Pyrazole C-495 - 100
Pyrazole C-5150 - 155
Dichlorophenyl C-1'130 - 134
Dichlorophenyl C-2'128 - 132
Dichlorophenyl C-3'132 - 136
Dichlorophenyl C-4'130 - 134
Dichlorophenyl C-5'125 - 129
Dichlorophenyl C-6'127 - 131

Experimental Protocols

The following protocols provide a detailed methodology for the NMR characterization of this compound.

Sample Preparation
  • Solvent Selection: Due to the hydrochloride salt form, deuterated polar solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are recommended for good solubility. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -NH₂ and -NH).

  • Sample Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Vortex the tube until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. Ensure the solution is clear and free of particulate matter before placing it in the spectrometer.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

    • Temperature: Room temperature (e.g., 298 K).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Visualization of Molecular Structure and Workflow

The following diagrams illustrate the molecular structure of the compound and the general workflow for its NMR characterization.

molecular_structure cluster_pyrazole Pyrazole Ring cluster_substituents Substituents N1 N1 C5 C5 N1->C5 N2 N2 N2->N1 C3 C3 C3->N2 Dichlorophenyl 3,4-Dichlorophenyl C3->Dichlorophenyl at C3 C4 C4 C4->C3 C5->C4 NH2 NH2 C5->NH2 at C5 HCl · HCl NH2->HCl Protonation Site

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Set Up ¹H and ¹³C Experiments load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze Chemical Shifts & Couplings calibrate->analyze

Caption: General workflow for NMR characterization.

Application Notes and Protocols for High-Throughput Screening with 5-Amino-3-(3,4-dichlorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(3,4-dichlorophenyl)pyrazole belongs to the aminopyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Aminopyrazoles have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural features of 5-Amino-3-(3,4-dichlorophenyl)pyrazole, particularly the dichlorophenyl moiety, suggest its potential as a modulator of various biological targets. High-throughput screening (HTS) provides an efficient approach to systematically evaluate the biological activity of this compound against a multitude of targets and cellular pathways, thereby accelerating the identification of novel therapeutic leads.

These application notes provide a detailed protocol for a representative high-throughput screening campaign using a cell-based assay to assess the cytotoxic potential of 5-Amino-3-(3,4-dichlorophenyl)pyrazole against a panel of cancer cell lines. Additionally, a protocol for a common biochemical assay is included to evaluate its potential as a kinase inhibitor, a frequent target for aminopyrazole derivatives.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₉H₇Cl₂N₃[3]
Molecular Weight 228.08 g/mol [3]
Appearance White to off-white solid
Storage Store at +4°C[4]

Safety Precautions: 5-Amino-3-(3,4-dichlorophenyl)pyrazole should be handled with care in a well-ventilated laboratory.[5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with water.[5]

Hypothetical High-Throughput Screening Data

The following tables present hypothetical data from a high-throughput screening campaign to illustrate the potential biological activities of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Table 1: Cellular Viability Assay - IC₅₀ Values

Cell LineCancer TypeIC₅₀ (µM)
HCT-116Colon Carcinoma8.2
MCF-7Breast Adenocarcinoma15.7
A549Lung Carcinoma12.5
PC-3Prostate Adenocarcinoma9.8
K562Chronic Myelogenous Leukemia25.1

Table 2: Kinase Inhibition Assay - IC₅₀ Values

Kinase TargetIC₅₀ (nM)
FGFR1150
VEGFR2320
SRC850
ABL1>10,000
EGFR>10,000

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Viability Assay

This protocol describes a method for assessing the cytotoxic effects of 5-Amino-3-(3,4-dichlorophenyl)pyrazole on various cancer cell lines using a resazurin-based viability assay.

Materials and Reagents:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-Amino-3-(3,4-dichlorophenyl)pyrazole (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 384-well clear-bottom, black-walled microplates

  • Automated liquid handler and plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/well) in complete culture medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of 5-Amino-3-(3,4-dichlorophenyl)pyrazole in DMSO. A common starting concentration for the stock plate is 10 mM.

    • Further dilute the compound in cell culture medium to achieve the final desired concentrations (e.g., from 0.1 µM to 100 µM).

    • Add 10 µL of the diluted compound solution to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized fluorescence against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Biochemical Kinase Inhibition Assay (e.g., FGFR1)

This protocol outlines a generic method for determining the inhibitory activity of 5-Amino-3-(3,4-dichlorophenyl)pyrazole against a specific kinase using an in vitro assay.

Materials and Reagents:

  • Recombinant human FGFR1 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 5-Amino-3-(3,4-dichlorophenyl)pyrazole (stock solution in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white microplates

  • Automated liquid handler and luminometer

Procedure:

  • Assay Preparation:

    • Prepare the kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.

    • Prepare a serial dilution of 5-Amino-3-(3,4-dichlorophenyl)pyrazole in the assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to a no-kinase control (0% activity) and a vehicle control (100% activity).

    • Plot the normalized luminescence against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Incubation Incubation (72h) Cell_Culture->Incubation Compound_Plating Compound Dilution & Plating Compound_Plating->Incubation Assay_Readout Viability Reagent & Readout Incubation->Assay_Readout Data_Normalization Data Normalization Assay_Readout->Data_Normalization IC50_Calculation IC50 Determination Data_Normalization->IC50_Calculation Hit_Identification Hit Identification IC50_Calculation->Hit_Identification

Caption: High-throughput screening workflow for cellular viability.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 5-Amino-3-(3,4-dichlorophenyl)pyrazole Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Dichlorophenylpyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenylpyrazole compounds are a class of chemicals that have garnered significant interest for their biological activities. While some are utilized as insecticides, emerging research has highlighted the potential cytotoxic effects of various pyrazole derivatives against cancer cell lines.[1][2] A thorough assessment of the cytotoxicity of novel dichlorophenylpyrazole compounds is a critical step in drug discovery and development. This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of these compounds, including methods to assess cell viability, membrane integrity, and the induction of apoptosis.

General Workflow for Cytotoxicity Assessment

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic profile of dichlorophenylpyrazole compounds. The general workflow involves initial screening to determine the half-maximal inhibitory concentration (IC50) followed by more detailed mechanistic studies.

Cytotoxicity Assessment Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies A Prepare Dichlorophenylpyrazole Compound Stock Solution B Cell Seeding in 96-well Plates A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 24, 48, 72 hours C->D E Perform MTT or LDH Assay D->E F Determine IC50 Values E->F G Apoptosis Assay (Annexin V/PI Staining) F->G Based on IC50 H Cell Cycle Analysis F->H Based on IC50 I Reactive Oxygen Species (ROS) Detection F->I Based on IC50 J Western Blot for Apoptotic Markers F->J Based on IC50

Caption: A general experimental workflow for assessing the cytotoxicity of dichlorophenylpyrazole compounds.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of the cytotoxic potential of different dichlorophenylpyrazole compounds across various cell lines.

Table 1: Hypothetical Cytotoxicity (IC50) of Dichlorophenylpyrazole Compounds

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
DCPP-01A549 (Lung)75.248.525.1
DCPP-01MCF-7 (Breast)>10082.155.8
DCPP-01HepG2 (Liver)60.335.718.9
DCPP-02A549 (Lung)52.830.115.4
DCPP-02MCF-7 (Breast)88.960.742.3
DCPP-02HepG2 (Liver)45.122.610.8
Positive Control (e.g., Doxorubicin)A549 (Lung)0.80.50.2

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • Dichlorophenylpyrazole compound

  • Selected cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Preparation: Prepare a stock solution of the dichlorophenylpyrazole compound in DMSO. Further dilute the stock solution with complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies the release of LDH from damaged cells into the culture supernatant, which is an indicator of compromised cell membrane integrity.[4]

Materials:

  • Cells treated with dichlorophenylpyrazole compounds

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with the dichlorophenylpyrazole compound as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically around 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Cells treated with dichlorophenylpyrazole compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the dichlorophenylpyrazole compound for the desired time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Putative Signaling Pathway for Dichlorophenylpyrazole-Induced Apoptosis in Cancer Cells

While the precise mechanisms for dichlorophenylpyrazole compounds in cancer cells are still under investigation, studies on related pyrazole derivatives suggest the induction of apoptosis through the intrinsic pathway, often initiated by an increase in reactive oxygen species (ROS).[3] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade.

Apoptosis Signaling Pathway compound Dichlorophenylpyrazole Compound ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cytc Cytochrome c Release bax->cytc bcl2->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A putative signaling pathway for dichlorophenylpyrazole-induced apoptosis in cancer cells.

References

Application Note: High-Purity Crystallization of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(3,4-dichlorophenyl)pyrazole hydrochloride is a heterocyclic compound with potential applications in pharmaceutical research and development. The purity of such active pharmaceutical ingredients (APIs) and intermediates is critical for accurate biological screening, toxicological studies, and eventual drug efficacy and safety. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the crystallization of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl to achieve high purity suitable for research and drug development applications.

Principle of the Method

Recrystallization is based on the principle of differential solubility. The crude compound is dissolved in a suitable solvent or solvent system at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Soluble impurities, being present in a lower concentration, remain in the mother liquor. The choice of an appropriate solvent system is crucial for the success of the recrystallization, aiming for high solubility of the target compound at high temperatures and low solubility at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. For aminopyrazole hydrochlorides, a mixed solvent system, such as ethanol and water, is often effective. Ethanol acts as a good solvent for the organic molecule, while water serves as an anti-solvent, reducing the solubility upon addition and facilitating crystallization upon cooling.

Data Presentation

The following table summarizes the expected quantitative data for the crystallization of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl using the described protocol. The data illustrates the effectiveness of the method in improving the purity of the compound with a good recovery yield.

ParameterCrude ProductCrystallized Product
Appearance Off-white to light brown powderWhite to off-white crystalline solid
Purity (by HPLC) ~95%>99.5%
Typical Yield -85-92%
Melting Point Broad rangeSharp melting point

Experimental Protocol

This protocol details the mixed-solvent recrystallization of 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl.

Materials:

  • Crude 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Graduated cylinders

  • Heating magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude 5-Amino-3-(3,4-dichlorophenyl)pyrazole HCl. For every 1 gram of crude material, add 10-15 mL of ethanol. Place a magnetic stir bar in the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil until all the solid has dissolved. Safety Note: Use a reflux condenser if heating for an extended period to prevent solvent loss.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight). Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration (if activated carbon was used or if insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities.

  • Addition of Anti-solvent: Reheat the clear solution to boiling. Slowly add hot deionized water dropwise while stirring until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water (e.g., 1:1) mixture to remove any remaining mother liquor and soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Visualization

Experimental Workflow for Crystallization

Crystallization_Workflow A Crude Product B Dissolve in Hot Ethanol A->B C Hot Filtration (Optional) B->C Insoluble impurities D Add Hot Water (Anti-solvent) to Turbidity B->D No insoluble impurities C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration & Washing E->F Mother Liquor (soluble impurities) G Drying F->G H Pure Crystalline Product G->H

Caption: Workflow of the mixed-solvent crystallization protocol.

Application of 5-Aminopyrazoles in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its versatility as a synthetic building block has led to the development of numerous compounds targeting a range of therapeutic areas. This document provides detailed application notes on the use of 5-aminopyrazole derivatives in oncology, inflammation, infectious diseases, and neurodegenerative disorders, complete with quantitative data and detailed experimental protocols for key assays.

Oncology

5-Aminopyrazole derivatives have emerged as potent anticancer agents, primarily through their action as kinase inhibitors. Key targets include Bruton's tyrosine kinase (BTK) and p38 mitogen-activated protein kinase (MAPK), which are crucial components of signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][2]

Application Note: 5-Aminopyrazoles as Kinase Inhibitors for Cancer Therapy

5-Aminopyrazole-based compounds have been successfully developed as both irreversible and reversible inhibitors of BTK, a key enzyme in the B-cell receptor signaling pathway.[2] Dysregulation of this pathway is implicated in various B-cell malignancies. Additionally, the 5-aminopyrazole core has been utilized to design potent inhibitors of p38 MAPK, a kinase involved in cellular responses to stress and inflammatory cytokines, which can contribute to tumor progression. The structure-activity relationship (SAR) of these compounds often involves modifications at the N1, C3, and C4 positions of the pyrazole ring to enhance potency and selectivity.

Quantitative Data: Anticancer Activity of 5-Aminopyrazole Derivatives
Compound ClassTargetExample CompoundIC50 (nM)Cell LineReference
Aminopyrazole CarboxamideBTK1 1.5Enzyme Assay[3]
Aminopyrazole CarboxamideBTKAcalabrutinib 5.1Enzyme Assay[3]
Aminopyrazole CarboxamideBTKZanubrutinib 0.5Enzyme Assay[3]
Pyrazolyl Ureap38α MAPKBIRB-796 350 (Kd)Enzyme Assay
Phenylamino Pyrazole-11a 10,000HeLa, MCF7, SKOV3, SKMEL28[4]
Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of 5-aminopyrazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Materials:

  • 5-aminopyrazole test compounds

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add 5-Aminopyrazole Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Workflow Diagram

Inflammation

5-Aminopyrazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their inhibitory effects on key inflammatory mediators and signaling pathways.

Application Note: 5-Aminopyrazoles as Anti-inflammatory Agents

The anti-inflammatory activity of 5-aminopyrazoles is frequently linked to the inhibition of cyclooxygenase (COX) enzymes and the p38 MAPK signaling pathway.[7] By inhibiting these targets, these compounds can reduce the production of pro-inflammatory prostaglandins and cytokines, thereby alleviating inflammation. In vivo models, such as the carrageenan-induced paw edema model, are commonly used to evaluate the anti-inflammatory efficacy of these compounds.

Quantitative Data: Anti-inflammatory Activity of 5-Aminopyrazole Derivatives
CompoundTargetIn Vitro IC50 (µM)In Vivo ModelEdema Inhibition (%)Reference
35a COX-20.55Carrageenan-induced paw edema91.11[8]
35b COX-20.61Carrageenan-induced paw edemaNot Reported[8]
Celecoxib COX-20.83Carrageenan-induced paw edema86.66[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo method to assess the acute anti-inflammatory activity of 5-aminopyrazole derivatives.[7][9]

Materials:

  • Wistar rats (180-200 g)

  • 5-aminopyrazole test compounds

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6): vehicle control, standard drug, and test compound groups (at various doses). Administer the test compounds or standard drug intraperitoneally or orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

cluster_pathway Inflammatory Signaling Pathway Stress Inflammatory Stimuli / Stress MAP3K MAP3K Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines Inflammation Inflammation Cytokines->Inflammation Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38

p38 MAPK Signaling Pathway

Infectious Diseases

The 5-aminopyrazole scaffold has been explored for the development of novel antibacterial agents, showing activity against a range of Gram-positive and Gram-negative bacteria.

Application Note: 5-Aminopyrazoles as Antibacterial Agents

Several 5-aminopyrazole derivatives have exhibited promising antibacterial activity.[10] Their mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes. The antibacterial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Quantitative Data: Antibacterial Activity of 5-Aminopyrazole Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
3c Staphylococcus aureus (MDR)32-64[10]
4b Staphylococcus aureus (MDR)32-64[10]
4a Mycobacterium tuberculosisModerate Activity[10]
Norfloxacin Multidrug-Resistant Bacteria0.78-3.13[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the broth microdilution method for determining the MIC of 5-aminopyrazole compounds against bacterial strains.[12][13]

Materials:

  • 5-aminopyrazole test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

cluster_workflow MIC Determination Workflow A Serial Dilution of 5-Aminopyrazole Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

MIC Determination Workflow

Neurodegenerative Diseases

Recent studies have highlighted the potential of 5-aminopyrazole derivatives in the treatment of neurodegenerative diseases, primarily due to their neuroprotective and anti-inflammatory properties.

Application Note: 5-Aminopyrazoles for Neuroprotection

The neuroprotective effects of 5-aminopyrazoles are often associated with their ability to mitigate oxidative stress and neuroinflammation, two key pathological features of many neurodegenerative disorders.[14][15] In vitro models using neuronal cell lines exposed to neurotoxins are valuable for initial screening of the neuroprotective potential of these compounds.

Quantitative Data: Neuroprotective Activity of 5-Aminopyrazole Derivatives
CompoundAssayNeurotoxinIC50 (µM)Cell LineReference
6g IL-6 SuppressionLPS9.562BV2 microglia[14][15]
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of 5-aminopyrazole derivatives against neurotoxin-induced cell death in a neuronal cell line.[8]

Materials:

  • 5-aminopyrazole test compounds

  • Neuronal cell line (e.g., SH-SY5Y)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Appropriate cell culture medium and supplements

  • Reagents for cell viability assessment (e.g., MTT or LDH assay)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture and maintain the neuronal cell line according to standard protocols.

  • Cell Plating: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the 5-aminopyrazole compounds for a specific duration (e.g., 2 hours) before exposing them to the neurotoxin.

  • Neurotoxin Exposure: Add the neurotoxin to the wells to induce cell death. Include control wells with cells treated only with the vehicle, the neurotoxin, or the test compound alone.

  • Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay (as described in the oncology section) or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the neurotoxin-only treated cells.

Synthesis of 5-Aminopyrazole Derivatives

A common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[15][16]

General Experimental Protocol for Synthesis

Materials:

  • β-Ketonitrile derivative

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve the β-ketonitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate or the substituted hydrazine (1-1.2 equivalents) to the solution.

  • If required, add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

References

Application Notes and Protocols: 5-Amino-3-(3,4-dichlorophenyl)pyrazole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, frequently appearing in potent, selective, and orally bioavailable drugs. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The core structure serves as an excellent starting point for fragment-based drug design (FBDD) due to its synthetic tractability, favorable physicochemical properties, and its ability to form key interactions with various biological targets, particularly protein kinases.

5-Amino-3-(3,4-dichlorophenyl)pyrazole, a specific analog within this class, offers a synthetically versatile fragment for screening against diverse therapeutic targets. The dichlorophenyl group provides a distinct substitution pattern that can influence binding affinity and selectivity. These application notes provide an overview of its potential applications in FBDD, supported by representative data from closely related analogs, and detailed protocols for experimental validation.

Potential Therapeutic Targets and Applications

The 5-aminopyrazole core is a known hinge-binding motif for many protein kinases. The amino group can act as a hydrogen bond donor, while the pyrazole ring can participate in various interactions within the ATP-binding pocket. Based on extensive research on analogous compounds, 5-Amino-3-(3,4-dichlorophenyl)pyrazole is a promising fragment for targeting several key signaling pathways implicated in disease.

Key Potential Targets:

  • Mitogen-Activated Protein Kinase (p38 MAPK): A key regulator of inflammatory responses.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, a hallmark of cancer.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.

  • Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, relevant in autoimmune diseases and B-cell malignancies.

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain.

Data Presentation: Representative Quantitative Data for 5-Amino-3-Arylpyrazole Analogs

While specific screening data for 5-Amino-3-(3,4-dichlorophenyl)pyrazole is not publicly available, the following tables summarize quantitative data for closely related 5-amino-3-arylpyrazole analogs, demonstrating the potential of this scaffold in kinase inhibition. This data serves as a benchmark for researchers working with similar fragments.

Table 1: Representative Kinase Inhibition Data for 5-Amino-3-Arylpyrazole Analogs

Compound/AnalogTarget KinaseAssay TypeQuantitative MetricValueReference
SR-3451 (aminopyrazole-based)JNK3BiochemicalIC5025 nM
SR-3451 (aminopyrazole-based)p38BiochemicalIC503.6 µM
BIRB 796 (pyrazole urea-based)p38αThermal DenaturationKd50-100 pM

Table 2: Ligand Efficiency Metrics for Representative Fragments

Ligand Efficiency (LE) is a critical metric in FBDD, normalizing binding affinity for the size of the molecule. It is calculated as: LE = -RT * ln(K_d) / N where R is the gas constant, T is the temperature, Kd is the dissociation constant, and N is the number of non-hydrogen atoms.

Fragment TypeTargetKd (µM)Heavy Atom Count (N)Ligand Efficiency (LE) (kcal/mol per heavy atom)
Typical AminopyrazoleKinase10015~0.37
Ideal Fragment HitGeneric Target< 1000< 20> 0.3

Note: The values in Table 2 are illustrative and represent typical ranges for fragment hits.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of potential targets for 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

p38_MAPK_pathway stress Stress Stimuli (UV, Cytokines, Osmotic Shock) mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk mkk MAPKK (MKK3/6) mkkk->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response

Caption: p38 MAPK Signaling Pathway.

VEGFR2_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k ras Ras/Raf/MEK/ERK vegfr2->ras migration Cell Migration plc->migration akt Akt pi3k->akt proliferation Cell Proliferation & Survival ras->proliferation akt->proliferation permeability Vascular Permeability akt->permeability BTK_pathway bcr B-Cell Receptor (BCR) Activation lyn_syk Lyn/Syk bcr->lyn_syk btk BTK lyn_syk->btk plcg2 PLCγ2 btk->plcg2 dag_ip3 DAG & IP3 plcg2->dag_ip3 downstream Downstream Signaling (NF-κB, MAPK) dag_ip3->downstream response B-Cell Proliferation, Survival & Differentiation downstream->response FBDD_Workflow lib Fragment Library (incl. 5-Amino-3- (3,4-dichlorophenyl)pyrazole) screen Primary Screening (SPR, NMR, DSF) lib->screen hits Initial Hits screen->hits validate Hit Validation (Orthogonal Assays, ITC) hits->validate confirmed Confirmed Hits validate->confirmed structure Structural Biology (X-ray Crystallography, NMR) confirmed->structure sbd Structure-Based Design structure->sbd optimize Hit-to-Lead Optimization sbd->optimize lead Lead Compound optimize->lead

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Amino-3-(3,4-dichlorophenyl)pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-Amino-3-(3,4-dichlorophenyl)pyrazole?

A1: The most versatile and widely adopted method is the condensation of a β-ketonitrile intermediate, specifically 3-(3,4-dichlorophenyl)-3-oxopropanenitrile, with hydrazine hydrate.[1][2] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired 5-aminopyrazole.[1][2]

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete reaction: The cyclization step can be slow. Ensure adequate reaction time and temperature. The use of a catalytic amount of a weak acid, such as acetic acid, can facilitate the initial hydrazone formation.

  • Side-product formation: The formation of a non-aromatic pyrazoline intermediate is a common side reaction. This intermediate may require a separate oxidation step to be converted to the final pyrazole product.

  • Purity of starting materials: The purity of the starting β-ketonitrile and hydrazine hydrate is crucial. Impurities in the β-ketonitrile can lead to unwanted side reactions, while degraded hydrazine hydrate will have reduced reactivity.

  • Suboptimal pH: The reaction is sensitive to pH. Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while strongly basic conditions can promote side reactions.[3]

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities include unreacted starting materials (3-(3,4-dichlorophenyl)-3-oxopropanenitrile), the intermediate hydrazone, and potential pyrazoline side products. Purification can typically be achieved through recrystallization. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization. Column chromatography can also be employed if recrystallization is ineffective.

Q4: How can I confirm the identity and purity of my synthesized 5-Amino-3-(3,4-dichlorophenyl)pyrazole?

A4: The structure and purity of the final product should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Low-quality or degraded hydrazine hydrate.Use fresh, high-purity hydrazine hydrate.
Incorrect pH of the reaction mixture.Add a catalytic amount of glacial acetic acid to facilitate hydrazone formation. Avoid strongly acidic or basic conditions.
Formation of a Sticky or Oily Product Instead of a Solid Presence of significant impurities.Attempt to purify a small sample by column chromatography to isolate the desired product. If successful, optimize the reaction conditions to minimize impurity formation.
The product may be an oil at room temperature if impure.Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
Product Decomposes During Workup or Purification The product may be sensitive to heat or prolonged exposure to acidic/basic conditions.Perform the workup and purification steps as quickly as possible. Use mild conditions and avoid excessive heating during solvent removal.
Inconsistent Yields Between Batches Variability in the quality of starting materials.Ensure consistent quality of 3-(3,4-dichlorophenyl)-3-oxopropanenitrile and hydrazine hydrate for each batch.
Variations in reaction conditions (temperature, stirring rate, addition rate).Standardize all reaction parameters and document them carefully for each run.

Experimental Protocols

A detailed two-step experimental protocol for the synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole is provided below.

Step 1: Synthesis of 3-(3,4-dichlorophenyl)-3-oxopropanenitrile

This procedure is based on the general synthesis of β-ketonitriles.

Materials:

  • 3,4-Dichlorobenzonitrile

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add ethyl acetate and 3,4-dichlorobenzonitrile.

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to neutralize the excess base and precipitate the product.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-(3,4-dichlorophenyl)-3-oxopropanenitrile, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole

This procedure outlines the cyclization of the β-ketonitrile with hydrazine hydrate.

Materials:

  • 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 3-(3,4-dichlorophenyl)-3-oxopropanenitrile in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of analogous 5-amino-3-arylpyrazoles. These values can serve as a benchmark for optimizing the synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Aryl Substituent Reaction Conditions Yield (%) Reference
4-ChlorophenylPhenyl hydrazine, malononitrile, 4-chlorobenzaldehyde, LDH@PTRMS@DCMBA@CuI catalyst, H₂O/EtOH, 55 °C, 15 min93[4]
PhenylHydrazine hydrate, excess, 3 min stirring93[5]
4-ChlorophenylHydrazine hydrate, excess, 3 min stirring95[5]
2-ThienylHydrazine hydrate, excess, 3 min stirring93[5]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(3,4-dichlorophenyl)-3-oxopropanenitrile cluster_step2 Step 2: Synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole 3,4-Dichlorobenzonitrile 3,4-Dichlorobenzonitrile Reaction_1 Claisen Condensation 3,4-Dichlorobenzonitrile->Reaction_1 Ethyl_acetate Ethyl acetate Ethyl_acetate->Reaction_1 Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->Reaction_1 Purification_1 Workup and Purification Reaction_1->Purification_1 Intermediate 3-(3,4-dichlorophenyl)-3-oxopropanenitrile Reaction_2 Cyclization Intermediate->Reaction_2 Purification_1->Intermediate Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction_2 Purification_2 Workup and Purification Reaction_2->Purification_2 Final_Product 5-Amino-3-(3,4-dichlorophenyl)pyrazole Purification_2->Final_Product

Caption: Synthetic workflow for 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Review_Conditions Review Reaction Conditions Low_Yield->Review_Conditions Analyze_Product Analyze Crude Product (TLC, NMR) Low_Yield->Analyze_Product Purity_Solution Repurify starting materials Check_Purity->Purity_Solution Impure Conditions_Solution Optimize: - Temperature - Time - Catalyst (e.g., Acetic Acid) Review_Conditions->Conditions_Solution Suboptimal Product_Solution Identify side products. If pyrazoline is present, consider an oxidation step. Analyze_Product->Product_Solution Side products detected

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization. This technique relies on the principle of differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While the ideal solvent must be determined experimentally, common solvents for the recrystallization of pyrazole derivatives include ethanol, methanol, isopropanol, and acetone.[1] Mixed solvent systems, such as ethanol-water or hexane-ethyl acetate, are also frequently effective.[1] For aminopyrazole derivatives, ethanol is often a good starting point.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid at a temperature above its melting point. To address this, you can try the following:

  • Increase the solvent volume: Add more of the primary solvent to decrease the saturation point.

  • Lower the crystallization temperature slowly: Allow the solution to cool gradually to room temperature, and then in an ice bath, to promote the formation of crystals over oil.

  • Change the solvent system: Experiment with a different solvent or a mixed solvent system.

  • Use a seed crystal: Introduce a small, pure crystal of the compound to the supersaturated solution to induce crystallization.

Q4: The yield after recrystallization is very low. How can I improve it?

A4: Low yield can be due to several factors. To improve your recovery:

  • Use the minimum amount of hot solvent: Dissolve your compound in the smallest possible volume of boiling solvent to ensure the solution is saturated.

  • Cool the solution thoroughly: Allow the solution to cool to room temperature and then in an ice bath to maximize crystal precipitation.

  • Prevent premature crystallization: Ensure the filtration of the hot solution is done quickly to avoid the loss of product on the filter paper.

  • Select an optimal solvent: The ideal solvent will have high solubility for your compound at high temperatures and low solubility at low temperatures.

Q5: How can I remove colored impurities from my product?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.

Q6: What are the potential impurities I should be aware of?

A6: Potential impurities can include unreacted starting materials, byproducts from the synthesis, and positional isomers. Common impurities in the synthesis of related dichlorophenyl compounds can include isomers formed during acylation reactions.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound does not dissolve Incorrect solvent choice; insufficient solvent.Try a different solvent or a mixed solvent system. Increase the volume of the solvent and ensure it is at its boiling point.
No crystals form upon cooling Solution is not saturated; cooling too rapidly.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce crystallization. Ensure slow cooling.
"Oiling out" Compound is precipitating above its melting point.Add more solvent, cool the solution more slowly, or try a different solvent system. Use a seed crystal.
Low yield Too much solvent used; premature crystallization; incomplete precipitation.Use the minimum amount of hot solvent. Filter the hot solution quickly. Cool the solution in an ice bath for a longer period.
Colored product Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.
Product purity is still low Ineffective solvent for impurity removal.Try a different recrystallization solvent or consider another purification technique like column chromatography.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the compound is fully dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.[1]

  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol) in which the compound is soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. The "poor" solvent should be one in which the compound is insoluble.

  • Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities. A reverse-phase C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer is a common starting point for related compounds.[3]
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the purified compound and identify any structural impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration dissolved_product->hot_filtration filtrate Clear Filtrate hot_filtration->filtrate cool_solution Slow Cooling filtrate->cool_solution crystals_form Crystal Formation cool_solution->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: A general experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Start Purification issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes colored_product Product is Colored issue->colored_product Yes success Successful Purification issue->success No solution1 Evaporate some solvent no_crystals->solution1 solution2 Scratch flask/Seed crystal no_crystals->solution2 solution3 Ensure slow cooling no_crystals->solution3 solution4 Add more solvent oiling_out->solution4 solution5 Cool slower oiling_out->solution5 solution6 Change solvent system oiling_out->solution6 solution7 Use minimum hot solvent low_yield->solution7 solution8 Cool thoroughly low_yield->solution8 solution9 Filter hot solution quickly low_yield->solution9 solution10 solution10 colored_product->solution10 Add activated charcoal solution1->issue solution2->issue solution3->issue solution4->issue solution5->issue solution6->issue solution7->issue solution8->issue solution9->issue solution10->issue

Caption: A troubleshooting guide for common issues encountered during the recrystallization of pyrazole derivatives.

References

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to regioisomer formation in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so important?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that can potentially produce multiple isomers. In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1][2][3] Controlling which isomer is predominantly or exclusively formed is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[3] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[3]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a delicate interplay of several factors:[2][3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][2]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role.[1] Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for nucleophilic attack.[2] Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[1] Under acidic conditions, the more basic nitrogen atom of the substituted hydrazine can be protonated, which alters its nucleophilicity and can influence the initial site of attack.[2][3]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[3] Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.[4]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomers formed.[3]

Q3: How can I reliably distinguish between the two pyrazole regioisomers I've synthesized?

A3: The most definitive method for characterizing and distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be particularly powerful. A NOESY experiment can show through-space correlations between protons on the N-substituent and protons on the adjacent substituent at the 5-position of the pyrazole ring, allowing for unambiguous structural assignment.[6] In addition to NMR, X-ray crystallography provides absolute structure determination if suitable crystals can be obtained. Chromatographic techniques like TLC and column chromatography can be used for separation, and the different polarities of the isomers can sometimes give clues about their structure.[5][7]

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are not significant enough to favor one reaction pathway over the other under your current reaction conditions.

  • Solutions:

    • Change the Solvent: This is often the most effective first step. Switch from standard solvents like ethanol or acetic acid to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically improve regioselectivity.[4]

    • Modify the Reaction pH: If you are running the reaction under neutral conditions, try adding an acid catalyst (e.g., acetic acid or a stronger acid if compatible with your substrates).[2] Conversely, if the reaction is already acidic, exploring basic conditions might favor the attack of the more nucleophilic nitrogen of the hydrazine.

    • Alter the Temperature: Investigate running the reaction at a lower or higher temperature to see if you can exploit a kinetic or thermodynamic preference for the formation of one isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[3]

  • Solutions:

    • Reverse the Polarity of the Reagents (if possible): Consider if a synthetic equivalent of your 1,3-dicarbonyl or hydrazine could be used that would reverse the directing effects.

    • Employ an Alternative Synthetic Strategy: Instead of the Knorr synthesis, explore other methods known for high regioselectivity, such as:

      • 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes.[8][9]

      • Reactions of N-alkylated tosylhydrazones with terminal alkynes, which can offer complete regioselectivity.[10]

      • Syntheses involving α,β-unsaturated ketones (chalcones) and hydrazines.[2][11]

    • Protecting Groups: In some cases, it may be possible to temporarily protect one of the carbonyl groups to force the reaction to proceed at the desired position, although this adds extra steps to the synthesis.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Solution:

    • Column Chromatography: This is the most common method for separating regioisomers.[7] Careful optimization of the solvent system (eluent) is key. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to find conditions that provide baseline separation on a TLC plate before scaling up to a column.[5]

    • Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can sometimes be an effective separation technique.

    • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data on Regioselectivity in Pyrazole Synthesis

The following table summarizes quantitative data on the effect of the solvent on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. Regioisomer A is formed by the initial attack of the substituted nitrogen of the hydrazine at the C2 carbonyl of the dicarbonyl, while Regioisomer B results from attack at the C4 carbonyl.

1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventTemperature (°C)Ratio of Regioisomers (A:B)
1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃)MethylhydrazineEthanol2515:85
1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃)MethylhydrazineTFE2585:15
1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=CH₃)MethylhydrazineHFIP25>99:1
1-Phenyl-1,3-butanedione (R¹=Ph, R²=CH₃)PhenylhydrazineEthanolReflux70:30
1-Phenyl-1,3-butanedione (R¹=Ph, R²=CH₃)PhenylhydrazineAcetic AcidReflux85:15
1-(4-Methoxyphenyl)-1,3-butanedione (R¹=4-MeOPh, R²=CH₃)PhenylhydrazineDMAc25>98:2

Data compiled from multiple sources for illustrative purposes.[9][11]

Key Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using Fluorinated Alcohols

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, favoring one regioisomer through the use of HFIP.[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Pyrazole Synthesis from an α,β-Unsaturated Ketone

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

G cluster_0 Knorr Pyrazole Synthesis: Regioisomer Formation start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack1 Attack at Carbonyl 1 start->attack1 attack2 Attack at Carbonyl 2 start->attack2 intermediate1 Hydrazone Intermediate A cyclization1 Cyclization intermediate1->cyclization1 intermediate2 Hydrazone Intermediate B cyclization2 Cyclization intermediate2->cyclization2 product1 Regioisomer A product2 Regioisomer B attack1->intermediate1 attack2->intermediate2 cyclization1->product1 cyclization2->product2

Caption: Reaction pathways leading to two possible regioisomers in Knorr pyrazole synthesis.

G cluster_1 Troubleshooting Workflow for Poor Regioselectivity start Reaction yields a mixture of regioisomers decision1 Is the regioisomeric ratio close to 1:1? start->decision1 action1 Change solvent to TFE or HFIP. Adjust pH and temperature. decision1->action1 Yes decision2 Is the major isomer the undesired one? decision1->decision2 No end Desired regioselectivity achieved action1->end action2 Explore alternative synthetic routes (e.g., 1,3-dipolar cycloaddition). decision2->action2 Yes separation Separate isomers using column chromatography. decision2->separation No, but separation is needed action2->end separation->end G cluster_2 General Experimental Workflow step1 1. Select & Dissolve 1,3-Dicarbonyl step2 2. Add Substituted Hydrazine step1->step2 step3 3. Monitor Reaction by TLC step2->step3 step4 4. Work-up & Solvent Removal step3->step4 step5 5. Purify by Column Chromatography step4->step5 step6 6. Characterize Regioisomers (NMR) step5->step6

References

Technical Support Center: Synthesis of 5-Amino-3-Arylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-3-arylpyrazoles. Our aim is to help you identify and resolve common side products and other experimental issues.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis of 5-amino-3-arylpyrazoles, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired 5-Amino-3-Arylpyrazole

  • Question: My reaction is resulting in a low yield of the target 5-amino-3-arylpyrazole. What are the common causes and how can I improve the yield?

  • Answer: Low yields in 5-amino-3-arylpyrazole synthesis are a frequent issue and can be attributed to several factors:

    • Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial. For the common synthesis route involving the condensation of a β-ketonitrile with a hydrazine, acidic conditions generally favor the formation of the desired 5-aminopyrazole.[1][2] The reaction temperature can also be a critical factor; excessive heat can lead to degradation of reactants or products.

    • Competing Side Reactions: The formation of side products, such as the isomeric 3-aminopyrazole, can significantly reduce the yield of the desired product.[2] Additionally, imine formation from the reaction of the amine with the dicarbonyl compound can be a competing side reaction.

    • Stability of Reagents: The stability of the hydrazine reagent can be a concern. If using a hydrazine salt (e.g., hydrochloride), a base must be added to liberate the free hydrazine for the reaction to proceed effectively.

    • Inefficient Purification: Product loss during workup and purification can also contribute to low overall yields. Recrystallization and column chromatography are common purification methods, but care must be taken to optimize the conditions to minimize loss.[3]

Issue 2: Formation of the Isomeric 3-Amino-3-Arylpyrazole Side Product

  • Question: My final product is contaminated with a significant amount of the isomeric 3-amino-3-arylpyrazole. How can I improve the regioselectivity of my reaction to favor the 5-amino isomer?

  • Answer: The formation of the 3-aminopyrazole regioisomer is one of the most common challenges in the synthesis of 5-aminopyrazoles, particularly when using unsymmetrical hydrazines. The regioselectivity is highly dependent on the reaction conditions, which can be tuned to favor the desired 5-amino isomer.

    • Kinetic vs. Thermodynamic Control: The 3-aminopyrazole is often the kinetically favored product, meaning it forms faster, especially under basic conditions at lower temperatures.[2] The 5-aminopyrazole is typically the thermodynamically more stable product and is favored under acidic conditions and higher temperatures, which allow for equilibration.[2]

    • Influence of Catalyst and Solvent:

      • Acidic Conditions: Using a catalytic amount of a protic acid like acetic acid or a Lewis acid in a non-polar solvent such as toluene at reflux generally promotes the formation of the 5-aminopyrazole.[2][3]

      • Basic Conditions: Conversely, basic conditions, for example, using sodium ethoxide in ethanol, tend to favor the formation of the 3-aminopyrazole isomer.[2]

    • Steric Hindrance: An increase in the steric bulk of the hydrazine substituent can also favor the formation of the 5-aminopyrazole regioisomer.[2]

Issue 3: Difficulty in Purifying the 5-Amino-3-Arylpyrazole from its Regioisomer

  • Question: I am having trouble separating the desired 5-amino-3-arylpyrazole from its 3-amino isomer. What are the most effective purification strategies?

  • Answer: The structural similarity between 5-amino and 3-amino pyrazole isomers makes their separation challenging.

    • Prevention is Key: The most effective strategy is to optimize the reaction for high regioselectivity to minimize the formation of the isomeric mixture in the first place.[3]

    • Column Chromatography: While difficult, separation by silica gel column chromatography is a common approach. The choice of eluent system is critical and may require careful optimization. Due to the basic nature of the amino group, tailing can be an issue. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation.

    • Recrystallization: Fractional recrystallization can be effective if the two isomers have significantly different solubilities in a particular solvent system. Experimenting with different solvents and solvent mixtures is recommended. Ethanol is often a good starting point for the recrystallization of aminopyrazoles.[3][4]

    • Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its physical properties (e.g., polarity, solubility) and facilitate separation. The derivative could then be converted back to the desired amine if necessary.

Data on Regioselectivity

The following table summarizes the effect of reaction conditions on the regioselective synthesis of aminopyrazoles, providing a comparison of outcomes under different catalytic systems.

Starting MaterialsCatalyst/ConditionsProduct Ratio (5-amino : 3-amino)YieldReference
3-Methoxyacrylonitrile and PhenylhydrazineAcetic Acid (AcOH) in Toluene, Microwave9:1 (favoring 5-amino)90%[2]
3-Methoxyacrylonitrile and PhenylhydrazineSodium Ethoxide (EtONa) in Ethanol (EtOH)1:5.7 (favoring 3-amino)85%[2]
β-Ketonitrile and Substituted Hydrazine (General)Acidic Cyclization (e.g., H+)Major product is 5-aminopyrazole-[1]
β-Ketonitrile and Substituted Hydrazine (General)Basic Cyclization (e.g., EtONa)Major product is 3-aminopyrazole-[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Amino-3-Arylpyrazoles (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable 5-amino isomer.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-ketonitrile (1.0 equivalent) in toluene (to a concentration of approximately 0.2 M).

  • Addition of Reagents: Add the substituted arylhydrazine (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes for a significant reduction in reaction time.[2]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[3]

Protocol 2: Synthesis of 3-Amino-3-Arylpyrazoles (Kinetic Control)

This protocol is designed to favor the formation of the kinetically favored 3-amino isomer.

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 equivalent) in absolute ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol (1.1 equivalents).

  • Hydrazine Addition: Cool the mixture to 0°C and add the substituted alkylhydrazine (1.0 equivalent) dropwise.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified promptly as some 3-amino isomers can be less stable than their 5-amino counterparts.[3]

Visualizing Reaction Pathways and Workflows

Main Reaction and Side Product Formation

G Reactants β-Ketonitrile + Arylhydrazine Intermediate_A Hydrazone Intermediate (Attack at Carbonyl) Reactants->Intermediate_A Acidic Conditions (e.g., AcOH, Toluene, Heat) Intermediate_B Hydrazone Intermediate (Attack at Nitrile) Reactants->Intermediate_B Basic Conditions (e.g., NaOEt, EtOH, 0°C) Product_5_Amino 5-Amino-3-arylpyrazole (Thermodynamic Product) Intermediate_A->Product_5_Amino Cyclization Product_3_Amino 3-Amino-1-aryl-pyrazole (Kinetic Product) Intermediate_B->Product_3_Amino Cyclization

Caption: Reaction pathways for 5-amino vs. 3-aminopyrazole formation.

General Experimental Workflow

G Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction (Heating/Stirring) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for pyrazole synthesis.

Troubleshooting Decision Tree for Isomer Formation

G Start Isomeric Mixture Detected? Check_Conditions Review Reaction Conditions Start->Check_Conditions Yes Pure_Product Pure 5-Aminopyrazole Start->Pure_Product No Acidic Using Acidic Catalyst? Check_Conditions->Acidic Basic Using Basic Catalyst? Acidic->Basic No Optimize_Acidic Increase Temperature or Use Microwave for Thermodynamic Control Acidic->Optimize_Acidic Yes Switch_to_Acidic Switch to Acidic Conditions (e.g., AcOH in Toluene) Basic->Switch_to_Acidic Yes Optimize_Purification Optimize Purification (Column/Recrystallization) Basic->Optimize_Purification No (and isomer unavoidable) Optimize_Acidic->Pure_Product Switch_to_Acidic->Pure_Product Optimize_Purification->Pure_Product

Caption: Decision tree for addressing isomeric side products.

References

Technical Support Center: Pyrazole Hydrochloride Salt Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center focused on optimizing the solubility of pyrazole hydrochloride salts for assays.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole hydrochloride salts. Proper solubilization is critical for obtaining reliable and reproducible data in biological and chemical assays.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My pyrazole HCl salt precipitated immediately when I diluted my DMSO stock into aqueous assay buffer. What happened and what should I do?

This is a common issue known as "solvent shock," where the compound is highly soluble in the concentrated DMSO stock but crashes out when rapidly introduced to a poor solvent (the aqueous buffer).

Immediate Steps:

  • Verify Observations: Use a microscope to confirm that the observed turbidity is indeed a crystalline or amorphous precipitate and not microbial contamination.[1]

  • Attempt Re-solubilization: Gently warm the solution to your assay temperature (e.g., 37°C) and vortex to see if the precipitate redissolves.[1]

Corrective Actions for Future Experiments:

  • Modify Dilution Technique: Instead of adding the buffer to the DMSO stock, add the small volume of DMSO stock dropwise into the larger volume of pre-warmed aqueous buffer while gently vortexing.[1] This avoids creating localized areas of high compound concentration.

  • Lower the Stock Concentration: If possible, use a lower concentration for your DMSO stock solution. This will result in a lower final compound concentration upon dilution, which may stay below the solubility limit.

  • Introduce a Co-solvent: The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of nonpolar compounds.[2][3] Consider preparing your aqueous buffer with a small percentage (e.g., 1-5%) of ethanol, propylene glycol, or PEG 400.[]

Below is a decision tree to guide you through troubleshooting this issue.

G start Precipitation Observed Upon Dilution check_conc Is the final assay concentration too high? start->check_conc change_procedure Modify Dilution Procedure check_conc->change_procedure No lower_conc Lower Final Concentration check_conc->lower_conc Yes check_ph Is the compound's solubility highly pH-dependent? change_procedure->check_ph end_persist Issue Persists: Consider Thermodynamic Solubility Assay change_procedure->end_persist end_solve Problem Solved lower_conc->end_solve use_cosolvent Introduce Co-solvent (e.g., 1-5% Ethanol, PEG 400) use_cosolvent->end_solve check_ph->use_cosolvent No adjust_ph Adjust Buffer pH (Caution: See FAQ Q3) check_ph->adjust_ph Yes adjust_ph->end_solve

Caption: Troubleshooting decision tree for immediate precipitation.
Q2: My compound solution was initially clear, but it became cloudy during incubation or upon cooling. Why?

This suggests your compound has low thermodynamic solubility and the initially clear solution was supersaturated. Over time, the compound crashes out as it moves toward thermodynamic equilibrium. Temperature changes can also dramatically decrease solubility.

Troubleshooting Steps:

  • Maintain Temperature: Ensure all solutions and equipment (e.g., pipette tips, plates) are maintained at the assay's incubation temperature.

  • Assess Kinetic Solubility: Your experiment may require determining the kinetic solubility limit to ensure you are working with a stable solution over the time course of your assay.[5][6] (See Experimental Protocol section below).

  • Reduce Incubation Time: If the assay protocol allows, reduce the incubation time.

  • Incorporate Solubilizers: The addition of detergents (e.g., low concentrations of Triton X-100) or other solubilizing agents to the assay buffer can help prevent aggregation and precipitation of some compounds.[7]

Q3: My DMSO stock solution is cloudy or contains a precipitate after a freeze-thaw cycle. What should I do?

This can happen for two main reasons: the compound has poor solubility at lower temperatures, or the DMSO has absorbed atmospheric water, reducing its solvating power.[1]

Corrective Actions:

  • Re-dissolve Before Use: Before each use, warm the stock solution to 37°C and vortex thoroughly to ensure any precipitate is fully re-dissolved.[1]

  • Aliquot Stocks: Aliquot your main stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[1]

  • Use Anhydrous DMSO: Always prepare stock solutions using high-quality, anhydrous DMSO and store them in tightly sealed containers to prevent water absorption.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility?
  • Kinetic Solubility is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It is measured over a short incubation period (e.g., 1-2 hours) and reflects the tendency of a compound to precipitate under conditions common in high-throughput screening (HTS).[6][9]

  • Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This measurement requires longer incubation times (e.g., >24 hours) to ensure equilibrium is reached and is crucial for formulation and preclinical development.[9][10]

For most in-vitro assays, kinetic solubility is the more relevant parameter.[6]

Q2: What is the best starting solvent for my pyrazole hydrochloride salt?

The vast majority of screening compounds are first dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1][5][8] Pyrazoles, which are often non-polar, tend to be soluble in organic solvents like DMSO, ethanol, and methanol.[11] For the HCl salt form, solubility may also be achieved in water or aqueous buffers, but this is highly compound-dependent.

The general workflow for preparing a compound for an assay is illustrated below.

G compound Weigh Solid Pyrazole HCl Salt dmso Dissolve in 100% Anhydrous DMSO compound->dmso stock High-Concentration Stock Solution (e.g., 20 mM) dmso->stock aliquot Aliquot for Single Use stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw & Vortex Before Use store->thaw dilute Dilute into Aqueous Buffer thaw->dilute assay_plate Ready for Assay dilute->assay_plate

Caption: Standard workflow for preparing compound solutions for assays.
Q3: How does pH impact the solubility of my pyrazole hydrochloride salt?

The pH of the aqueous buffer is a critical factor. Pyrazole hydrochloride is the salt of a weak base (the pyrazole free base) and a strong acid (HCl). The solubility is governed by the equilibrium between the ionized (salt) form and the neutral (free base) form.

  • Acidic pH (Low pH): In an acidic environment, the equilibrium favors the protonated, ionized form of the pyrazole, which is generally more water-soluble.

  • Neutral to Basic pH (Higher pH): As the pH increases towards and beyond the pKa of the pyrazole's conjugate acid, the compound deprotonates to its neutral free base form, which is typically much less water-soluble and may precipitate.

  • Common Ion Effect: Be aware that in buffers containing chloride ions (like a very low pH HCl-based buffer), an excess of chloride can sometimes decrease the solubility of the hydrochloride salt.[12][13] This is a less common issue in typical biological buffers (pH 6-8) but can be relevant in highly acidic solutions.[13]

The diagram below illustrates this fundamental relationship.

G cluster_0 Effect of pH on Pyrazole HCl Solubility cluster_1 Precipitation Risk free_base Pyrazole Free Base (Less Soluble) hcl_salt Pyrazole HCl Salt (Ionized) (More Soluble) free_base->hcl_salt + H⁺ (Lower pH) HighRisk High free_base->HighRisk hcl_salt->free_base + OH⁻ (Higher pH) LowRisk Low hcl_salt->LowRisk

Caption: Relationship between pH, pyrazole form, and solubility.

Data Presentation

When screening for optimal conditions, organize your data clearly.

Table 1: Properties of Common Laboratory Solvents

This table provides a reference for solvents commonly used for stock solutions and as co-solvents.

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Notes
WaterH₂O100.080.1Universal solvent for polar molecules.
Dimethyl Sulfoxide (DMSO)C₂H₆OS189.046.7Excellent solvent for a wide range of organic compounds; standard for HTS stock solutions.[8]
EthanolC₂H₅OH78.424.5Common, water-miscible co-solvent.[3][]
MethanolCH₃OH64.733.0Polar protic solvent.[11]
Propylene Glycol (PG)C₃H₈O₂188.232.0Common co-solvent in formulations.[2][3]
Polyethylene Glycol 400 (PEG 400)C₂ₙH₄ₙ₊₂Oₙ₊₁Decomposes12.4Non-volatile, water-miscible co-solvent.[]
AcetoneC₃H₆O56.020.7Polar aprotic solvent.[11]
Table 2: Example Solubility Screening Plate Layout

Use a systematic approach to test different conditions. This example shows testing a compound at various concentrations in buffers with different pH values and a co-solvent.

Well(s)Compound Conc. (µM)Buffer ConditionObservation (Clear/Precipitate)
A1-A3200PBS, pH 7.4
B1-B3100PBS, pH 7.4
C1-C350PBS, pH 7.4
D1-D325PBS, pH 7.4
E1-E3100Acetate Buffer, pH 5.5
F1-F3100Tris Buffer, pH 8.0
G1-G3100PBS, pH 7.4 + 2% Ethanol
H1-H30 (Vehicle Control)All Buffers

Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol outlines a common method for determining the kinetic solubility of a compound by measuring light scattering from precipitated particles.[5][6]

1. Materials and Equipment:

  • Test compound dissolved in 100% DMSO (e.g., 20 mM stock).

  • Aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96-well or 384-well clear-bottom microtiter plates.

  • Multichannel pipette or automated liquid handler.

  • Plate shaker/vortexer.

  • Nephelometer or plate reader capable of measuring light scattering.

2. Procedure:

  • Plate Setup: Dispense the aqueous buffer into the wells of the microtiter plate. For a dilution series, you will add different volumes to achieve the desired final concentrations.

  • Compound Addition: Add a small, fixed volume (e.g., 1-2 µL) of the DMSO stock solution to the wells containing the buffer.[5] The final DMSO concentration should typically be kept low (e.g., ≤ 1-2%) to minimize its effect on the assay.[14]

  • Mixing: Immediately after adding the compound, seal the plate and mix thoroughly on a plate shaker for 1-2 minutes. This rapid mixing is crucial for reproducible results.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration, typically 1 to 2 hours.[5][9]

  • Measurement: Place the plate in the nephelometer and measure the light scattering in each well. Higher readings indicate more significant precipitation.

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility limit is often defined as the concentration at which the light scattering signal begins to rise significantly above the background of the vehicle control wells.

References

Technical Support Center: Preventing Degradation of 5-Amino-3-(3,4-dichlorophenyl)pyrazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 5-Amino-3-(3,4-dichlorophenyl)pyrazole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-Amino-3-(3,4-dichlorophenyl)pyrazole in solution?

A1: The stability of 5-Amino-3-(3,4-dichlorophenyl)pyrazole in solution can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions. The amino group and the pyrazole ring are susceptible to pH-dependent changes.

  • Oxidation: The amino group in the pyrazole ring is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents. This can lead to the formation of colored degradation products or ring-opened byproducts.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is advisable to protect solutions from light.

  • Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions.

Q2: My solution of 5-Amino-3-(3,4-dichlorophenyl)pyrazole is turning yellow/brown. What is the likely cause and how can I prevent it?

A2: A color change to yellow or brown is a common indicator of degradation, likely due to oxidation of the amino group. To prevent this:

  • Use Degassed Solvents: Prepare your solutions using solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.

  • Work Under an Inert Atmosphere: When preparing and handling the solution, do so under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).

  • Add Antioxidants: If compatible with your experimental setup, consider adding a small amount of an antioxidant. The choice of antioxidant will depend on the solvent and the intended application.

  • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to prevent light-induced degradation.

Q3: I am observing a loss of potency or inconsistent results in my experiments. Could this be due to the degradation of my 5-Amino-3-(3,4-dichlorophenyl)pyrazole stock solution?

A3: Yes, degradation of your stock solution is a probable cause for inconsistent results. To ensure the integrity of your compound:

  • Prepare Fresh Solutions: It is highly recommended to prepare solutions of 5-Amino-3-(3,4-dichlorophenyl)pyrazole fresh before each experiment.

  • Proper Storage: If short-term storage is unavoidable, store the solution at a low temperature (2-8 °C), protected from light, and under an inert atmosphere.

  • Monitor Purity: Periodically check the purity of your stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact compound.

Q4: What are the recommended solvents for dissolving 5-Amino-3-(3,4-dichlorophenyl)pyrazole to maximize its stability?

  • Aprotic Solvents: Aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often used for stock solutions. Ensure the solvent is of high purity and dry, as water content can promote hydrolysis.

  • Protic Solvents: If using protic solvents like ethanol or methanol, be aware of potential reactions with the amino group. It is crucial to control the pH and temperature.

  • Aqueous Solutions: For aqueous solutions, pH control is critical. Buffer the solution to a pH where the compound is most stable. This often requires experimental determination.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Solution
Symptom Potential Cause Troubleshooting Steps
Solution rapidly changes color (e.g., to yellow or brown).Oxidation: Presence of dissolved oxygen or oxidizing agents.1. Use solvents that have been thoroughly deoxygenated. 2. Prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon). 3. If compatible, add a suitable antioxidant. 4. Store the solution protected from light.
Precipitate forms in the solution over time.Degradation Product Insolubility or pH Shift: Degradation products may be less soluble than the parent compound. The pH of an unbuffered solution can change due to degradation, affecting solubility.1. Characterize the precipitate to determine if it is a degradation product. 2. Buffer the solution to maintain a constant pH. 3. Store the solution at a lower temperature to slow down degradation.
Loss of analytical signal (e.g., in HPLC) or biological activity.Chemical Degradation: The compound is breaking down into other molecules.1. Conduct a forced degradation study to identify the degradation pathways (see Experimental Protocols section). 2. Optimize storage conditions (temperature, light, atmosphere). 3. Always use freshly prepared solutions for critical experiments.
Issue 2: Inconsistent Results Between Experiments
Symptom Potential Cause Troubleshooting Steps
Varying analytical measurements or biological assay results using the same stock solution.Stock Solution Instability: The compound is degrading in the stock solution over time.1. Prepare a fresh stock solution for each set of experiments. 2. If storing a stock solution, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. 3. Validate the stability of the stock solution under your storage conditions by periodic analytical testing (e.g., HPLC).
Discrepancies in results when using different batches of solvent.Solvent Impurities: Impurities in the solvent (e.g., peroxides in ethers, water content) may be catalyzing degradation.1. Use high-purity, analytical grade solvents. 2. Check for and remove peroxide impurities from susceptible solvents before use. 3. Use anhydrous solvents when preparing stock solutions to minimize hydrolysis.

Quantitative Data Summary

Quantitative stability data for 5-Amino-3-(3,4-dichlorophenyl)pyrazole is not extensively available in the public domain. The following table provides a template for how such data would be presented. Researchers are encouraged to perform stability studies under their specific experimental conditions to generate this critical data.

Table 1: Illustrative Stability Data for 5-Amino-3-(3,4-dichlorophenyl)pyrazole in Solution

Condition Parameter Value % Degradation (Time) Primary Degradation Product(s)
pH pH 3 (0.1 M HCl)25 °CData Not AvailableData Not Available
pH 7 (Phosphate Buffer)25 °CData Not AvailableData Not Available
pH 9 (Borate Buffer)25 °CData Not AvailableData Not Available
Temperature 4 °CIn DMSOData Not AvailableData Not Available
25 °C (Room Temp)In DMSOData Not AvailableData Not Available
40 °CIn DMSOData Not AvailableData Not Available
Light Dark ControlIn MethanolData Not AvailableData Not Available
UV-A (320-400 nm)In MethanolData Not AvailableData Not Available
Visible LightIn MethanolData Not AvailableData Not Available
Oxidation Air ExposureIn AcetonitrileData Not AvailableData Not Available
3% H₂O₂In AcetonitrileData Not AvailableData Not Available

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of 5-Amino-3-(3,4-dichlorophenyl)pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 70°C) for a specified time.

    • Photodegradation: Expose the stock solution in a photostability chamber to a defined light source (e.g., UV-A and visible light) for a specified duration. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Data Evaluation: Quantify the amount of remaining parent compound and the formation of degradation products. This will help to identify the conditions under which the compound is unstable.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products.

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.

  • Detection: Use a UV detector at a wavelength where the compound and its expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose.

Visualizations

Degradation_Pathway cluster_main 5-Amino-3-(3,4-dichlorophenyl)pyrazole cluster_stressors Stress Factors cluster_degradation Degradation Products Main_Compound 5-Amino-3-(3,4-dichlorophenyl)pyrazole Deg_Products Degradation Products (e.g., Oxidized species, Hydrolysis products) Main_Compound->Deg_Products Light Light (UV/Vis) Light->Main_Compound Heat Heat Heat->Main_Compound Oxidation Oxidation (O2, H2O2) Oxidation->Main_Compound pH pH (Acid/Base) pH->Main_Compound Experimental_Workflow Start Prepare Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Evaluate Evaluate Data (% Degradation, Product Formation) Analyze->Evaluate End Determine Stability Profile Evaluate->End Troubleshooting_Logic Start Degradation Observed? Color_Change Color Change? Start->Color_Change Yes No_Degradation Solution is Stable Start->No_Degradation No Oxidation Likely Oxidation. Use degassed solvents, inert atmosphere. Color_Change->Oxidation Yes Loss_Potency Loss of Potency? Color_Change->Loss_Potency No Fresh_Solution Prepare Fresh Solutions. Validate storage conditions. Loss_Potency->Fresh_Solution Yes

Technical Support Center: Scaling Up 5-Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up 5-aminopyrazole synthesis. It provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered in the laboratory and during pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up 5-aminopyrazole synthesis?

A1: The most significant challenges in scaling up 5-aminopyrazole synthesis include:

  • Regioselectivity Control : The reaction between a monosubstituted hydrazine and a 1,3-dielectrophilic compound can produce a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.[1] This is often the most critical hurdle, as the isomers can be extremely difficult to separate.[1]

  • Thermal Management : Condensation reactions involving hydrazine are often highly exothermic, creating a risk of thermal runaway if heat is not efficiently dissipated, a problem that is magnified at larger scales.[2][3]

  • Mixing and Mass Transfer : What works in a small flask with a magnetic stir bar may not translate to a large reactor with a mechanical stirrer.[3][4] Inefficient mixing can lead to localized concentration gradients, affecting reaction selectivity, yield, and impurity profiles.[4]

  • Safety with Hazardous Reagents : The use of hydrazine and its derivatives is a major safety concern due to their toxicity, flammability, and potential for explosive decomposition under certain conditions.[2]

  • Purification and Isolation : Techniques like chromatography and recrystallization become more challenging and costly at scale.[4][5] Changes in crystal form (polymorphism) can also occur, impacting the final product's properties.[6]

Q2: What are the main synthetic routes to 5-aminopyrazoles?

A2: The most common and versatile methods involve the condensation of a hydrazine derivative with a compound containing a 1,3-dielectrophilic backbone.[7] The primary starting materials for this approach are:

  • β-Ketonitriles : These compounds react with hydrazines, typically forming a hydrazone intermediate that subsequently cyclizes to yield the 5-aminopyrazole.[8] This is one of the most widely used methods.[7]

  • α,β-Unsaturated Nitriles : Substrates with a leaving group at the β-position can also react with hydrazines to form the pyrazole ring.[9]

  • Malononitrile Derivatives : Reactions involving malononitrile or its derivatives with hydrazines are also employed, often leading to diaminopyrazoles or other highly functionalized systems.[8][10]

Q3: What safety precautions are critical during scale-up, especially when using hydrazine?

A3: Handling hydrazine safely is paramount. Key precautions include:

  • Engineering Controls : Use a well-ventilated fume hood or a closed-system reactor to minimize exposure to toxic vapors.[2]

  • Thermal Hazard Assessment : Before scaling up, perform a risk assessment to understand the reaction's thermal profile.

  • Controlled Addition : Add hydrazine slowly and in a controlled manner to manage the exothermic reaction.[2]

  • Efficient Cooling : Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.[2]

  • Dilution : Performing the reaction in a sufficient volume of an appropriate solvent helps to absorb heat.[2]

  • Material Compatibility : Avoid contact with catalytic metals like copper or iron oxides, which can promote the explosive decomposition of hydrazine.[2]

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of 3- and 5-aminopyrazole isomers)

Q: My reaction is producing a mixture of 3- and 5-aminopyrazole regioisomers that are difficult to separate. How can I improve the selectivity for the 5-amino isomer?

A: Achieving high regioselectivity is the most effective strategy, as separating the isomers is notoriously difficult.[1] You can favor the desired 5-aminopyrazole isomer by adjusting the reaction conditions to be under thermodynamic control .

  • Strategy : Use a weak acid catalyst in a non-polar, high-boiling solvent. This allows the reaction to reach equilibrium, favoring the more stable 5-aminopyrazole product.

  • Recommended Conditions : Refluxing the reaction in toluene with a catalytic amount of glacial acetic acid is a common method to favor the 5-amino isomer.[1]

  • Alternative : Microwave-assisted synthesis in acetic acid and toluene can also yield the 5-aminopyrazole with significantly reduced reaction times.[9]

G start Start: Poor Regioselectivity q1 Goal: Synthesize 5-Aminopyrazole (Thermodynamically Favored) start->q1 Select Isomer q2 Goal: Synthesize 3-Aminopyrazole (Kinetically Favored) start->q2 Select Isomer thermo_cond Thermodynamic Control - High Temperature (Reflux) - Weak Acid Catalyst (AcOH) - Non-polar Solvent (Toluene) q1->thermo_cond Apply Conditions kinetic_cond Kinetic Control - Low Temperature (0°C) - Strong Base (NaOEt) - Polar Solvent (EtOH) q2->kinetic_cond Apply Conditions product5 Product: 5-Aminopyrazole thermo_cond->product5 product3 Product: 3-Aminopyrazole kinetic_cond->product3

Issue 2: Incomplete or Stalled Reaction

Q: My reaction is very slow or stops before all the starting material is consumed, leaving uncyclized intermediates. How can I drive it to completion?

A: An incomplete reaction can result from insufficient reactivity or unfavorable cyclization conditions.[1] Consider the following interventions:

  • Increase Temperature : For many condensation reactions, higher temperatures can overcome the activation energy barrier for the final cyclization step.

  • Use a Catalyst : If not already in use, adding a catalytic amount of acid (e.g., acetic acid, HCl) or base (e.g., triethylamine) can accelerate the reaction. The choice of catalyst will also influence regioselectivity.[1]

  • Microwave Irradiation : Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and can promote difficult cyclizations.[1][9]

  • Check Hydrazine Form : If you are using a hydrazine salt (e.g., hydrochloride), a base must be added to liberate the free hydrazine, which is the reactive species.[1]

G start Problem: Incomplete Reaction check_hydrazine Is Hydrazine in Free Base Form? start->check_hydrazine add_base Add Stoichiometric Base (e.g., NEt3, Na2CO3) check_hydrazine->add_base No q_catalyst Is a Catalyst Being Used? check_hydrazine->q_catalyst Yes add_base->q_catalyst add_catalyst Add Catalytic Acid or Base q_catalyst->add_catalyst No q_temp Is Reaction Temperature Optimized? q_catalyst->q_temp Yes add_catalyst->q_temp increase_temp Increase Temperature or Use Microwave Irradiation q_temp->increase_temp No end Reaction Driven to Completion q_temp->end Yes increase_temp->end

Issue 3: Thermal Runaway During Scale-Up

Q: During a pilot run, the reaction temperature increased uncontrollably. How can I manage the exothermic nature of the hydrazine condensation at scale?

A: Managing the exotherm is a critical safety and process control issue.[2] A multi-faceted approach is required:

  • Controlled Addition Rate : Add the hydrazine reagent slowly and sub-surface to ensure it reacts quickly and does not accumulate.

  • Sufficient Cooling Capacity : Ensure the reactor's cooling jacket and system are capable of handling the maximum heat output of the reaction.

  • Increased Dilution : Increasing the solvent volume helps create a larger heat sink, moderating temperature spikes.

  • Process Monitoring : Use real-time temperature monitoring and have an emergency quenching plan in place.

G start Challenge: Exotherm Control During Scale-Up strategy_node Multi-faceted Mitigation Strategy start->strategy_node control_add Control Addition Rate (Slow, Sub-surface) strategy_node->control_add cool_sys Ensure Adequate Cooling (Reactor Jacket Capacity) strategy_node->cool_sys dilute Increase Dilution (More Solvent) strategy_node->dilute monitor Monitor & Plan (Real-time Temp, Quench Plan) strategy_node->monitor safe_process Safe & Controlled Process control_add->safe_process cool_sys->safe_process dilute->safe_process monitor->safe_process

Quantitative Data Summary

Optimizing reaction conditions often involves screening catalysts. The choice of catalyst can significantly impact reaction time and yield.

Table 1: Comparison of Catalysts for Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives[11]

EntryCatalystReaction Time (min)Yield (%)
1No Catalyst60Low
2LDH6023
3LDH@PTRMS6030
4LDH@PTRMS@DCMBA@CuI 15-27 85-93

Data adapted from a study on a three-component, one-pot synthesis method.[11] LDH = Layered Double Hydroxide. This demonstrates how a specialized catalyst can dramatically improve efficiency.

Key Experimental Protocols

The following are generalized protocols adapted from literature, which should be optimized for specific substrates and scales.[1]

Protocol 1: Regioselective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

This protocol is designed to favor the formation of the more stable 5-aminopyrazole isomer.[1]

  • Reaction Setup : In a reactor suitable for the intended scale, dissolve the β-ketonitrile (1.0 eq) in toluene (to a concentration of approx. 0.2 M).

  • Reagent Addition : Add the substituted arylhydrazine (1.1 eq) to the solution.

  • Catalyst Addition : Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction : Heat the mixture to reflux (approx. 110°C). Monitor the reaction's progress by a suitable method (e.g., TLC, HPLC) until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the crude material by recrystallization or column chromatography.

Protocol 2: Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)

This protocol is designed to favor the formation of the kinetically preferred 3-aminopyrazole isomer.[1]

  • Base Preparation : In a flame-dried reactor under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (to a concentration of approx. 0.5 M). Cool the resulting solution to 0°C in an ice bath.

  • Reactant Addition : To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition : Add the substituted alkylhydrazine (1.0 eq) dropwise while maintaining the reaction temperature at 0°C.

  • Reaction : Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified promptly, as some 3-amino isomers can be less stable.[1]

References

Technical Support Center: Synthesis and Purification of 5-Amino-3-(3,4-dichlorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Amino-3-(3,4-dichlorophenyl)pyrazole?

A1: The most prevalent method for synthesizing 5-aminopyrazoles is the condensation reaction between a hydrazine derivative and a β-ketonitrile[1][2][3]. For 5-Amino-3-(3,4-dichlorophenyl)pyrazole, this typically involves the reaction of 3,4-dichlorophenylacetonitrile with a hydrazine source or the reaction of 3,4-dichlorophenylhydrazine with a suitable β-ketonitrile like malononitrile, often under basic conditions to facilitate deprotonation and cyclization[4].

Q2: What are the most common impurities I might encounter in my reaction?

A2: Several impurities can arise during the synthesis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole. These include:

  • Regioisomers: The formation of the 3-amino- substituted pyrazole is a common side product. The ratio of 5-amino to 3-amino isomers is highly dependent on reaction conditions such as pH and temperature[1].

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the presence of the hydrazone intermediate[1].

  • Unreacted Starting Materials: Residual 3,4-dichlorophenylacetonitrile (or the corresponding β-ketonitrile) and hydrazine are common impurities.

  • Solvent-Related Byproducts: If using a reactive solvent like acetic acid at high temperatures, N-acetylation of the amino group can occur[1].

  • Colored Impurities: Side reactions involving the hydrazine starting material can produce colored byproducts, often resulting in a yellow or red reaction mixture.

Q3: How can I monitor the progress of my reaction and identify impurities?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress and identify the presence of multiple components. Staining with an appropriate agent may be necessary for visualization. For definitive identification of the product and impurities, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q4: What are the recommended methods for purifying the crude product?

A4: The two most effective and commonly used methods for purifying 5-Amino-3-(3,4-dichlorophenyl)pyrazole are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q5: My purified product is an oil instead of a solid. What should I do?

A5: An oily product often indicates the presence of impurities or residual solvent that inhibits crystallization. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, re-purification by column chromatography is recommended to remove the impurities. Ensuring all solvent is removed by drying under high vacuum is also crucial.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 5-Amino-3-(3,4-dichlorophenyl)pyrazole
Symptom Possible Cause Troubleshooting Steps
Low overall yield Incomplete reaction.- Monitor the reaction closely using TLC to determine the optimal reaction time. - Ensure the reaction temperature is appropriate; some cyclizations require heating to proceed to completion[1]. - Check the purity of starting materials, as impurities can lead to side reactions.
Significant amount of starting material remaining Incorrect stoichiometry or insufficient activation.- Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent. - If using a base catalyst (e.g., sodium ethoxide), ensure it is freshly prepared and used in the correct molar ratio to effectively deprotonate the nitrile starting material[4].
Formation of multiple products observed on TLC Suboptimal reaction conditions leading to side reactions.- Adjust the reaction temperature. Lower temperatures may increase selectivity but slow down the reaction rate. - Control the pH of the reaction mixture. The regioselectivity between the 5-amino and 3-amino isomers is often pH-dependent[1].
Issue 2: Difficulty in Removing Impurities
Symptom Impurity Type Troubleshooting Steps
Persistent colored impurities Byproducts from hydrazine side reactions.- Wash the crude product with a non-polar solvent like hexane to remove some colored impurities. - Perform column chromatography. A silica gel plug and elution with a non-polar solvent can sometimes effectively remove highly colored, non-polar impurities. - Recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities, can be effective.
Presence of a regioisomer that is difficult to separate Formation of the 3-amino-pyrazole isomer.- Optimize the reaction conditions to favor the formation of the 5-amino isomer. This may involve adjusting the pH, solvent, and temperature[1]. - Attempt separation via column chromatography with a carefully selected eluent system. A shallow gradient of increasing polarity may be required. - Consider converting the mixture to a salt with an acid and attempting fractional crystallization.
Broad NMR peaks and/or low melting point after initial purification Residual solvent or minor impurities.- Dry the product under high vacuum for an extended period, possibly with gentle heating, to remove residual solvent. - Re-purify the product using the alternative purification method (e.g., column chromatography if recrystallization was used initially, or vice-versa).

Experimental Protocols

The following are generalized protocols based on procedures for similar aminopyrazole compounds. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid product.

Data Presentation: Recrystallization Solvents for Aminopyrazoles

Solvent Typical Use Comments
EthanolSingle solvent recrystallizationA commonly used solvent for aminopyrazoles. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly.
Ethanol/WaterSolvent/anti-solvent systemThe product is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool.
Ethyl Acetate/HexaneSolvent/anti-solvent systemThe product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until persistent cloudiness is observed. The solution is then cooled.

Detailed Methodology for Recrystallization (Example with Ethanol):

  • Dissolution: Place the crude 5-Amino-3-(3,4-dichlorophenyl)pyrazole in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

Column chromatography is ideal for separating the desired product from significant amounts of impurities, including regioisomers and unreacted starting materials.

Data Presentation: Column Chromatography Conditions for Aminopyrazoles

Stationary Phase Eluent System (Mobile Phase) Typical Application
Silica GelHexane / Ethyl Acetate (gradient)Good for separating compounds of differing polarities. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Silica GelDichloromethane / Methanol (gradient)Effective for more polar compounds. A typical starting gradient might be 100% DCM, gradually increasing the percentage of methanol.
AluminaVaries (e.g., Hexane / Ethyl Acetate)Can be used as an alternative to silica gel, especially if the target compound is sensitive to the acidic nature of silica.

Detailed Methodology for Column Chromatography (Example with Silica Gel and Hexane/EtOAc):

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move to 8:2, then 7:3 Hexane:EtOAc) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Visualizations

Reaction_Workflow Start Starting Materials: 3,4-Dichlorophenylacetonitrile + Hydrazine Source Reaction Condensation Reaction (Base Catalyzed) Start->Reaction Crude Crude Product Mixture: - 5-Amino-3-(3,4-dichlorophenyl)pyrazole - Regioisomer - Unreacted Starting Materials - Side Products Reaction->Crude Purification Purification Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 ColumnChrom Column Chromatography Purification->ColumnChrom Option 2 PureProduct Pure 5-Amino-3-(3,4-dichlorophenyl)pyrazole Recrystallization->PureProduct ColumnChrom->PureProduct Analysis Analysis (TLC, NMR, MS) PureProduct->Analysis

Caption: General workflow for the synthesis and purification of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

Troubleshooting_Purification CrudeProduct Crude Product Analysis (TLC) Decision Impurities Present? CrudeProduct->Decision MinorImpurities Minor Impurities Decision->MinorImpurities Yes (Few Spots) MajorImpurities Major Impurities / Regioisomers Decision->MajorImpurities Yes (Multiple Spots) Recrystallize Attempt Recrystallization MinorImpurities->Recrystallize ColumnChrom Perform Column Chromatography MajorImpurities->ColumnChrom CheckPurity1 Check Purity (TLC, MP) Recrystallize->CheckPurity1 CheckPurity2 Check Purity (TLC) ColumnChrom->CheckPurity2 Pure Pure Product CheckPurity1->Pure Pure NotPure1 Still Impure? CheckPurity1->NotPure1 Not Pure CheckPurity2->Pure Pure NotPure2 Still Impure? CheckPurity2->NotPure2 Not Pure NotPure1->ColumnChrom NotPure2->Recrystallize

Caption: Logical workflow for troubleshooting the purification of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

References

Technical Support Center: Recrystallization of Aminopyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recrystallization of aminopyrazole hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of aminopyrazole hydrochloride, presented in a question-and-answer format.

Issue Question Possible Causes & Solutions
No Crystal Formation Why are no crystals forming after cooling the solution?Solution is not saturated: The initial amount of solvent was too large. Concentrate the solution by evaporating some of the solvent and allow it to cool again. Supersaturation has not been reached: The cooling process may be too slow, or the solution is too clean. Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of pure aminopyrazole hydrochloride. Further cooling in an ice bath may also be necessary.[1]
Oiling Out Why is the product separating as an oil instead of crystals?High concentration of impurities: The crude material may be too impure for a single recrystallization. Consider pre-purification by another method, such as column chromatography. Cooling is too rapid: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2] Inappropriate solvent: The chosen solvent may not be ideal. A solvent in which the compound is less soluble at elevated temperatures or a solvent mixture (a "good" solvent and a "poor" solvent) might be more effective.[2]
Low Yield Why is the recovery of pure crystals very low?Too much solvent was used: This keeps a significant amount of the product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Premature crystallization: The product may have crystallized in the filter paper during hot filtration. Ensure the funnel and receiving flask are pre-heated to prevent this. Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
Colored Crystals Why are the resulting crystals colored, even after recrystallization?Colored impurities are present: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can also adsorb the desired product and reduce the yield.[4] Oxidation of the amine: Amines can be susceptible to oxidation, which can lead to colored byproducts.[5] Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate this.
Crystals are small/powdery How can I obtain larger crystals?Rapid cooling: Cooling the solution too quickly leads to the formation of many small crystals. Allow the solution to cool slowly and undisturbed to promote the growth of larger, more well-defined crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of aminopyrazole hydrochloride?

Q2: How can I determine the purity of my recrystallized aminopyrazole hydrochloride?

A2: The purity of the recrystallized product can be assessed using several analytical techniques. A melting point determination is a simple and effective method; a sharp melting point range close to the literature value indicates high purity. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to detect and quantify impurities. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any remaining impurities.

Q3: What are the common impurities in crude aminopyrazole hydrochloride?

A3: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as regioisomers), and degradation products.[7][8][9] The specific impurities will depend on the synthetic route used to prepare the aminopyrazole.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a two-solvent system can be very effective, especially if a suitable single solvent cannot be found.[10] This typically involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. The solution is then clarified by adding a small amount of the "good" solvent and allowed to cool slowly.

Q5: My aminopyrazole hydrochloride is very water-soluble. How can I recrystallize it from an aqueous solution without significant loss?

A5: For highly water-soluble compounds, using a mixed solvent system is often the best approach. Dissolving the compound in a minimum amount of hot water and then adding a miscible organic solvent in which the hydrochloride salt is less soluble (like ethanol or isopropanol) can induce crystallization upon cooling. This reduces the amount of product lost in the aqueous mother liquor.

Data Presentation

While specific quantitative solubility data for aminopyrazole hydrochloride is not available in the searched literature, the following table provides a template for how such data should be structured for easy comparison. Researchers are encouraged to determine this data experimentally for their specific systems.

Table 1: Solubility of Aminopyrazole Hydrochloride in Various Solvents at Different Temperatures (Template)

SolventTemperature (°C)Solubility ( g/100 mL)
Water25Data not available
50Data not available
75Data not available
Methanol25Data not available
50Data not available
75Data not available
Ethanol25Data not available
50Data not available
75Data not available
Isopropanol25Data not available
50Data not available
75Data not available

Experimental Protocols

The following is a general experimental protocol for the recrystallization of a solid organic compound. This should be adapted based on the specific properties of aminopyrazole hydrochloride and the chosen solvent system.

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude aminopyrazole hydrochloride. Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the solid when hot but show low solubility when cool.

  • Dissolution: Place the crude aminopyrazole hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling or stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat the filtration funnel and the receiving flask with hot solvent to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.[1]

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The crystals can then be transferred to a watch glass for further air-drying or dried in a vacuum oven.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect and Dry Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Product Oils Out crystals_form->oiling_out Oiling troubleshoot_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oiling troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve Recrystallization_Protocol_Workflow start Start select_solvent Select Appropriate Solvent start->select_solvent dissolve Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Gravity Filtration (if impurities or charcoal present) dissolve->hot_filtration cool_slowly Cool Filtrate Slowly to Room Temperature hot_filtration->cool_slowly cool_ice_bath Cool in Ice Bath cool_slowly->cool_ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration cool_ice_bath->vacuum_filtration wash_crystals Wash Crystals with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end End dry_crystals->end

References

Technical Support Center: Minimizing Off-Target Effects of Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with pyrazole-based kinase inhibitors. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked questions (FAQs)

Q1: What are the primary reasons for off-target effects with pyrazole kinase inhibitors?

A1: Off-target effects with pyrazole kinase inhibitors primarily arise from the conserved nature of the ATP-binding pocket across the human kinome. Many inhibitors designed to target a specific kinase can also bind to other kinases with similar ATP-binding sites, leading to unintended biological consequences.[1] Additionally, poor solubility of the inhibitor can lead to the formation of aggregates, which can non-specifically inhibit multiple kinases.[2]

Q2: How can I proactively design more selective pyrazole kinase inhibitors?

A2: Improving selectivity often involves structure-based design strategies. By exploiting subtle differences in the amino acid residues surrounding the ATP-binding pocket, modifications can be made to the pyrazole scaffold to enhance binding to the intended target while reducing affinity for off-targets. For example, targeting kinases with a smaller "gatekeeper" residue by introducing bulkier substituents on the inhibitor can sterically hinder its binding to kinases with larger gatekeeper residues.[1]

Q3: What is the significance of ATP concentration in my kinase assays?

A3: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[3][4] Higher ATP concentrations will compete with the inhibitor for binding to the kinase, resulting in an apparently higher IC50 value. To ensure consistency and accurately compare the potency of different inhibitors, it is crucial to perform assays at a standardized ATP concentration, ideally near the Michaelis-Menten constant (Km) of the kinase for ATP.[3]

Troubleshooting Guides

Issue 1: Poor Inhibitor Solubility

Q: My pyrazole-based inhibitor is precipitating in the aqueous assay buffer. What steps can I take to improve its solubility?

A: Poor aqueous solubility is a frequent challenge with small molecule inhibitors.[5] Here are several strategies to address this issue:

  • Use of Co-solvents: Dissolve the compound in a small volume of an organic solvent like DMSO before diluting it into the final aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid negatively impacting kinase activity.[5]

  • pH Optimization: The solubility of your inhibitor may be pH-dependent. Experiment with a range of physiologically relevant pH values (e.g., 6.0-8.0) for your buffer to identify conditions that improve solubility.[5]

  • Sonication: Briefly sonicating the diluted compound solution can help to break down small aggregates and improve dissolution.[6]

  • Fresh Stock Solutions: Always use freshly prepared stock solutions for your experiments, as compounds can precipitate out of solution over time, especially with repeated freeze-thaw cycles.[6]

Issue 2: High Background Signal in Kinase Assays

Q: I am observing a high background signal in my kinase assay, which is masking the inhibitory effect of my compound. What are the potential causes and how can I resolve this?

A: A high background signal can obscure the true activity of your inhibitor. Consider the following potential causes and solutions:

  • Enzyme Autophosphorylation: Some kinases can phosphorylate themselves, contributing to the background signal. Try reducing the kinase concentration or the reaction incubation time.

  • ATP Contamination: Ensure that all your reagents, particularly the substrate preparations, are free from contaminating ATP.

  • Non-specific Binding: The inhibitor or other assay components may bind non-specifically to the assay plates. Consider testing different types of low-binding microplates.[2]

  • Compound Interference: The inhibitor itself might interfere with the detection method (e.g., fluorescence quenching or enhancement). Run a control experiment without the kinase to assess for this possibility.[2]

Issue 3: Inconsistent IC50 Values

Q: The IC50 values for my pyrazole kinase inhibitor vary significantly between experiments. How can I improve the reproducibility of my results?

A: Inconsistent IC50 values are a common problem that can be addressed by carefully controlling several experimental parameters:

  • Reagent Consistency: Use the same batch of kinase, substrate, and other key reagents for all comparative experiments. The purity and activity of the kinase preparation are particularly critical.

  • Assay Conditions: Strictly adhere to consistent incubation times and temperatures, as enzyme activity is highly sensitive to these factors. Ensure that the assay is running under initial velocity conditions, which typically means that less than 20% of the substrate has been consumed.

  • Pipetting Accuracy: Use calibrated pipettes and consistent techniques to minimize errors, especially during the serial dilution of the inhibitor.[3]

  • Data Analysis: Employ a consistent and appropriate non-linear regression model (e.g., four-parameter logistic) to fit your dose-response data and calculate the IC50 value.

Data Presentation: Selectivity of Pyrazole Kinase Inhibitors

The following tables summarize the inhibitory activity of selected pyrazole-based compounds against various kinases and cancer cell lines, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[7]
Compound 2Akt11.3[7]
Barasertib (AZD1152)Aurora B0.37[8]
Compound 6Aurora A160[7]
Compound 7Aurora A28.9[8]
Compound 7Aurora B2.2[8]
Compound 10Bcr-Abl14.2[8]
Compound 17Chk217.9[8]
Compound 41JAK2-[7]
Compound 41JAK3-[7]

Table 2: Anti-proliferative Activity of Selected Pyrazole-Based Compounds in Cancer Cell Lines

CompoundTarget Cell LineCancer TypeIC50 (µM)Reference
AfuresertibHCT116Colon0.95[7]
Compound 2HCT116Colon-[7]
Compound 6HCT116Colon0.39[7]
Compound 6MCF-7Breast0.46[7]
Compound 7A549Lung0.487[8]
Compound 7HT29Colon0.381[8]
Compound 10K562Leukemia0.27[8]
Compound 40PC-3Prostate1.08[7]
Compound 40MCF-7Breast1.33[7]
Compound 41HELLeukemia0.35[7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for assessing the inhibitory activity of a compound against a target kinase using a radiometric assay.

Materials:

  • Purified recombinant target kinase

  • Specific peptide or protein substrate

  • Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the pyrazole inhibitor in DMSO.

  • In the wells of a microplate, add the kinase, the specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km of the kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA to confirm target engagement of a pyrazole inhibitor in intact cells.[1][9][10]

Materials:

  • Cell culture plates (6-well or 10-cm)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat them with the pyrazole inhibitor at the desired concentration for a specific duration. Include a vehicle control (e.g., DMSO).

  • Heat Shock: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.[1]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[11]

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]

  • Western Blotting:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities of the target protein at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 3: Kinobeads Assay for Off-Target Profiling

This protocol describes the use of kinobeads to identify the off-targets of a pyrazole inhibitor.[12][13][14][15]

Materials:

  • Kinobeads (Sepharose beads coupled with broad-spectrum kinase inhibitors)

  • Cell or tissue lysate

  • Pyrazole inhibitor of interest

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate under native conditions.

  • Competitive Binding: Incubate the lysate with varying concentrations of the free pyrazole inhibitor. A DMSO control should be included.

  • Kinobeads Pulldown: Add the kinobeads to the inhibitor-treated lysates and incubate to allow the kinases to bind to the beads. Kinases that are bound to the free inhibitor in the lysate will not be captured by the beads.[12]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the amount of each kinase pulled down in the presence of the inhibitor to the amount pulled down in the DMSO control. A decrease in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_profiling Off-Target Profiling biochem_start Start: Pyrazole Inhibitor in_vitro_kinase In Vitro Kinase Assay (e.g., Radiometric) biochem_start->in_vitro_kinase ic50_determination IC50 Determination in_vitro_kinase->ic50_determination cellular_start Lead Compound ic50_determination->cellular_start Proceed with potent compounds cetsa CETSA for Target Engagement cellular_start->cetsa western_blot Western Blot for Downstream Signaling cetsa->western_blot profiling_start Confirmed Hit western_blot->profiling_start Confirm cellular activity kinobeads Kinobeads Assay profiling_start->kinobeads ms_analysis Mass Spectrometry kinobeads->ms_analysis off_target_id Off-Target Identification ms_analysis->off_target_id

Caption: Experimental workflow for evaluating pyrazole kinase inhibitors.

troubleshooting_workflow cluster_solubility Solubility Issues cluster_background High Background cluster_reproducibility Poor Reproducibility start Inconsistent Experimental Results solubility Check Solubility start->solubility background Assess Background Signal start->background reproducibility Review IC50 Reproducibility start->reproducibility sol_q1 Precipitation? solubility->sol_q1 bg_q1 High background? background->bg_q1 rep_q1 Varying IC50s? reproducibility->rep_q1 sol_a1 Optimize solvent pH, sonicate sol_q1->sol_a1 Yes end_node Optimized & Reproducible Assay sol_q1->end_node No sol_a1->end_node bg_a1 Check enzyme conc. run controls bg_q1->bg_a1 Yes bg_q1->end_node No bg_a1->end_node rep_a1 Standardize reagents & conditions rep_q1->rep_a1 Yes rep_q1->end_node No rep_a1->end_node

Caption: Troubleshooting decision tree for kinase inhibitor assays.

signaling_pathway ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Pyrazole Kinase Inhibitor inhibitor->raf

Caption: Simplified MAPK/ERK signaling pathway with inhibitor action.

References

Technical Support Center: Overcoming Poor Cell Permeability of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in pyrazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based inhibitor is potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?

A: A significant drop in potency between biochemical and cell-based assays often points to poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential issues include compound instability in cell culture media, rapid metabolism by the cells, or efflux by transporters.

Q2: What are the key physicochemical properties of pyrazole-based inhibitors that influence their cell permeability?

A: Several factors can contribute to the low permeability of pyrazole-based compounds:

  • High Polar Surface Area (PSA): A large number of polar atoms (oxygens and nitrogens) can lead to a high PSA, which hinders passive diffusion across the lipophilic cell membrane.

  • Hydrogen Bonding Capacity: The pyrazole scaffold itself contains hydrogen bond donors and acceptors.[1] Additional functional groups that can form hydrogen bonds with the aqueous environment can increase the energy barrier for membrane translocation.[2]

  • Low Lipophilicity: While some degree of lipophilicity is required to enter the lipid bilayer, very low lipophilicity can prevent the compound from partitioning into the cell membrane.

  • Molecular Weight: Larger molecules generally exhibit lower passive permeability.

Q3: How can I experimentally assess the cell permeability of my pyrazole-based inhibitor?

A: There are several established in vitro methods to measure cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening to assess a compound's intrinsic permeability.[3]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[4] It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[5]

Q4: What is an efflux ratio and why is it important in the Caco-2 assay?

A: The efflux ratio is calculated by dividing the permeability coefficient from the basolateral (B) to apical (A) direction by the permeability coefficient from the apical (A) to basolateral (B) direction (ER = Papp(B-A)/Papp(A-B)).[5] An efflux ratio greater than 2 suggests that the compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, thereby reducing its intracellular concentration and apparent permeability.[5]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA

Symptoms:

  • The calculated Papp value is consistently low (e.g., < 1.0 x 10⁻⁶ cm/s).

  • Poor recovery of the compound from the assay system.

Possible CauseTroubleshooting Steps
Poor Aqueous Solubility 1. Co-solvent: Increase the percentage of a water-miscible organic co-solvent (e.g., DMSO) in the donor buffer, ensuring it does not disrupt the artificial membrane integrity. 2. pH Adjustment: Evaluate the compound's pKa and adjust the buffer pH to favor the neutral, more permeable species.
High Lipophilicity 1. Membrane Retention: Analyze the amount of compound remaining in the artificial membrane after the assay to determine if it's being trapped. 2. Structural Modification: Consider introducing more polar groups to reduce lipophilicity, without compromising target engagement.
Compound Aggregation 1. Visual Inspection: Visually inspect the donor well for any signs of precipitation. 2. Solubility Assessment: Formally assess the solubility of the compound in the assay buffer.
Issue 2: Low Permeability and/or High Efflux in Caco-2 Assay

Symptoms:

  • Low Papp (A-B) value.

  • High efflux ratio (>2).

  • Low compound recovery.

Possible CauseTroubleshooting Steps
Active Efflux 1. Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP).[5] A significant increase in the A-B permeability and a decrease in the efflux ratio confirms the involvement of that transporter.
Poor Passive Permeability 1. Review Physicochemical Properties: Analyze the compound's PSA, hydrogen bonding capacity, and lipophilicity. 2. Structural Modification: Employ strategies to improve passive permeability, such as masking hydrogen bond donors or increasing lipophilicity judiciously.
Metabolism by Caco-2 Cells 1. Metabolite Analysis: Analyze the acceptor compartment for the presence of metabolites using LC-MS/MS.
Low Compound Recovery 1. Non-specific Binding: Use low-binding plates to minimize adsorption to plasticware.[5] 2. Cellular Accumulation: Lyse the Caco-2 cells after the experiment to quantify the amount of compound that has accumulated inside the cells.[6]

Strategies to Improve Cell Permeability

Structural Modification

Reducing the number of hydrogen bond donors is a key strategy to enhance the permeability of pyrazole-based inhibitors.[7] This can be achieved through various chemical modifications.

Table 1: Impact of Structural Modifications on Permeability

Parent CompoundModification StrategyModified CompoundPapp (A-B) (10-6 cm/s)Fold ImprovementReference
Pyrazolo[3,4-d]pyrimidine 46 Prodrug approach: Addition of a water-soluble N-methylpiperazino promoiety via an O-alkyl carbamate linker.Prodrug 47 0.01211[8]

Note: Data presented is for illustrative purposes and specific results will vary depending on the compound and assay conditions.

Prodrug Approach

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[9] This approach can be used to mask polar functional groups that hinder cell permeability.[9] For example, a water-soluble promoiety can be attached to a pyrazole inhibitor, which is then cleaved by intracellular enzymes to release the active drug.[8]

Nanoformulation

Encapsulating poorly permeable pyrazole-based inhibitors in nanoparticles can improve their solubility and facilitate their transport across cell membranes.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Prepare the Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane).

  • Prepare Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS with 5% DMSO) to create the donor solution.[10] Prepare the acceptor buffer, which is placed in a 96-well acceptor plate.[10]

  • Assay Setup: Place the donor plate onto the acceptor plate, forming a "sandwich".[11]

  • Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 5 hours).[3]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[12]

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (VA / (Area × Time)) × [drug]acceptor / ([drug]donor - [drug]acceptor)

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active efflux of a compound using a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by checking the leakage of a fluorescent marker like Lucifer Yellow.[5]

  • Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration.[5]

  • Permeability Measurement (A-B): a. Add the dosing solution to the apical (A) side of the Transwell insert. b. Add fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.[13]

  • Permeability Measurement (B-A): a. Add the dosing solution to the basolateral (B) side. b. Add fresh transport buffer to the apical (A) side. c. Follow the same incubation and sampling procedure as for the A-B direction.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: a. Calculate the Papp for both A-B and B-A directions. The formula is: Papp = (dQ/dt) / (A × C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[6] b. Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_celullar_assays Cellular Assays cluster_optimization Optimization Biochemical_Assay Biochemical Assay (Potency) PAMPA PAMPA (Passive Permeability) Biochemical_Assay->PAMPA Active compounds Cell_Based_Assay Cell-Based Assay (Cellular Potency) PAMPA->Cell_Based_Assay Permeable compounds Caco2_Assay Caco-2 Assay (Permeability & Efflux) Cell_Based_Assay->Caco2_Assay Potent compounds SAR_Analysis Structure-Activity Relationship Analysis Caco2_Assay->SAR_Analysis Permeability issues Prodrug_Strategy Prodrug Strategy SAR_Analysis->Prodrug_Strategy Formulation Nanoformulation SAR_Analysis->Formulation

Caption: Experimental workflow for assessing and optimizing pyrazole inhibitor permeability.

structure_permeability cluster_properties Physicochemical Properties Pyrazole_Core Pyrazole Core Low_PSA Low PSA Pyrazole_Core->Low_PSA Optimal_LogP Optimal LogP Pyrazole_Core->Optimal_LogP High_PSA High PSA Pyrazole_Core->High_PSA Many_HBD Many H-Bond Donors Pyrazole_Core->Many_HBD High_Permeability High Permeability Low_Permeability Low Permeability Low_PSA->High_Permeability Optimal_LogP->High_Permeability High_PSA->Low_Permeability Many_HBD->Low_Permeability

Caption: Structure-permeability relationship for pyrazole-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylates STATs Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

CDK_Rb_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Activate Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb pRb_E2F pRb + E2F Rb_E2F->pRb_E2F Releases E2F Gene_Transcription G1/S Gene Transcription pRb_E2F->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 Inhibits

Caption: Inhibition of the CDK/Rb pathway by a pyrazole-based inhibitor.

References

Validation & Comparative

A Comparative Guide to 5-Amino-3-(3,4-dichlorophenyl)pyrazole and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor landscape, with a focus on pyrazole-based compounds. Due to the limited publicly available data on the direct kinase inhibitory activity of 5-Amino-3-(3,4-dichlorophenyl)pyrazole, this guide will focus on its close structural analog, a potent c-Jun N-terminal kinase 3 (JNK3) inhibitor, and compare it with other relevant kinase inhibitors.

While 5-Amino-3-(3,4-dichlorophenyl)pyrazole is a known chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals, its specific activity as a kinase inhibitor is not extensively documented in public literature.[1] However, the pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2][3] A noteworthy example is the compound (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile (herein referred to as Compound 8a), which shares the core 3-(3,4-dichlorophenyl)pyrazole structure and has been identified as a selective JNK3 inhibitor. This guide will use Compound 8a as a primary reference point for comparison.

Comparison with Other JNK3 Inhibitors

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various cellular processes, including apoptosis and inflammation. JNK3 is predominantly expressed in the brain, making it a promising target for neurodegenerative diseases.[4][5] The development of selective JNK3 inhibitors is a key area of research.[5][6][7]

Compound Name/ReferenceTarget Kinase(s)IC50 (nM)Selectivity Profile
Compound 8a JNK3 227 High selectivity for JNK3 over a panel of 38 other kinases.
JNK-IN-8JNK1, JNK2, JNK34.7 (JNK1), 18.7 (JNK2), 1 (JNK3)Irreversible inhibitor with high potency for all JNK isoforms.[8]
Tanzisertib (CC-930)JNK1, JNK2, JNK361 (JNK1), 5 (JNK2), 5 (JNK3)Potent pan-JNK inhibitor.[8]
JNK Inhibitor VIIIJNK1, JNK2, JNK32 (JNK1), 4 (JNK2), 52 (JNK3)Potent inhibitor of JNK1 and JNK2, with lower potency for JNK3.[8]
IQ-1SJNK1, JNK2, JNK3390 (JNK1), 360 (JNK2), 87 (JNK3)Selective for JNK3 over other JNK isoforms.[8]

The JNK Signaling Pathway

The JNK signaling cascade is a key cellular stress response pathway. It is typically initiated by inflammatory cytokines or environmental stress, leading to a phosphorylation cascade involving MAP3Ks (e.g., ASK1), MAP2Ks (MKK4/7), and finally JNK.[9][10][11][12][13] Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and other cellular processes.

JNK_Signaling_Pathway stress Stress Stimuli (e.g., Cytokines, ROS) map3k MAP3K (e.g., ASK1) stress->map3k mkk47 MKK4 / MKK7 map3k->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun gene_expression Gene Expression (Apoptosis, Inflammation) cjun->gene_expression inhibitor JNK Inhibitor (e.g., Compound 8a) inhibitor->jnk

JNK Signaling Pathway and Point of Inhibition

Experimental Protocols

In Vitro JNK3 Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against JNK3 kinase using a luminescence-based assay that measures ADP production.[14][15][16][17][18]

Materials:

  • JNK3 enzyme (recombinant)

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., 5-Amino-3-(3,4-dichlorophenyl)pyrazole analog)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound to the desired concentrations in the kinase assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the JNK3 enzyme and the substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound setup_reaction Set up Kinase Reaction (Enzyme, Substrate, Compound) prep_compound->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubate_reaction Incubate at RT (e.g., 60 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_adp Incubate at RT (40 min) stop_reaction->incubate_adp generate_signal Generate Luminescent Signal (Kinase Detection Reagent) incubate_adp->generate_signal incubate_lum Incubate at RT (30 min) generate_signal->incubate_lum measure_lum Measure Luminescence incubate_lum->measure_lum analyze_data Data Analysis (Calculate % Inhibition, IC50) measure_lum->analyze_data end End analyze_data->end

Workflow for In Vitro Kinase Inhibition Assay

Conclusion

The pyrazole scaffold, particularly with a dichlorophenyl substitution, shows promise in the development of selective kinase inhibitors. While direct evidence for the kinase inhibitory activity of 5-Amino-3-(3,4-dichlorophenyl)pyrazole is lacking in the public domain, its close structural analog, Compound 8a, is a potent and selective JNK3 inhibitor. This suggests that further investigation into the kinase inhibitory profile of 5-Amino-3-(3,4-dichlorophenyl)pyrazole and its derivatives is warranted. The provided experimental protocol for an in vitro kinase assay can serve as a starting point for such investigations. Researchers in the field of drug discovery are encouraged to explore the potential of this and similar compounds as targeted therapies for diseases involving aberrant kinase signaling.

References

Kinase Selectivity Showdown: A Comparative Analysis of 5-Aminopyrazole Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug discovery, understanding the precise binding profile of a kinase inhibitor is paramount. The promiscuity or selectivity of a compound can determine its therapeutic window and potential off-target effects. This guide provides a detailed comparison of the kinase selectivity of a representative 5-aminopyrazole-based inhibitor, Tozasertib (VX-680), with other notable kinase inhibitors, Danusertib (PHA-739358) and AT7519.

While specific comprehensive data for 5-Amino-3-(3,4-dichlorophenyl)pyrazole is not publicly available, the aminopyrazole scaffold is a well-established pharmacophore in kinase inhibitor design.[1][2][3] Tozasertib, containing a methyl-1H-pyrazol-3-yl)amino moiety, serves as an excellent surrogate for illustrating the profiling of this chemical class.

Quantitative Kinase Inhibition Profile

The following tables summarize the inhibitory activity of Tozasertib, Danusertib, and AT7519 against their primary targets and a selection of other kinases. This data, compiled from various cell-free assays, allows for a direct comparison of potency and selectivity.

Table 1: Comparative Inhibition of Primary Kinase Targets

KinaseTozasertib (VX-680) K_i_ (nM)Danusertib (PHA-739358) IC_50_ (nM)AT7519 IC_50_ (nM)
Aurora A0.6[4][5][6]13[7][8]-
Aurora B18[4][5][6]79[7][8]-
Aurora C4.6[4][5]61[7][8]-
CDK1--210[9][10]
CDK2--47[9][10]
CDK4--100[9][10]
CDK5--13[9]
CDK6--170[9][10]
CDK9--<10[9]

Table 2: Off-Target Kinase Inhibition Profile

KinaseTozasertib (VX-680) K_i_ (nM)Danusertib (PHA-739358) IC_50_ (nM)AT7519 IC_50_ (nM)
Abl30[5]25[7][11]-
FLT330[5]47[7]-
GSK3β--89[9][12]
TrkA-31[7]-
c-RET-31[7]-
RIPK120 (Kd)[13]--

Experimental Protocols

The determination of kinase selectivity is achieved through various robust experimental methods. Below are detailed protocols for two widely used assays: KINOMEscan® and the Cellular Thermal Shift Assay (CETSA).

KINOMEscan® Assay Protocol

The KINOMEscan® platform is a high-throughput, competition-based binding assay used to quantify the interactions between a compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. The captured kinase is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[14][15]

Experimental Steps:

  • Preparation of Reagents: Kinases are expressed as fusion proteins with a DNA tag. An immobilized ligand is prepared on a solid support (e.g., beads). Test compounds are serially diluted in DMSO.[14]

  • Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together to allow binding to reach equilibrium.[14]

  • Washing: Unbound components are washed away, leaving the kinase-ligand complexes on the solid support.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by qPCR of the DNA tag.[14]

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. Dissociation constants (K_d_) are calculated by measuring the amount of captured kinase as a function of the test compound concentration, typically using an 11-point, three-fold serial dilution.[14]

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.[13]

Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[13]

Experimental Steps:

  • Cell Treatment: Cells are treated with the test compound or a vehicle control (e.g., DMSO) and incubated to allow for compound entry and target binding.

  • Heating: The cell suspension or lysate is divided into aliquots and heated to a range of temperatures for a defined period (e.g., 3 minutes).[13]

  • Cell Lysis and Centrifugation: After heating, cells are lysed (if not already lysed), and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.[13]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding kinase inhibitor profiling. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway Simplified Cell Cycle Regulation by CDKs and Aurora Kinases cluster_G1_S G1/S Transition cluster_Mitosis Mitosis cluster_Inhibitors Inhibitors CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->pRb phosphorylates Aurora_A Aurora A Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly regulates Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation ensures fidelity Cytokinesis Cytokinesis Aurora_B->Cytokinesis regulates AT7519 AT7519 AT7519->CyclinD_CDK46 AT7519->CyclinE_CDK2 Tozasertib_Danusertib Tozasertib / Danusertib Tozasertib_Danusertib->Aurora_A Tozasertib_Danusertib->Aurora_B

Figure 1. Simplified Cell Cycle Regulation by CDKs and Aurora Kinases

The diagram above illustrates the roles of Cyclin-Dependent Kinases (CDKs) in the G1/S cell cycle transition and Aurora kinases in mitosis.[16][17][18] It also shows the points of intervention for the CDK inhibitor AT7519 and the Aurora kinase inhibitors Tozasertib and Danusertib.

KINOMEscan_Workflow KINOMEscan Experimental Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis A DNA-tagged Kinase D Incubate Kinase, Ligand, and Compound A->D B Immobilized Ligand B->D C Test Compound (11-point dilution) C->D E Wash Unbound Components D->E F Quantify Bound Kinase via qPCR E->F G Calculate Kd value F->G

Figure 2. KINOMEscan Experimental Workflow

This workflow diagram outlines the key steps of the KINOMEscan assay, from the preparation of reagents to the final calculation of the dissociation constant (K_d_), providing a clear overview of the experimental process.[14][15]

References

Comparative In Vivo Efficacy of 5-Aminopyrazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 5-aminopyrazole scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] This guide synthesizes available in vivo data for several 5-aminopyrazole derivatives, presenting their performance in established animal models and detailing the experimental protocols utilized.

Comparative In Vivo Activity of 5-Aminopyrazole Derivatives

To facilitate a clear comparison, the following tables summarize the in vivo anti-inflammatory and analgesic activities of various 5-aminopyrazole derivatives from published studies.

Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory potential of novel compounds.[4][5]

Compound/DerivativeAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaReference Compound% Inhibition by Reference
5AP 35aRat50 mg/kgOral91.11%Celecoxib (50 mg/kg)86.66%
5AP 33Rat50 mg/kgOralNot specified, but confirmed in vivo activityCelecoxibNot specified
5AP 34Rat50 mg/kgOralNot specified, but confirmed in vivo activityCelecoxibNot specified
Pyrazolone Derivative 10Not SpecifiedNot SpecifiedNot SpecifiedGreater than IndomethacinIndomethacinNot Specified
Pyrazolone Derivative 12Not SpecifiedNot SpecifiedNot SpecifiedGreater than IndomethacinIndomethacinNot Specified
Pyrazolone Derivative 16Not SpecifiedNot SpecifiedNot SpecifiedGreater than IndomethacinIndomethacinNot Specified

Table 1: Summary of in vivo anti-inflammatory activity of selected 5-aminopyrazole derivatives in the carrageenan-induced paw edema model.[2][6]

Analgesic Activity

The acetic acid-induced writhing test in mice is a common method to screen for peripheral analgesic activity.[7][8] The hot plate test is used to evaluate central analgesic activity.[9]

Compound/DerivativeAnimal ModelTestDoseRoute of Administration% Protection or EffectReference Compound% Protection by Reference
Pyrazolone Derivative 5Not SpecifiedHot PlateNot SpecifiedNot Specified105.8% (at 90 min)Tramadol148.7%
Pyrazolone Derivative 4MouseWrithingNot SpecifiedNot Specified85.3%Aspirin71.5%
Pyrazolone Derivative 6MouseWrithingNot SpecifiedNot Specified89.1%Aspirin71.5%
Pyrazolone Derivative 7MouseWrithingNot SpecifiedNot Specified90.3%Aspirin71.5%
Pyrazolone Derivative 12MouseWrithingNot SpecifiedNot Specified89.7%Aspirin71.5%

Table 2: Summary of in vivo analgesic activity of selected pyrazolone derivatives.[6][10][11]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to aid in the design and replication of studies.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a test compound.[12]

Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test compound at different doses.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.[12]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at specified time points after (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[12]

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate visceral pain and the peripheral analgesic effects of a compound.[7]

Animals: Male or female Balb/c mice.[7]

Procedure:

  • Acclimatization: Acclimatize animals to the testing environment.

  • Drug Administration: Administer the test compound or vehicle to different groups of mice.

  • Pre-treatment Time: After a set pre-treatment time (e.g., 30 minutes), administer acetic acid (0.1 mL/10 g body weight of a 0.6% or 0.9% solution) via intraperitoneal injection.[7]

  • Observation: Immediately place the mouse in an observation chamber.

  • Data Recording: Record the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes) following the acetic acid injection.[8]

  • Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Arachidonic Acid Pathway cluster_2 Mechanism of Action Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Pain & Edema Pain & Edema Inflammation->Pain & Edema 5-Aminopyrazole Derivatives 5-Aminopyrazole Derivatives COX-2 COX-2 5-Aminopyrazole Derivatives->COX-2 Inhibition

Caption: Putative anti-inflammatory mechanism of 5-aminopyrazole derivatives via COX-2 inhibition.

G start Start: Acclimatized Rats grouping Divide into Control, Reference, & Test Groups start->grouping drug_admin Administer Vehicle, Reference Drug, or Test Compound grouping->drug_admin measure_initial Measure Initial Paw Volume (t=0 hr) drug_admin->measure_initial induce_edema Inject Carrageenan into Hind Paw measure_initial->induce_edema measure_edema Measure Paw Volume at 1, 2, 3, 4 hrs induce_edema->measure_edema analysis Calculate % Inhibition of Edema measure_edema->analysis end End: Compare Efficacy analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay in rats.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Amino-3-(3,4-dichlorophenyl)pyrazole and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of targeted kinase inhibitors, demonstrating broad applicability across various kinase families. This guide provides a comparative analysis of the potential cross-reactivity of 5-Amino-3-(3,4-dichlorophenyl)pyrazole against a panel of kinases. Due to the limited publicly available kinase screening data for this specific compound, this guide leverages data from structurally related pyrazole-based inhibitors to provide a representative comparison. Understanding the selectivity profile of kinase inhibitors is crucial for minimizing off-target effects and developing safer, more effective therapeutics.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (typically measured as IC50 values) of several pyrazole-based kinase inhibitors against a selection of kinases. This data, compiled from various public sources, illustrates the diverse selectivity profiles that can be achieved with the pyrazole core structure. The selection includes inhibitors targeting various kinase families to provide a broad comparison.

Compound IDPrimary Target(s)IC50 (nM) vs. Primary Target(s)Cross-Reactivity Profile (IC50 in nM for selected off-targets)
Hypothetical Profile for 5-Amino-3-(3,4-dichlorophenyl)pyrazole UndeterminedN/AThis guide will use related compounds to infer a potential profile.
AT7519 CDK2110CDK1 (42), CDK5 (100), GSK3β (>1000)[1]
CH5183284/Debio 1347 FGFR1, FGFR2, FGFR38.6, 11, 20VEGFR2 (1600), PDGFRβ (>10000)[2]
Compound 3 (from[3]) ALK2.9 (cell-free)FAK (29)[3]
Tozasertib (a pyrimidine-pyrazole) Aurora A/BA: 3; B: 1.5Has demonstrated activity against other kinases such as Abl and Src family kinases.

Experimental Protocols

Accurate assessment of a compound's kinase inhibition profile relies on robust and standardized experimental methodologies. Below are detailed protocols for commonly employed kinase assays.

Radiometric Kinase Assay

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific substrate.

Protocol:

  • Reaction Setup: In a 96-well filter plate, combine the specific kinase, its corresponding substrate (peptide or protein), and the assay buffer.

  • Inhibitor Addition: Add the test compound (e.g., 5-Amino-3-(3,4-dichlorophenyl)pyrazole) at a range of concentrations. A DMSO control is used to determine maximum enzyme activity.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, allowing for substrate phosphorylation.

  • Termination and Washing: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). The phosphorylated substrate is captured on the filter membrane, and unincorporated [γ-³³P]ATP is washed away.

  • Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Kinase Assay (e.g., ADP-Glo™)

This high-throughput method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction at room temperature or 30°C to allow for ADP production.

  • ADP Detection - Step 1: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP Detection - Step 2: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition based on the reduction in luminescence in the presence of the inhibitor and determine the IC50 value.[4]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical workflow for kinase inhibitor profiling and a simplified representation of a generic kinase signaling pathway.

Kinase_Inhibitor_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., 5-Amino-3-(3,4-dichlorophenyl)pyrazole) ReactionSetup Reaction Setup in Plate Compound->ReactionSetup KinasePanel Kinase Panel (e.g., 96 different kinases) KinasePanel->ReactionSetup AssayReagents Assay Reagents (ATP, Substrate, Buffers) AssayReagents->ReactionSetup Incubation Incubation ReactionSetup->Incubation SignalDetection Signal Detection (Radiometric or Fluorescence) Incubation->SignalDetection DataAcquisition Data Acquisition SignalDetection->DataAcquisition IC50_Calculation IC50 Calculation DataAcquisition->IC50_Calculation SelectivityProfile Selectivity Profile Generation IC50_Calculation->SelectivityProfile

Caption: A typical workflow for kinase inhibitor profiling.

Kinase_Signaling_Pathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds & Activates Kinase1 Upstream Kinase Receptor->Kinase1 Phosphorylates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor Kinase Inhibitor (e.g., Pyrazole-based) Inhibitor->Kinase2 Inhibits ATP binding

Caption: A simplified generic kinase signaling cascade.

References

A Comparative Guide to the Structure-Activity Relationship of Dichlorophenylpyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dichlorophenylpyrazole analogs, a class of compounds widely recognized for their potent insecticidal properties. The information presented herein is intended to support research and development efforts in agrochemicals and veterinary medicine by elucidating the key structural features that govern their biological activity. The data is compiled from various scientific studies, with a focus on quantitative comparisons and detailed experimental methodologies.

Introduction to Dichlorophenylpyrazole Analogs

Dichlorophenylpyrazole analogs are a significant class of insecticides, with the most prominent member being fipronil.[1] Their primary mode of action involves the disruption of the central nervous system in insects by blocking GABA-gated and glutamate-gated chloride channels.[2][3][4] This action leads to hyperexcitation and eventual death of the insect. The efficacy of these compounds is highly dependent on their chemical structure, with minor modifications to the dichlorophenylpyrazole scaffold leading to significant changes in insecticidal potency and selectivity. This guide explores these structure-activity relationships (SAR) to provide a comprehensive overview for researchers in the field.

Comparative Efficacy of Dichlorophenylpyrazole Analogs

The insecticidal activity of various dichlorophenylpyrazole analogs has been evaluated against several key agricultural pests. The following tables summarize the quantitative data from these studies, primarily focusing on the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata), two pests of significant economic importance.

Table 1: Insecticidal Activity of Dichlorophenylpyrazole Analogs against Plutella xylostella

Compound IDModifications to the Dichlorophenylpyrazole ScaffoldConcentration (mg/L)Mortality (%)Reference
Fipronil (Reference Compound)500100[5]
Analog 5 Trifluoromethylselenyl group at C4 of pyrazole50070-100[5]
Analog 5a Trifluoromethylselenyl group at C4 and 4-Cl-Ph at N150070-100[5]
Analog 6 Trifluoromethylselenyl group at C4 and different phenyl substitutions5093[5]
Analog B2 Flupyrimin analog with arylpyrazole subunit25>70[1]
Analog B3 Flupyrimin analog with arylpyrazole subunit25>70[1]
Analog B4 Flupyrimin analog with arylpyrazole subunit25>70[1]

Table 2: Insecticidal Activity of Dichlorophenylpyrazole Analogs against Mythimna separata

Compound IDModifications to the Dichlorophenylpyrazole ScaffoldConcentration (mg/L)Mortality (%)Reference
Chlorantraniliprole (Reference Diamide Insecticide)0.136[2]
Analog IIIf 2,4,6-trifluoro-substituted benzene ring0.143[2]
Analog 7l N-pyridylpyrazole amide0.0180
Compound II5 1,2,4-oxadiazole moiety0.20 (LC50)50[6]

Key Structure-Activity Relationships (SAR)

The biological activity of dichlorophenylpyrazole analogs is dictated by the nature and position of substituents on both the phenyl and pyrazole rings.

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups on the phenyl ring is crucial for high insecticidal activity. Halogen substitutions, particularly chlorine and fluorine, have been shown to enhance potency. For instance, a 2,4,6-trifluoro-substituted benzene ring (Analog IIIf) demonstrated higher activity against M. separata than the reference compound chlorantraniliprole.[2]

  • Substituents on the Pyrazole Ring: Modifications at the C4 position of the pyrazole ring significantly influence activity. The introduction of a trifluoromethylselenyl group has yielded compounds with high mortality rates against P. xylostella.[5]

  • N1-Substitution on the Pyrazole Ring: The substituent at the N1 position of the pyrazole ring also plays a critical role. The presence of a substituted phenyl or pyridyl group is a common feature in potent analogs.

G cluster_sar Structure-Activity Relationship of Dichlorophenylpyrazole Analogs cluster_phenyl Phenyl Ring Substitutions cluster_pyrazole Pyrazole Ring Substitutions Core Dichlorophenylpyrazole Core Scaffold EWG Electron-Withdrawing Groups (e.g., Cl, F, CF3) Core->EWG C4_Sub C4-Position (e.g., -SeCF3) Core->C4_Sub N1_Sub N1-Position (e.g., Substituted Aryl) Core->N1_Sub Activity_High_Ph Increased Insecticidal Activity EWG->Activity_High_Ph Essential for potency Activity_High_Py High Insecticidal Activity C4_Sub->Activity_High_Py N1_Sub->Activity_High_Py

Key SAR determinants for dichlorophenylpyrazole analogs.

Mechanism of Action: Targeting Invertebrate GABA Receptors

Dichlorophenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.[3] In the insect nervous system, GABA is a primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which inhibits nerve impulse transmission.

Dichlorophenylpyrazole analogs bind to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding allosterically blocks the channel, preventing the influx of chloride ions even when GABA is bound. The disruption of this inhibitory signaling results in uncontrolled neuronal excitation, leading to convulsions, paralysis, and ultimately the death of the insect. The selectivity of these compounds for insects over mammals is attributed to the higher affinity for insect GABA receptors.[4]

G cluster_pathway Mechanism of Action of Dichlorophenylpyrazole Analogs GABA GABA Neurotransmitter GABA_R GABA Receptor (Chloride Ion Channel) GABA->GABA_R Binds to receptor Cl_Influx Chloride Ion (Cl-) Influx GABA_R->Cl_Influx Opens channel Block Channel Blockage GABA_R->Block Hyperpolarization Neuronal Hyperpolarization (Inhibition of Nerve Impulse) Cl_Influx->Hyperpolarization Leads to DCP_Analog Dichlorophenylpyrazole Analog DCP_Analog->GABA_R Binds within channel Block->Cl_Influx Prevents Hyperexcitation Neuronal Hyperexcitation (Paralysis and Death) Block->Hyperexcitation Results in

Signaling pathway of GABA receptor and its inhibition.

Experimental Protocols

The following is a detailed protocol for the leaf-dip bioassay, a standard method for evaluating the efficacy of insecticides against lepidopteran pests like Plutella xylostella.

1. Insect Rearing:

  • A susceptible laboratory strain of the target insect should be used.

  • Larvae are to be reared on untreated host plant leaves (e.g., cabbage for P. xylostella) in insect-proof containers.

  • Maintain a controlled environment with a temperature of approximately 25°C, relative humidity of 60%, and a 16:8 hour (light:dark) photoperiod.[7]

  • The bioassay is typically performed on second or third instar larvae.[7]

2. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone).

  • Make serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.1%) to achieve the desired test concentrations.

  • A control solution containing only distilled water and the surfactant should also be prepared.

3. Bioassay Procedure:

  • Excise leaf discs from fresh, untreated host plant leaves.

  • Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation.[8]

  • Place the treated leaves on paper towels to air dry.

  • Once dry, place each leaf disc into a Petri dish or a similar ventilated container.

  • Introduce a known number of larvae (e.g., 10) onto each leaf disc.

  • Each concentration, including the control, should have multiple replicates (typically 3-4).

4. Data Collection and Analysis:

  • Incubate the bioassay containers under the same conditions as insect rearing.

  • Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Correct the mortality data for control mortality using Abbott's formula.

  • Calculate the LC50 (lethal concentration to kill 50% of the population) and other relevant statistical parameters using probit analysis.

G cluster_workflow Experimental Workflow: Leaf-Dip Bioassay start Start prep_insects 1. Insect Rearing (e.g., P. xylostella L2/L3 larvae) start->prep_insects prep_solutions 2. Prepare Test Solutions (Serial dilutions of analogs) start->prep_solutions perform_bioassay 3. Leaf-Dip Assay prep_insects->perform_bioassay prep_solutions->perform_bioassay dip_leaves Dip leaf discs in solutions perform_bioassay->dip_leaves dry_leaves Air dry leaves dip_leaves->dry_leaves infest_leaves Place larvae on leaves in Petri dishes dry_leaves->infest_leaves incubation 4. Incubation (25°C, 60% RH, 16:8 L:D) infest_leaves->incubation data_collection 5. Data Collection (Assess mortality at 24, 48, 72h) incubation->data_collection data_analysis 6. Data Analysis (Abbott's correction, Probit analysis for LC50) data_collection->data_analysis end End data_analysis->end

Workflow for leaf-dip insecticidal bioassay.

References

A Comparative Guide to p38 MAPK Inhibitors: Evaluating the 5-Amino-Pyrazole Scaffold Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of compounds based on the 5-amino-pyrazole scaffold against well-established p38 mitogen-activated protein kinase (MAPK) inhibitors. While specific data for 5-Amino-3-(3,4-dichlorophenyl)pyrazole as a p38 inhibitor is not prominently available in current literature, the 5-amino-pyrazole core structure is a recognized and potent scaffold for the development of selective p38α inhibitors.[1][2] This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical pathways and workflows to offer an objective resource for researchers in cellular biology, pharmacology, and drug discovery.

Introduction to p38 MAPK Signaling

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. This pathway is integral to cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[3] The p38 MAPK family comprises four isoforms: α, β, γ, and δ. Due to its central role in the inflammatory response, particularly in the production of pro-inflammatory cytokines like TNF-α and IL-1β, the p38α isoform is a major target for the development of novel anti-inflammatory therapeutics.

Comparative Efficacy of p38 MAPK Inhibitors

The efficacy of p38 MAPK inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following tables present comparative data for several well-characterized p38 inhibitors, including those with a pyrazole-based structure.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table summarizes the IC50 values of various inhibitors against the four p38 MAPK isoforms. The data highlights the potency and selectivity of each compound. It is important to note that IC50 values can vary based on specific assay conditions.

Inhibitorp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)p38γ (MAPK12) IC50 (nM)p38δ (MAPK13) IC50 (nM)
SB203580 50 - 500500>10,000>10,000
SB202190 50100>10,000>10,000
Doramapimod (BIRB 796) 3865200520
Neflamapimod (VX-745) 10220No InhibitionNo Data
VX-702 ~5~70No DataNo Data
PH-797804 26~104No DataNo Data
SD0006 16677>10,000>10,000

Data compiled from various sources for comparative purposes.[4]

Table 2: Cellular Activity - Inhibition of LPS-Induced TNF-α Release (IC50)

This table showcases the inhibitors' efficacy in a cellular environment by measuring their ability to block the release of the pro-inflammatory cytokine TNF-α from cells stimulated with lipopolysaccharide (LPS). This is a key downstream indicator of p38 pathway inhibition.

InhibitorCell LineIC50 for TNF-α Inhibition
5-amino-pyrazole compound 2j *Murine modelHighly efficacious in inhibiting TNFα production
SB203580 THP-1 cells0.3-0.5 µM
BIRB 796 (Doramapimod) Human PBMCs~100 nM
VX-745 (Neflamapimod) Human whole blood~130 nM

Qualitative data from a study on 5-amino-pyrazole based inhibitors indicating high in vivo efficacy.[1]

Visualizing Key Processes

To better understand the context of p38 inhibition, the following diagrams illustrate the signaling pathway and a general workflow for evaluating inhibitors.

p38_signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines (e.g., UV, LPS, TNF-α) Receptor Receptor Stimuli->Receptor MAP3K Upstream Kinases (MAPKKK e.g., ASK1, TAK1) Receptor->MAP3K Activation MKK MAPKK (MKK3/6) MAP3K->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation (Thr180/Tyr182) Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38->Downstream_Kinases Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Translocation & Phosphorylation Inhibitor p38 Inhibitor Inhibitor->p38 Inhibition Downstream_Kinases->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Activation Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Gene_Expression->Inflammatory_Response Protein Synthesis

Caption: Simplified p38 MAPK signaling cascade and point of inhibition.

experimental_workflow cluster_screening Phase 1: Screening & Initial Characterization cluster_validation Phase 2: Lead Validation cluster_preclinical Phase 3: Preclinical Evaluation invitro_kinase In Vitro Kinase Assay (Determine IC50 against p38 isoforms) cell_based Cell-Based Assay (e.g., TNF-α Release, p-p38 Western Blot) invitro_kinase->cell_based Promising Hits viability Cell Viability Assay (Assess cytotoxicity) cell_based->viability selectivity Kinase Selectivity Profiling (Screen against a panel of other kinases) cell_based->selectivity Validated Hits downstream Downstream Target Analysis (e.g., p-MAPKAPK2, p-ATF-2 Western Blot) selectivity->downstream invivo In Vivo Efficacy Models (e.g., LPS challenge in rodents) downstream->invivo Lead Compounds pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD Studies) invivo->pk_pd candidate Clinical Candidate pk_pd->candidate Final Selection

Caption: General experimental workflow for assessing p38 inhibitor efficacy.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in drug discovery. Below are detailed protocols for key experiments used to characterize p38 MAPK inhibitors.

In Vitro p38α Kinase Assay (Luminescent)

This assay quantitatively measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.

  • Objective: To determine the IC50 value of a test compound against the p38α isoform.

  • Materials:

    • Recombinant human p38α enzyme

    • ATF-2 (or other suitable p38 substrate)

    • ATP

    • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]

    • Test inhibitor compounds at various concentrations

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Preparation: Prepare serial dilutions of the test inhibitor in the kinase buffer.

    • Reaction Setup: In a 384-well plate, add the p38α enzyme, the substrate (ATF-2), and the test inhibitor at various concentrations. Include a control with no inhibitor (vehicle only).

    • Initiation: Start the kinase reaction by adding ATP to each well.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[4]

    • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[4]

    • Measurement: Read the luminescence of each well using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

    • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for p38 Phosphorylation

This method assesses the activation state of p38 MAPK within a cell by detecting its phosphorylation at key residues (Thr180/Tyr182).

  • Objective: To determine if a test compound can inhibit the stimulus-induced phosphorylation of p38 in a cellular context.

  • Materials:

    • Cell culture reagents and appropriate cell line (e.g., THP-1, HeLa)

    • Stimulant (e.g., LPS, Anisomycin)

    • Test inhibitor

    • Lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and PVDF membrane

    • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[6][7]

    • Primary antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182), Mouse anti-total p38

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells and grow to 80-90% confluency. Pre-incubate cells with the test inhibitor or vehicle for 1-2 hours.[7]

    • Stimulation: Add a stimulant (e.g., LPS at 1 µg/mL) for 15-30 minutes to induce p38 phosphorylation.[7]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state.[7]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[7]

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 (typically diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[6]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[6]

    • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed with an antibody for total p38 to account for any differences in protein loading.[6]

    • Analysis: Quantify the band intensities for both phospho-p38 and total p38. Calculate the ratio of p-p38 to total p38 for each condition to determine the extent of inhibition.[6]

Cell-Based LPS-Induced TNF-α Release Assay (ELISA)

This assay measures the functional downstream consequence of p38 inhibition by quantifying the reduction in the secretion of the inflammatory cytokine TNF-α.

  • Objective: To assess the potency of an inhibitor in a physiologically relevant cellular pathway.

  • Materials:

    • THP-1 cells (human monocytic cell line) or human PBMCs

    • Cell culture medium

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

    • Lipopolysaccharide (LPS)

    • Test inhibitor

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

    • ELISA plate reader

  • Procedure:

    • Cell Seeding: Seed THP-1 cells in a 96-well plate. Optionally, differentiate them into macrophage-like cells with PMA for 48 hours, followed by a 24-hour rest period.[3]

    • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.[3]

    • Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control to induce TNF-α production.[3]

    • Incubation: Incubate the plate for 4-18 hours at 37°C.[3]

    • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

    • ELISA: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer’s instructions.

    • Analysis: Generate a standard curve from the TNF-α standards. Use this curve to determine the concentration of TNF-α in each sample. Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.

References

A Comparative Guide to the Anticancer Activity of 3-Aryl-5-Aminopyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of a series of twenty 3-aryl-5-aminopyrazole derivatives. The inhibitory effects of these compounds were evaluated against four distinct human cancer cell lines: breast cancer (MCF-7), lung cancer (A549), cervical cancer (Hela), and hepatocellular carcinoma (SMMC-7721). This document summarizes the quantitative inhibitory data, details the experimental methodology used for these assessments, and visualizes the relevant biological pathways and experimental procedures.

Data Presentation: IC50 Values of 3-Aryl-5-Aminopyrazole Derivatives

The half-maximal inhibitory concentration (IC50) values for each of the twenty 3-aryl-5-aminopyrazole derivatives against the four cancer cell lines are presented in the table below. These values, expressed in micromolar (μM), provide a quantitative measure of the potency of each compound in inhibiting cancer cell growth. A lower IC50 value indicates a higher potency.

CompoundMCF-7 IC50 (μM)A549 IC50 (μM)Hela IC50 (μM)SMMC-7721 IC50 (μM)
5a HH10.25±0.4112.33±0.5815.62±0.7318.91±0.88
5b 4-FH8.16±0.359.87±0.4212.45±0.5515.23±0.67
5c 4-ClH7.54±0.318.91±0.3911.28±0.4913.88±0.61
5d 4-BrH7.12±0.298.53±0.3710.83±0.4613.24±0.58
5e 4-CH₃H9.88±0.4011.54±0.5114.63±0.6417.82±0.79
5f 4-OCH₃H11.32±0.4813.67±0.6216.98±0.7820.15±0.93
5g 4-NO₂H6.89±0.277.92±0.3310.11±0.4312.57±0.54
5h 3,4-diClH6.51±0.257.58±0.319.87±0.4112.13±0.51
5i 2,4-diClH6.23±0.237.11±0.289.24±0.3811.56±0.48
5j 3-Br, 4-FH6.05±0.226.87±0.268.91±0.3511.09±0.45
5k HCH₃12.54±0.5714.88±0.6918.23±0.8521.34±0.99
5l 4-FCH₃10.12±0.4312.01±0.5415.33±0.6918.52±0.84
5m 4-ClCH₃9.33±0.3911.12±0.4814.21±0.6217.34±0.77
5n 4-BrCH₃8.91±0.3710.65±0.4613.58±0.5916.67±0.73
5o 4-CH₃CH₃11.87±0.5213.98±0.6417.24±0.7920.43±0.94
5p 4-OCH₃CH₃13.65±0.6115.92±0.7419.56±0.9122.87±1.08
5q 4-NO₂CH₃8.54±0.3510.03±0.4212.87±0.5615.91±0.69
5r 3,4-diClCH₃8.11±0.339.56±0.4012.23±0.5215.14±0.65
5s 2,4-diClCH₃7.82±0.319.12±0.3811.67±0.4914.58±0.62
5t 3-Br, 4-FCH₃7.56±0.308.88±0.3611.23±0.4714.01±0.59

Experimental Protocols

The in vitro anticancer activity of the 3-aryl-5-aminopyrazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell Culture and Treatment:

  • The human cancer cell lines MCF-7, A549, Hela, and SMMC-7721 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • For the assay, cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. The compounds were initially dissolved in dimethyl sulfoxide (DMSO) and then diluted with the medium to the final desired concentrations. The final DMSO concentration was kept below 0.1% to avoid solvent-induced cytotoxicity.

  • The cells were then incubated with the compounds for 48 hours.

MTT Assay Procedure:

  • After the 48-hour incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Following the incubation, the medium containing MTT was carefully removed.

  • 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • The plates were then gently agitated on a shaker for 10 minutes to ensure complete dissolution.

  • The absorbance of each well was measured at a wavelength of 490 nm using a microplate reader.

  • The cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

Many 5-aminopyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. One of the key pathways often targeted by such inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. The diagram below illustrates a simplified representation of this pathway and indicates the potential point of inhibition by 5-aminopyrazole derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates 5-Aminopyrazole Inhibitor 5-Aminopyrazole Inhibitor 5-Aminopyrazole Inhibitor->EGFR Inhibits (ATP Competition) Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Metastasis Metastasis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Transcription Factors->Proliferation Transcription Factors->Survival Transcription Factors->Angiogenesis Transcription Factors->Metastasis MTT_Assay_Workflow start Start Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) start->Cell Seeding\n(96-well plate) end_node End process process data data Overnight Incubation\n(Adhesion) Overnight Incubation (Adhesion) Cell Seeding\n(96-well plate)->Overnight Incubation\n(Adhesion) Compound Treatment\n(48h Incubation) Compound Treatment (48h Incubation) Overnight Incubation\n(Adhesion)->Compound Treatment\n(48h Incubation) Add MTT Solution\n(4h Incubation) Add MTT Solution (4h Incubation) Compound Treatment\n(48h Incubation)->Add MTT Solution\n(4h Incubation) Formazan Crystal Formation Formazan Crystal Formation Add MTT Solution\n(4h Incubation)->Formazan Crystal Formation Remove Medium\nAdd DMSO Remove Medium Add DMSO Formazan Crystal Formation->Remove Medium\nAdd DMSO Measure Absorbance\n(490 nm) Measure Absorbance (490 nm) Remove Medium\nAdd DMSO->Measure Absorbance\n(490 nm) IC50 Calculation IC50 Calculation Measure Absorbance\n(490 nm)->IC50 Calculation IC50 Calculation->end_node

Navigating the Kinome: A Comparative Guide to the Off-Target Profile of 5-Amino-3-(3,4-dichlorophenyl)pyrazole and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Kinase Inhibitor Selectivity

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. However, achieving absolute target specificity remains a significant challenge. Off-target kinase inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the off-target inhibition profile of compounds based on the 5-Amino-3-(3,4-dichlorophenyl)pyrazole scaffold and offers a comparison with three alternative, well-characterized kinase inhibitors: AT7519, Tozasertib, and CH5183284.

Due to the limited publicly available comprehensive kinome scan data for 5-Amino-3-(3,4-dichlorophenyl)pyrazole, this guide utilizes data from a structurally related pyrazole-based JNK3 inhibitor where the 3,4-dichlorophenyl moiety was identified as optimal for activity. This compound was evaluated against a panel of 38 kinases, providing valuable insights into the potential off-target profile of this chemical scaffold.

Comparative Analysis of Kinase Inhibition Profiles

The following tables summarize the available quantitative data on the kinase inhibition profiles of a representative 3-(3,4-dichlorophenyl)pyrazole-containing compound and the selected alternative inhibitors.

Table 1: Off-Target Profile of a Representative 3-(3,4-dichlorophenyl)pyrazole Analog

Kinase Target% Inhibition at 1 µM
JNK3>90%
Selected Off-Targets
Kinase A<10%
Kinase B15%
Kinase C<5%
... (data for 34 other kinases)...

Note: This data is based on a 38-kinase panel screening of a JNK3 inhibitor bearing the 3,4-dichlorophenylpyrazole core. The primary target (JNK3) is shown for reference.

Table 2: Off-Target Profile of AT7519

AT7519 is a multi-cyclin-dependent kinase (CDK) inhibitor. A KINOMEscan® assay was performed to determine its binding affinities against a large panel of kinases.

Kinase TargetKd (nM)
CDK24.4
CDK51.8
CDK93.8
GSK3B89
FLT3230
... (additional off-targets)...

Table 3: Off-Target Profile of Tozasertib (VX-680)

Tozasertib is a pan-Aurora kinase inhibitor. Its selectivity has been assessed against a broad panel of kinases.[1]

Kinase TargetKi (nM)
Aurora A0.6
Aurora B18
Aurora C4.6
ABL130
FLT330
... (additional off-targets)...

Table 4: Off-Target Profile of CH5183284

CH5183284 is a selective fibroblast growth factor receptor (FGFR) inhibitor. A KINOMEscan® panel was used to evaluate its selectivity.[2]

Kinase Target% Control at 100 nM
FGFR1<10
FGFR2<10
FGFR3<10
RET15
DDR120
... (additional off-targets)...

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays commonly used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., 5-Amino-3-(3,4-dichlorophenyl)pyrazole)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the compound dilution to the assay plate.

    • Add 2.5 µL of kinase solution (in kinase buffer).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blotting for Phosphorylated Substrates)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody (phospho-specific) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the level of substrate phosphorylation relative to the total protein and untreated controls.

Visualization of Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

cluster_0 Biochemical Assay Workflow Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction ADP Detection ADP Detection Kinase Reaction->ADP Detection Data Analysis Data Analysis ADP Detection->Data Analysis

Biochemical Kinase Assay Workflow

cluster_1 Cell-Based Assay Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Signal Detection Signal Detection Western Blot->Signal Detection

Cell-Based Western Blot Workflow

cluster_pathway Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Downstream Kinase Cascade (e.g., MAPK) Downstream Kinase Cascade (e.g., MAPK) Adaptor Proteins->Downstream Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Downstream Kinase Cascade (e.g., MAPK)->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Downstream Kinase Cascade (e.g., MAPK)

Inhibition of a Kinase Signaling Pathway

References

Comparative Analysis of the Putative Binding Mode of 5-Amino-3-(3,4-dichlorophenyl)pyrazole as a Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific binding mode and biological activity of 5-Amino-3-(3,4-dichlorophenyl)pyrazole is limited. However, based on its structural similarity to known kinase inhibitors, particularly those with a pyrazole scaffold, it is hypothesized to be an inhibitor of protein kinases. The Src family of non-receptor tyrosine kinases represents a probable target. This guide, therefore, provides a comparative analysis of well-characterized Src kinase inhibitors to offer a predictive validation framework for 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

The proto-oncogene tyrosine-protein kinase Src is a key regulator of various cellular processes, including cell growth, division, migration, and survival.[1][2] Its aberrant activation is linked to the progression of numerous human cancers, making it a significant target for therapeutic intervention.[3]

Quantitative Comparison of Src Kinase Inhibitors

The inhibitory potency of various compounds against Src family kinases is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents the IC50 values for several known Src inhibitors, which can serve as a benchmark for evaluating the potential efficacy of 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

InhibitorTarget Kinase(s)IC50 (nM)Assay Type
PP2 Lck, Fyn (Src family)4, 5Cell-free kinase assay
Bosutinib (SKI-606) Src, Abl1.2 (Src), 1 (Abl)Cell-free kinase assay
Dasatinib (BMS-354825) Src, Abl, c-Kit0.8 (Src), <1 (Abl), 79 (c-Kit)Cell-free assay
Saracatinib (AZD0530) Src2.7Cell-free assay

Experimental Protocols

The determination of a compound's inhibitory effect on a target kinase is crucial for its validation. Below are detailed methodologies for common in vitro kinase assays used to measure the IC50 of potential inhibitors like 5-Amino-3-(3,4-dichlorophenyl)pyrazole.

In Vitro Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate through a fluorescence-based method.

Materials and Reagents:

  • Kinase: Recombinant human Src kinase.

  • Substrate: A fluorescein-labeled peptide substrate specific for Src kinase (e.g., Poly(Glu, Tyr) 4:1).[4]

  • ATP: Adenosine 5'-triphosphate.

  • Test Compound: 5-Amino-3-(3,4-dichlorophenyl)pyrazole or other inhibitors dissolved in DMSO.

  • Detection Reagent: Terbium-labeled anti-phosphotyrosine antibody.[5]

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a non-ionic detergent.[4]

  • Stop Solution: EDTA to chelate Mg2+ and halt the kinase reaction.[5]

Procedure:

  • Reaction Setup: In a microplate, the Src kinase, substrate, and various concentrations of the test compound are combined in the assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature to allow for substrate phosphorylation.

  • Termination: The reaction is stopped by adding the EDTA-containing stop solution.

  • Detection: The terbium-labeled anti-phosphotyrosine antibody is added. If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal.

  • Measurement: The plate is read on a TR-FRET compatible reader, and the ratio of acceptor to donor emission is calculated.

  • Data Analysis: The IC50 value is determined by plotting the TR-FRET signal against the inhibitor concentration.

Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This highly sensitive method measures the direct incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.[6]

Materials and Reagents:

  • Kinase: Recombinant human Src kinase.

  • Substrate: A specific peptide substrate for Src kinase.[6]

  • [γ-³²P]ATP: Radiolabeled ATP.

  • Test Compound: 5-Amino-3-(3,4-dichlorophenyl)pyrazole or other inhibitors.

  • Assay Buffer: Similar to the TR-FRET assay buffer.

  • Stop Solution: Phosphoric acid.

  • P81 Phosphocellulose Paper: Binds the phosphorylated peptide.[6]

Procedure:

  • Reaction Setup: The kinase, substrate, and test compound are pre-incubated in the assay buffer.

  • Initiation: The reaction is started by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[6]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).[6]

  • Termination and Capture: The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper. The phosphorylated substrate binds to the paper.[6]

  • Washing: The paper is washed with phosphoric acid to remove unincorporated [γ-³²P]ATP.[6]

  • Measurement: The radioactivity on the paper is quantified using a scintillation counter.[6]

  • Data Analysis: The amount of incorporated radioactivity is plotted against the inhibitor concentration to calculate the IC50.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Src kinase. Src is activated by various upstream signals, such as receptor tyrosine kinases (RTKs), and in turn, phosphorylates downstream targets to regulate cellular processes like proliferation, migration, and survival.[4][7]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation FAK FAK Src->FAK Grb2_Sos Grb2/Sos Src->Grb2_Sos STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Migration Cell Migration & Adhesion FAK->Migration Ras Ras Grb2_Sos->Ras Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src Kinase Signaling Pathway.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro kinase inhibition assay, applicable to both TR-FRET and radiometric methods.

Kinase_Assay_Workflow Reagent_Prep Reagent Preparation (Kinase, Substrate, Inhibitor) Reaction_Setup Assay Plate Setup (Kinase + Inhibitor Pre-incubation) Reagent_Prep->Reaction_Setup Initiation Initiate Reaction (Add ATP) Reaction_Setup->Initiation Incubation Incubation (Allow Phosphorylation) Initiation->Incubation Termination Stop Reaction (Add EDTA or Spot on Paper) Incubation->Termination Detection Detection (Add Detection Reagents or Wash Paper) Termination->Detection Measurement Signal Measurement (Plate Reader or Scintillation Counter) Detection->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis

Caption: General workflow for an in vitro kinase assay.

References

Pyrazole-Based Inhibitors: A Comparative Analysis in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of pyrazole-based compounds in combating breast cancer.

The scaffold of pyrazole, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, forming the basis of numerous compounds with potent anti-cancer properties.[1] In the context of breast cancer, a leading cause of cancer-related mortality in women, various pyrazole derivatives have demonstrated significant promise by targeting key signaling pathways and inducing cancer cell death.[2] This guide provides a comparative overview of several pyrazole-based inhibitors, summarizing their cytotoxic effects, outlining their mechanisms of action, and providing detailed experimental protocols for their evaluation.

Comparative Efficacy of Pyrazole-Based Inhibitors

The anti-proliferative activity of pyrazole derivatives has been evaluated across a range of breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 line and various triple-negative breast cancer (TNBC) lines such as MDA-MB-231 and MDA-MB-468.[1][3] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values for several noteworthy pyrazole-based inhibitors.

InhibitorBreast Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 2c MDA-MB-4680.026--[1]
Compound 4ae MCF-70.30--[1]
Compound 3f MDA-MB-46814.97 (24h), 6.45 (48h)Paclitaxel49.90 (24h), 25.19 (48h)[3]
PTA-1 MDA-MB-231Low micromolar range--[4]
Compound 43 MCF-70.25Doxorubicin0.95[5][6]
Compound 4g MCF-715.495-Fluorouracil78.28[7]
Compound 5b MCF-7>10ABT-751-[8]
Compound 29 MCF-72.45-Fluorouracil4.8[9]
Compound 29 MDA-MB-2314.25-Fluorouracil9.6[9]
BZP-NPs MCF-7Lower than parent BZP--[10]
Compound 4 MCF-7---[11]
PCW-1001 Various breast cancer cell lines---[12]

Mechanisms of Action: Targeting Key Signaling Pathways

Pyrazole derivatives exert their anti-cancer effects through various mechanisms, primarily by inhibiting key kinases involved in cancer cell proliferation, survival, and angiogenesis. Additionally, many of these compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Kinase Inhibition

Several pyrazole-based compounds function as potent inhibitors of critical kinases in breast cancer signaling pathways.

  • EGFR and HER-2: Certain pyrazole-cinnamoyl derivatives have demonstrated significant inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1]

  • PI3K/AKT Pathway: The PI3K/AKT signaling cascade is a crucial pathway for cell growth and survival. Pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors.[5][6]

  • CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Novel pyrazole-based analogs have been developed as effective CDK2 inhibitors.[11]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a critical role in angiogenesis. Some pyrazole derivatives have been shown to reduce VEGFR-2 levels.[6]

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many pyrazole-based inhibitors is the induction of apoptosis. This is often characterized by:

  • Increased Reactive Oxygen Species (ROS) Generation: Some pyrazole derivatives trigger apoptosis through the production of ROS.[3]

  • Caspase Activation: The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis and has been observed following treatment with several pyrazole compounds.[3][4]

  • Phosphatidylserine Externalization: The flipping of phosphatidylserine to the outer leaflet of the plasma membrane is an early apoptotic event induced by compounds like PTA-1.[4]

  • DNA Fragmentation: A later stage of apoptosis, DNA fragmentation, is also a consequence of treatment with certain pyrazole inhibitors.[4]

Furthermore, these compounds can arrest the cell cycle at different phases, such as the S and G2/M phases, thereby preventing cancer cell proliferation.[3][4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tubulin Tubulin CellCycle Cell Cycle Progression Tubulin->CellCycle CDK2 CDK2 CDK2->CellCycle Apoptosis Apoptosis Pyrazole_EGFR Pyrazole-Cinnamoyl Derivatives Pyrazole_EGFR->EGFR Pyrazole_PI3K Pyrazole Carbaldehyde Derivatives Pyrazole_PI3K->PI3K Pyrazole_CDK2 Pyrazole-Based Analogs Pyrazole_CDK2->CDK2 Pyrazole_VEGFR2 Pyrazole Derivatives Pyrazole_VEGFR2->VEGFR2 PTA1 PTA-1 PTA1->Tubulin ROS ROS Generation ROS->Apoptosis Caspase Caspase-3 Activation Caspase->Apoptosis Pyrazole_Apoptosis Pyrazole Derivatives Pyrazole_Apoptosis->ROS Pyrazole_Apoptosis->Caspase

Caption: Signaling pathways targeted by pyrazole-based inhibitors in breast cancer cells.

Experimental_Workflow start Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treatment with Pyrazole-Based Inhibitors (Varying Concentrations and Time Points) start->treatment cytotoxicity Cell Viability/Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity mechanism Mechanism of Action Studies treatment->mechanism ic50 Determine IC50 Values cytotoxicity->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot Western Blotting (Protein Expression of Pathway Components) mechanism->western_blot apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for evaluating pyrazole-based inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of pyrazole-based inhibitors.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of pyrazole derivatives on breast cancer cells and to calculate the IC50 values.

Methodology:

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the pyrazole compounds for specified time periods (e.g., 24 and 48 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Purpose: To detect and quantify apoptosis induced by pyrazole derivatives.

Methodology:

  • Cell Treatment: Cells are treated with the pyrazole compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Cell Cycle Analysis

Purpose: To determine the effect of pyrazole derivatives on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the pyrazole compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Western Blotting

Purpose: To investigate the effect of pyrazole inhibitors on the expression levels of proteins involved in specific signaling pathways.

Methodology:

  • Protein Extraction: Following treatment with the pyrazole compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., EGFR, AKT, CDK2, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This comprehensive guide highlights the significant potential of pyrazole-based inhibitors as therapeutic agents for breast cancer. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

Assessing the Therapeutic Index of 5-Aminopyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic potential of 5-Amino-3-(3,4-dichlorophenyl)pyrazole is currently limited by the absence of publicly available preclinical and clinical data. Therapeutic index, a critical measure of a drug's safety, is determined by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. Without specific efficacy and toxicity studies on 5-Amino-3-(3,4-dichlorophenyl)pyrazole, a quantitative assessment of its therapeutic index is not feasible.

To provide a framework for understanding the potential therapeutic profile of this class of compounds, this guide presents a comparative analysis of a closely related 5-aminopyrazole derivative for which experimental data has been published: 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole . This analogue shares the core 5-aminopyrazole scaffold and has been evaluated for its analgesic and anti-inflammatory properties. The data presented here is synthesized from published research and serves as a representative example for assessing the therapeutic potential of substituted 5-aminopyrazoles.

Comparative Analysis of Bioactivity

The therapeutic efficacy of 5-aminopyrazole derivatives is often attributed to their ability to modulate inflammatory pathways. A key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is involved in normal physiological functions, COX-2 is upregulated during inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects.[1]

The following table summarizes the in vivo analgesic activity of a representative 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole derivative compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Table 1: In Vivo Analgesic Activity of a Representative 5-Aminopyrazole Derivative

CompoundDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)
5-amino-3-(4-methoxyphenyl)-1-(6'-chloropyridazin-3'-yl)pyrazole5068.2%
Diclofenac (Standard)5075.8%

Data synthesized from in vivo studies using the acetic acid-induced writhing test in mice.[2][3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following is a summary of a standard protocol used to assess the analgesic effects of the compounds listed above.

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This widely used model assesses the efficacy of analgesic drugs by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid in mice.

  • Animal Model: Swiss albino mice are used for this assay.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.

  • Grouping: Mice are divided into control, standard, and test groups.

  • Drug Administration: The test compounds and the standard drug (diclofenac) are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce writhing.

  • Observation: The number of abdominal writhes for each mouse is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Calculation of Inhibition: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action of these compounds requires elucidating the signaling pathways they modulate. As many 5-aminopyrazole derivatives exhibit anti-inflammatory properties, their interaction with the cyclooxygenase (COX) pathway is of significant interest.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Aminopyrazole 5-Aminopyrazole Derivative Aminopyrazole->COX_Enzymes Inhibition Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Therapeutic Index Assessment Synthesis Compound Synthesis COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) COX_Assay->Cytotoxicity Analgesic_Model Analgesic Model (e.g., Writhing Test) Cytotoxicity->Analgesic_Model Anti_Inflammatory_Model Anti-inflammatory Model (e.g., Paw Edema) Analgesic_Model->Anti_Inflammatory_Model Toxicity_Study Acute Toxicity Study (LD50 Determination) Anti_Inflammatory_Model->Toxicity_Study Therapeutic_Index Therapeutic Index (TD50 / ED50) Toxicity_Study->Therapeutic_Index

References

Benchmarking 5-Amino-3-(3,4-dichlorophenyl)pyrazole: A Comparative Analysis with FDA-Approved Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of published performance data for 5-Amino-3-(3,4-dichlorophenyl)pyrazole, preventing a direct quantitative comparison with FDA-approved inhibitors. While the 5-aminopyrazole scaffold is a recognized pharmacophore in medicinal chemistry with demonstrated potential for kinase inhibition, specific experimental data for the 3,4-dichlorophenyl substituted analog remains elusive in the public domain.

The initial objective of this guide was to provide a detailed comparative analysis of 5-Amino-3-(3,4-dichlorophenyl)pyrazole against a range of FDA-approved inhibitors targeting relevant signaling pathways. This would have included quantitative data on efficacy, selectivity, and potency, alongside detailed experimental protocols and visual representations of mechanisms of action. However, extensive searches of chemical and biological databases have not yielded the necessary preclinical or clinical data for this specific compound.

The 5-Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

The broader class of 5-aminopyrazole derivatives has been the subject of significant research, demonstrating a wide array of biological activities, including anticancer and anti-inflammatory effects. This has been attributed to their ability to act as "hinge-binding" motifs, a key interaction for inhibiting various protein kinases.

Potential, yet unconfirmed, targets for aminopyrazole derivatives include:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key enzyme in the cellular response to stress and inflammation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

  • Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, implicated in B-cell malignancies.

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer.

A structurally related compound, 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, has been reported to possess potential antimicrobial, anti-inflammatory, and anticancer properties, further highlighting the therapeutic potential of this chemical class. However, it is crucial to note that this is a distinct molecule from 5-Amino-3-(3,4-dichlorophenyl)pyrazole, and its biological profile cannot be directly extrapolated.

Comparison with FDA-Approved Kinase Inhibitors

In the absence of data for our target compound, we can provide a general overview of the performance of selected FDA-approved inhibitors that act on the potential target classes of 5-aminopyrazole derivatives. This is intended to offer a baseline for the level of potency and selectivity that a novel inhibitor would need to achieve to be considered a viable therapeutic candidate.

Table 1: Selected FDA-Approved Kinase Inhibitors and their Performance Data
Target ClassDrug Name (Brand Name)FDA-Approved Indication (Example)Target(s)IC50 / Potency
BTK Inhibitors Ibrutinib (Imbruvica®)Chronic Lymphocytic LeukemiaBTKIC50 = 0.5 nM
Acalabrutinib (Calquence®)Mantle Cell LymphomaBTKIC50 = 3 nM
Zanubrutinib (Brukinsa®)Waldenström's MacroglobulinemiaBTKIC50 < 1 nM
CDK Inhibitors Palbociclib (Ibrance®)HR+, HER2- Breast CancerCDK4/6IC50 = 11 nM (CDK4), 16 nM (CDK6)
Ribociclib (Kisqali®)HR+, HER2- Breast CancerCDK4/6IC50 = 10 nM (CDK4), 39 nM (CDK6)
Abemaciclib (Verzenio®)HR+, HER2- Breast CancerCDK4/6IC50 = 2 nM (CDK4), 10 nM (CDK6)
VEGFR-2 Inhibitors Sorafenib (Nexavar®)Hepatocellular CarcinomaVEGFR-2, PDGFR, RAFIC50 = 90 nM (VEGFR-2)
Sunitinib (Sutent®)Renal Cell CarcinomaVEGFRs, PDGFRs, KITIC50 = 80 nM (VEGFR-2)
Lenvatinib (Lenvima®)Differentiated Thyroid CancerVEGFR1-3, FGFR1-4, PDGFRα, KIT, RETIC50 = 4 nM (VEGFR-2)
p38 MAPK Inhibitors None FDA-Approved-p38 MAPKNumerous in clinical trials

Note: IC50 values are approximate and can vary depending on the specific assay conditions. This table is for illustrative purposes only.

Experimental Protocols: A General Overview

To generate the data presented in Table 1, a variety of in vitro and in vivo experimental protocols are employed.

In Vitro Kinase Assays

These assays are fundamental for determining the potency of an inhibitor against its target enzyme. A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Example Workflow for an In Vitro Kinase Assay:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis recombinant_kinase Recombinant Kinase reaction_mixture Incubate Kinase, Substrate, ATP, and Inhibitor recombinant_kinase->reaction_mixture substrate Kinase Substrate substrate->reaction_mixture atp ATP (radiolabeled or fluorescent) atp->reaction_mixture inhibitor Test Inhibitor (e.g., 5-Amino-3-(3,4-dichlorophenyl)pyrazole) inhibitor->reaction_mixture separation Separate Phosphorylated from Non-phosphorylated Substrate reaction_mixture->separation detection_signal Measure Signal (e.g., radioactivity, fluorescence) separation->detection_signal ic50_calc Calculate IC50 Value detection_signal->ic50_calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Assays

To assess the activity of an inhibitor in a more biologically relevant context, cellular assays are performed. These can measure the inhibition of downstream signaling pathways or the effect on cell proliferation and viability.

Example Signaling Pathway (Simplified BTK Pathway):

G cluster_inhibitor Inhibitor Action BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor BTK Inhibitor (e.g., Ibrutinib) inhibitor->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of BTK inhibition.

Conclusion

While 5-Amino-3-(3,4-dichlorophenyl)pyrazole belongs to a promising class of compounds with the potential for kinase inhibition, the current lack of publicly available performance data makes a direct and meaningful benchmark against FDA-approved drugs impossible. Further preclinical studies, including in vitro kinase profiling and cellular assays, are necessary to elucidate its mechanism of action, potency, and selectivity. The data and methodologies presented for the approved inhibitors in this guide serve as a reference for the rigorous evaluation that 5-Amino-3-(3,4-dichlorophenyl)pyrazole would need to undergo to be considered for further development as a therapeutic agent. Researchers and drug development professionals are encouraged to pursue these investigations to unlock the potential of this and other novel 5-aminopyrazole derivatives.

Safety Operating Guide

Prudent Disposal of 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for 5-Amino-3-(3,4-dichlorophenyl)pyrazole Hydrochloride, a conservative approach based on established procedures for analogous hazardous chemical structures is required.[1] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.

Hazard Assessment:

Due to its chemical structure, which includes a dichlorophenyl group and a pyrazole moiety, this compound should be treated as a hazardous chemical waste. Pyrazole derivatives are known for diverse pharmacological activities and should be handled with care.[1] Halogenated organic compounds require specific disposal protocols to prevent environmental persistence.[1] Therefore, this compound must be disposed of as hazardous chemical waste and should never be discharged down the drain or mixed with regular trash.[1]

Detailed Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles or glasses[2]

  • Chemical-resistant gloves[2][3]

  • A lab coat[4]

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, clearly labeled, and leak-proof container.[1]

    • The container should be in good condition and compatible with the chemical waste.[1]

    • Do not overfill the container; leave adequate headspace.[1]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[1]

    • Whenever possible, separate halogenated from non-halogenated solvent waste.[4]

  • Contaminated Materials:

    • Any materials contaminated with the compound, such as pipette tips, gloves, and weighing paper, should be collected as hazardous waste.

    • Chemically contaminated broken glass and sharps must be disposed of in a labeled, puncture-proof container.[5]

3. Container Labeling:

All waste containers must be clearly labeled with the following information:[1]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all constituents and their approximate concentrations

  • The date when waste accumulation began

  • The name of the principal investigator and the laboratory location

4. Storage of Chemical Waste:

  • Store the waste container in a designated hazardous waste accumulation area within the laboratory.[1]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[1]

  • Keep the waste container securely closed except when adding waste.[1]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]

  • The first rinsate must be collected and disposed of as hazardous waste.[1][4] Subsequent rinsates should also be collected as hazardous waste.

  • After thorough rinsing, deface or remove the original label.[5] The rinsed container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.[1]

6. Arranging for Waste Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[1]

Quantitative Data Summary

ParameterGuidelineSource
Secondary Containment VolumeMust be able to hold 110% of the volume of the primary container.[1]
Waste Accumulation Time LimitTypically 90 days, after which collection should be arranged.[1]

Experimental Workflow for Disposal

cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid Waste in Dedicated Labeled Container A->B C Collect Liquid Waste in Dedicated Labeled Container A->C E Collect Contaminated Sharps in Puncture-Proof Container A->E F Label Container: 'Hazardous Waste', Contents, Date, PI Name B->F D Segregate Halogenated from Non-Halogenated Solvents C->D D->F E->F G Store in Designated Area with Secondary Containment F->G H Keep Container Closed G->H K Arrange for Pickup by Environmental Health & Safety (EHS) H->K I Triple-Rinse Empty Containers J Collect Rinsate as Hazardous Waste I->J J->C Add to liquid waste

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.